C646
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKJYZZSCQBJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328968-36-1 | |
| Record name | 4-[4-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328968-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Function of C646 in Cells: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
Executive Summary
C646 is a potent and selective small-molecule inhibitor of the lysine acetyltransferases (KATs) p300 (KAT3B) and CREB-binding protein (CBP or KAT3A). By competitively inhibiting the binding of acetyl-CoA to the catalytic domain of these enzymes, this compound effectively reduces the acetylation of both histone and non-histone protein targets. This inhibition modulates a wide array of cellular processes, including gene expression, cell cycle progression, apoptosis, and inflammatory signaling. This technical guide provides an in-depth overview of the function of this compound in cellular contexts, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to investigate the roles of p300/CBP in health and disease, and for professionals in drug development exploring the therapeutic potential of p300/CBP inhibition.
Mechanism of Action
This compound is a cell-permeable, reversible inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP.[1][2] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported inhibition constant (Ki) of 400 nM for p300 in cell-free assays.[1][3][4] The inhibitory action of this compound is highly selective for p300/CBP over other histone acetyltransferases such as PCAF, GCN5, and Tip60 at concentrations typically used in cell-based assays.[2] By blocking p300/CBP activity, this compound prevents the transfer of acetyl groups to lysine residues on histone tails (e.g., H3K18, H3K27) and a multitude of non-histone proteins, thereby altering their function and downstream signaling cascades.[5]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity, including its inhibitory potency against p300/CBP and off-target enzymes, as well as effective concentrations for inducing specific cellular phenotypes.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value | Reference(s) |
| p300 | Cell-free HAT assay | Ki | 400 nM | [1][3][4] |
| p300 | Cell-free HAT assay | IC50 | 1.6 µM | [1] |
| p300 mutants (T1411A) | Cell-free HAT assay | IC50 | 3.4 µM | [1] |
| p300 mutants (Y1467F) | Cell-free HAT assay | IC50 | 7 µM | [1] |
| p300 mutants (W1466F) | Cell-free HAT assay | IC50 | 5 µM | [1] |
| p300 mutants (R1410A) | Cell-free HAT assay | IC50 | 2.5 µM | [1] |
| HDAC2 | HDAC inhibition assay | Ki | 15 µM | [6] |
| HDAC3 | HDAC inhibition assay | Ki | 25 µM | [6] |
| HDAC6 | HDAC inhibition assay | Ki | 7.0 µM | [6] |
| HDAC8 | HDAC inhibition assay | Ki | 11 µM | [6] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Effect | Concentration | Duration | Reference(s) |
| Pancreatic Cancer (PSN1, MIAPaCa2) | Inhibition of H3 acetylation | 20-30 µM | 72 h | [5] |
| Pancreatic Cancer (PSN1, MIAPaCa2) | G2/M cell cycle arrest | 30 µM | 48 h | [5] |
| Pancreatic Cancer (Panc1) | G2/M cell cycle arrest | 40 µM | 48 h | [7] |
| Pancreatic Cancer (PSN1, MIAPaCa2) | Apoptosis induction | 30 µM | 48 h | [5] |
| Gastric Cancer (SGC-7901, MKN45, MGC-803, BGC-823, KATO III) | Inhibition of cell viability | 1-20 µM | 24 h | [8] |
| Gastric Cancer (various) | Cell cycle arrest | 10 µM | 6 h | [8] |
| Gastric Cancer (various) | Apoptosis induction | 10 µM | 24 h | [8] |
| Prostate Cancer (androgen-sensitive and castration-resistant) | Apoptosis induction | 20 µM | Not specified | [3] |
| Non-small cell lung carcinoma (A549, H157, H460) | Radiosensitization | Not specified | Not specified | [9] |
Key Cellular Functions and Affected Signaling Pathways
The inhibition of p300/CBP by this compound has profound effects on numerous cellular functions, primarily through the modulation of key signaling pathways that are critical for cell growth, survival, and stress responses.
Cell Cycle Regulation
This compound has been shown to induce cell cycle arrest, most commonly at the G2/M phase, in various cancer cell lines.[5][7] This effect is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin B1 and CDK1.[10] The inhibition of p300/CBP-mediated histone acetylation at the promoters of these genes is a likely mechanism for their reduced expression.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a variety of cancer cell types.[5][8] This pro-apoptotic effect is mediated through multiple mechanisms, including the modulation of the p53 tumor suppressor pathway and the NF-κB survival pathway.
Modulation of the p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage and other stresses. The activity of p53 is tightly regulated by post-translational modifications, including acetylation by p300/CBP. Acetylation of p53 is generally associated with its stabilization and activation, leading to the transcription of pro-apoptotic genes. This compound, by inhibiting p300/CBP, can prevent p53 acetylation, thereby attenuating its pro-apoptotic function in response to certain stimuli.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. The transcriptional activity of the p65 (RelA) subunit of NF-κB is enhanced by p300/CBP-mediated acetylation at multiple lysine residues (e.g., K218, K221, K310), which promotes its nuclear retention and transcriptional coactivator recruitment.[6][11] this compound can inhibit the acetylation of p65, leading to a reduction in NF-κB-dependent transcription of pro-inflammatory and anti-apoptotic genes.[11][12]
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. In the canonical pathway, the stabilization and nuclear translocation of β-catenin leads to its association with TCF/LEF transcription factors and the recruitment of coactivators, including p300/CBP, to activate target gene expression.[3][7] p300/CBP can acetylate β-catenin at lysine 345, which enhances its interaction with TCF4.[13] By inhibiting p300/CBP, this compound can suppress Wnt/β-catenin-mediated transcription.[14]
Androgen Receptor Signaling
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. p300/CBP act as coactivators for the AR, enhancing its transcriptional activity. Inhibition of p300/CBP by this compound can lead to reduced AR-mediated gene expression and apoptosis in prostate cancer cells.[3]
Off-Target and Other Effects
While this compound is highly selective for p300/CBP, at higher concentrations (typically >7 µM), it has been reported to inhibit some histone deacetylases (HDACs), which could lead to complex cellular responses.[6] Additionally, some studies have observed that this compound treatment can lead to an increase in the expression of other histone acetyltransferases, such as TIP60 and PCAF, potentially as a compensatory mechanism.[15][16]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the cellular effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of p300/CBP in a cell-free system.
Materials:
-
Recombinant p300 or CBP enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA (radiolabeled or with a detection tag)
-
This compound (and other inhibitors as controls)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and recombinant p300/CBP enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acid or spotting onto a filter paper).
-
Quantify the amount of acetylated histone peptide using a scintillation counter (for radiolabeled acetyl-CoA) or other detection methods.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
References
- 1. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. embopress.org [embopress.org]
- 6. Frontiers | Post-translational modifications of p65: state of the art [frontiersin.org]
- 7. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suberoylanilide hydroxamic acid induces Akt-mediated phosphorylation of p300, which promotes acetylation and transcriptional activation of RelA/p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylation of p65Lys310 by p300 in macrophages mediates anti-inflammatory property of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylation of beta-catenin by p300 regulates beta-catenin-Tcf4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. The P300 acetyltransferase inhibitor this compound promotes membrane translocation of insulin receptor protein substrate and interaction with the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
C646 Histone Acetyltransferase: An In-depth Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
C646 is a widely utilized small-molecule inhibitor in cell biology and drug discovery, recognized for its potent and selective inhibition of the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators, p300 and CREB-binding protein (CBP).[1][2][3][4] Identified through a structure-based virtual screening, this compound functions as a competitive inhibitor with respect to acetyl-CoA.[2][4] Its cell-permeable nature makes it a valuable chemical probe for elucidating the roles of p300/CBP in various cellular processes, including gene expression, cell cycle regulation, apoptosis, and signaling pathways.[5][6][7] This guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanistic action and affected signaling pathways.
Quantitative Selectivity Profile of this compound
This compound demonstrates significant selectivity for p300/CBP over other histone acetyltransferases. However, at higher concentrations, off-target effects, notably on histone deacetylases (HDACs), have been observed. The following tables summarize the known inhibitory activities.
Table 1: Inhibitory Activity against Target and Off-Target Enzymes
| Target Enzyme | Enzyme Class | Inhibition Metric | Value (µM) | Notes |
| p300 | Histone Acetyltransferase | K_i_ | 0.4 | Competitive inhibitor versus Acetyl-CoA.[1][2][5][8] |
| p300 | Histone Acetyltransferase | IC_50 | 1.6 | In vitro half-maximal inhibitory concentration.[1][9] |
| CBP | Histone Acetyltransferase | IC_50_ | 2.6 (nM) | For CBP-BHC domain. Note: This value is for a different, more potent inhibitor A-485, but indicates CBP is a primary target alongside p300. This compound is widely cited as a p300/CBP inhibitor.[10] |
| PCAF (KAT2B) | Histone Acetyltransferase | - | > 8-fold less potent than p300 | This compound is selective for p300 over PCAF.[4] |
| GCN5 (KAT2A) | Histone Acetyltransferase | - | > 8-fold less potent than p300 | This compound is selective for p300 over GCN5.[4][11] |
| MOZ (KAT6A) | Histone Acetyltransferase | - | > 8-fold less potent than p300 | This compound is selective for p300 over MOZ.[4][11] |
| Type I & II HDACs | Histone Deacetylase | IC_50 | ≥ 7 | This compound shows inhibitory activity at higher concentrations, indicating a lack of selectivity at these doses.[11] |
Table 2: Inhibitory Activity against p300 Mutants
| p300 Mutant | IC_50_ (µM) |
| T1411A | 3.4[1][9] |
| R1410A | 2.5[1][9] |
| W1466F | 5.0[1][9] |
| Y1467F | 7.0[1][9] |
Key Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol outlines a method to determine the IC_50_ value of this compound against a specific HAT, such as p300, using a fluorescence-based or radioactive assay format.
A. Materials and Reagents:
-
Recombinant human p300 (catalytic domain)[11]
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound inhibitor stock solution (in DMSO)
-
HAT Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.1 mM PMSF.[11]
-
Detection Reagent:
-
96-well microplate (black, for fluorescence)
-
Plate reader with appropriate excitation/emission filters (e.g., Ex: 360-390 nm, Em: 450-470 nm for CPM).[12]
B. Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1-5%).[5]
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Initiate Reaction: Add Acetyl-CoA to initiate the acetyltransferase reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction. This can be done by adding isopropanol or another quenching agent.[12][14]
-
Detection:
-
Fluorescence: Add the CPM developer solution, incubate for ~20 minutes to allow reaction with CoASH, and measure fluorescence.[12][13]
-
Radioactivity: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]Acetyl-CoA, and measure the remaining radioactivity using a scintillation counter.[14]
-
-
Data Analysis: Subtract the background fluorescence/counts. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC_50_ value.
Cellular Histone Acetylation Assay (Western Blot)
This protocol determines the ability of this compound to inhibit histone acetylation in a cellular context.
A. Materials and Reagents:
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Lysis buffer for histone extraction.
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, and Anti-total Histone H3 (as a loading control).
-
Secondary antibody (HRP-conjugated).
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescence detection reagent.
B. Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates. The next day, treat the cells with various concentrations of this compound (e.g., 10-30 µM) or a vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).[11][8]
-
Cell Lysis and Histone Extraction: Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).[11]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of histone proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific histone acetylation mark (e.g., acetyl-H3).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for total histone H3 to ensure equal loading.
-
Quantify the band intensities to determine the relative decrease in histone acetylation upon this compound treatment. This compound treatment is expected to reduce histone H3 and H4 acetylation levels.[2][5]
-
Visualizations: Mechanisms and Pathways
The following diagrams illustrate the mechanism of this compound and its impact on key signaling pathways.
Caption: Mechanism of this compound competitive inhibition against Acetyl-CoA.
Caption: A general experimental workflow for validating HAT inhibitors.[15]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone acetyltransferase p300/CBP inhibitor this compound blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Effects of C646: A Technical Guide for Researchers
An in-depth exploration of the potent and selective p300/CBP histone acetyltransferase inhibitor, C646, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its biological impact and methodologies for its study.
This compound is a cell-permeable, small molecule that acts as a competitive inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), with a reported inhibition constant (Ki) of 400 nM.[1][2][3][4] By competing with acetyl-CoA, this compound effectively blocks the acetylation of histone and non-histone protein substrates, leading to a wide range of biological effects.[1][2][3][5] This technical guide delves into the core biological consequences of this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows involved in its investigation.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various experimental systems. The following tables summarize key inhibitory concentrations and dose-dependent effects.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target/System | Reference |
| Ki | 400 nM | p300 (cell-free assay) | [1][2][3][4] |
| Inhibition of p300 | 86% at 10 µM | In vitro | [1][5] |
| IC50 | 1.6 µM | p300 HAT activity | [3] |
| IC50 | 26.09 µM | Antiproliferative activity in MCF7 cells (6 days) | [1] |
| IC50 | 7.8 µM | Antiproliferative activity in T47D cells (6 days) | [1] |
| IC50 | 3.4 µM | p300 mutant T1411A | [3] |
| IC50 | 7 µM | p300 mutant Y1467F | [3] |
| IC50 | 5 µM | p300 mutant W1466F | [3] |
| IC50 | 2.5 µM | p300 mutant R1410A | [3] |
Table 2: Cellular Effects of this compound at Various Concentrations
| Concentration | Effect | Cell Line/System | Reference |
| 10-50 µM | Downregulation of Histone H3K9, H3K18, and H3K27 acetylation | PSN1 and MIAPaCa2 pancreatic cancer cells | [6] |
| 20 µM | Induction of apoptosis | Androgen-sensitive and castration-resistant prostate cancer cell lines | [1][5] |
| 20 µM | Decreased expression of PLK1, αSMA, and COLI | TGFβ-activated LX2 cells | [2] |
| 25 µM | Reduction of histone H3 and H4 acetylation levels | Mouse fibroblast cell lines | [1][4][5] |
| 30 µM | Inhibition of Cyclin B1 and CDK1 mRNA expression | PSN1 and MIAPaCa2 pancreatic cancer cells | [7] |
| 40 µmol/L | IC50 for inhibition of proliferation | Goat adipose-derived stem cells (gADSCs) | [2] |
Core Biological Effects of this compound
This compound exerts a profound influence on fundamental cellular processes, primarily through its inhibition of p300/CBP-mediated acetylation.
1. Histone Acetylation:
The primary mechanism of this compound involves the direct inhibition of p300/CBP histone acetyltransferase activity. This leads to a dose-dependent reduction in the acetylation of various histone lysine residues, including H3K9, H3K18, and H3K27.[6] This alteration in the histone code results in a more condensed chromatin structure, thereby restricting the access of transcription factors to DNA and leading to the repression of gene expression.
2. Cell Cycle Arrest:
Numerous studies have demonstrated that this compound can induce cell cycle arrest, often in the G1 or G2/M phase, in various cancer cell lines.[8][9][10] This effect is frequently associated with the downregulation of key cell cycle regulatory proteins such as Cyclin D1, Cyclin B1, and CDK1.[7][8][10]
3. Apoptosis:
This compound is a potent inducer of apoptosis in a variety of cancer cells.[8][9] The pro-apoptotic effects are often mediated through the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspase cascades.[8] In some contexts, this compound-induced apoptosis is linked to the accumulation of p53 and its downstream target, p21.[2]
4. Autophagy:
In addition to apoptosis, this compound has been shown to induce autophagy in certain cell types. This process of cellular self-digestion can act as a survival mechanism in some contexts, while in others, it can contribute to cell death.
5. Signaling Pathway Modulation:
This compound impacts several critical signaling pathways that are often dysregulated in disease:
-
NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway by preventing the p300-mediated acetylation of the p65 subunit, which is crucial for its transcriptional activity.[11] This leads to a reduction in the expression of pro-inflammatory and pro-survival genes.[11][12]
-
p53 Pathway: By inhibiting p300/CBP, this compound can influence the acetylation status of p53, a key tumor suppressor protein. This can affect p53 stability and its ability to regulate target genes involved in cell cycle arrest and apoptosis.
-
Wnt Signaling: p300/CBP acts as a coactivator for β-catenin, a central component of the Wnt signaling pathway. This compound can disrupt this interaction, thereby inhibiting Wnt-mediated gene transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.
-
-
For MTS assay:
-
Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[13]
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation levels of specific histone proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)
-
Transfer buffer
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[14][15]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and at the appropriate concentration.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal to account for any variations in loading.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring long-term cell survival and reproductive integrity.
Materials:
-
6-well plates or petri dishes
-
Cell culture medium
-
This compound stock solution
-
Trypsin-EDTA
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat cells with this compound for a defined period (e.g., 24 hours).
-
After treatment, trypsinize the cells and perform a cell count.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well) into new 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Immunoprecipitation (IP)
This technique is used to isolate a specific protein (e.g., p300) and its interacting partners.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Primary antibody specific to the target protein (e.g., anti-p300)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Lyse cells treated with or without this compound in a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against the protein of interest or its potential interacting partners.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound can aid in understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
This compound Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated acetylation of p65.
General Experimental Workflow for Investigating this compound Effects
Caption: A typical workflow for studying the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A histone acetyltransferase p300 inhibitor this compound induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound degrades Exportin-1 to modulate p300 chromatin occupancy and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 15. docs.abcam.com [docs.abcam.com]
C646: A Technical Guide to its Role in Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C646 is a potent and selective small-molecule inhibitor of the closely related histone acetyltransferases (HATs), p300 and CREB-binding protein (CBP). As critical transcriptional coactivators, p300 and CBP play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. By competitively binding to the acetyl-CoA binding pocket of p300/CBP, this compound effectively blocks their catalytic activity, leading to a downstream cascade of effects on chromatin structure and gene transcription. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound impact on gene regulation. It details key experimental protocols for studying its effects and presents quantitative data and visual representations of the underlying molecular pathways.
Introduction to this compound
This compound is a pyrazolone-containing compound that acts as a cell-permeable, competitive inhibitor of p300/CBP histone acetyltransferases. It has become an invaluable chemical probe for elucidating the roles of p300 and CBP in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Its ability to modulate the expression of genes implicated in various diseases, particularly cancer and inflammatory disorders, has positioned this compound as a significant lead compound in drug discovery and development.
Mechanism of Action: Inhibition of p300/CBP and its Impact on Gene Transcription
The primary mechanism of action of this compound involves its direct interaction with the catalytic HAT domain of p300 and CBP. This interaction is competitive with the endogenous cofactor, acetyl-CoA. By occupying the acetyl-CoA binding site, this compound prevents the transfer of acetyl groups to the lysine residues of histone and non-histone protein substrates.
The acetylation of histones, particularly on the N-terminal tails, is a key epigenetic modification that generally leads to a more relaxed chromatin structure, known as euchromatin. This open conformation allows for greater accessibility of the transcriptional machinery, including RNA polymerase II and transcription factors, to the DNA, thereby promoting gene transcription. By inhibiting p300/CBP, this compound prevents this acetylation, leading to a more condensed chromatin state (heterochromatin) and subsequent transcriptional repression of target genes.
Furthermore, p300 and CBP act as transcriptional scaffolds, physically bridging transcription factors to the basal transcription machinery. The activity of many transcription factors, such as NF-κB and p53, is directly regulated by p300/CBP-mediated acetylation. This compound can, therefore, indirectly modulate gene expression by preventing the acetylation and subsequent activation of these key regulatory proteins.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in numerous studies. The following table summarizes key quantitative data for this compound against p300 and other histone acetyltransferases.
| Parameter | Enzyme | Value | Reference |
| Ki | p300 | 400 nM | |
| IC50 | p300 | 1.6 µM | |
| IC50 | p300 (mutant T1411A) | 3.4 µM | |
| IC50 | p300 (mutant Y1467F) | 7 µM | |
| IC50 | p300 (mutant W1466F) | 5 µM | |
| IC50 | p300 (mutant R1410A) | 2.5 µM | |
| Selectivity | PCAF, GCN5, MOZ | Selective for p300 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on gene transcription.
Cell Culture and this compound Treatment
A standardized cell treatment protocol is crucial for obtaining reproducible results when studying the effects of this compound.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint. Typical concentrations used in studies range from 1 µM to 50 µM.
-
Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of this compound or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific cellular process being investigated and can range from a few hours to 72 hours or longer.
-
Harvesting: Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or chromatin preparation).
Histone Acetyltransferase (HAT) Activity Assay
This assay directly measures the enzymatic activity of p300/CBP and the inhibitory effect of this compound. Both colorimetric and fluorometric kits are commercially available.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells of interest as a source of HAT activity.
-
Reaction Setup: In a 96-well plate, combine the nuclear extract, a histone peptide substrate (commonly H3 or H4 peptides), and acetyl-CoA. For the inhibitor-treated wells, add varying concentrations of this compound. Include a no-HAT enzyme control as a background control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the acetylation reaction to occur.
-
Detection:
-
Colorimetric Assay: The release of Coenzyme A (CoA) during the acetylation reaction is coupled to the production of NADH, which reduces a colorimetric probe. The absorbance is measured at a specific wavelength (e.g., 440 nm).
-
Fluorometric Assay: The CoA-SH generated reacts with a developer to produce a fluorescent product, which is measured at its specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis: Calculate the HAT activity based on the change in absorbance or fluorescence over time. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Western Blot for Histone Acetylation
Western blotting is used to assess the global changes in histone acetylation levels within cells following this compound treatment.
-
Histone Extraction: After treating cells with this compound, harvest them and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of histone proteins on a high-percentage (e.g., 15-18%) SDS-polyacrylamide gel to resolve the low molecular weight histones.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H3K18, or anti-acetyl-H3K27) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a total histone (e.g., anti-H3) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal to determine the relative change in histone acetylation.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to determine the specific genomic loci where histone acetylation is altered by this compound treatment.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K27). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads or agarose beads.
-
Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples and an input control (a sample of the initial sheared chromatin).
-
Analysis:
-
ChIP-qPCR: Use quantitative PCR to measure the enrichment of specific DNA sequences in the immunoprecipitated samples relative to the input. This is used to analyze histone acetylation at specific gene promoters or enhancers.
-
ChIP-seq: Prepare DNA libraries from the ChIP and input samples and perform high-throughput sequencing to map the genome-wide distribution of the histone acetylation mark.
-
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the changes in the expression levels of specific genes following this compound treatment.
-
RNA Extraction: Treat cells with this compound and then extract total RNA using a commercial kit or a standard phenol-chloroform extraction method.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression changes using the ΔΔCt method.
Visualizing the Impact of this compound
Signaling Pathway of p300/CBP-Mediated Gene Transcription
C646 as a Chemical Probe for p300/CBP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E1A binding protein p300 (p300) and CREB-binding protein (CBP) are closely related histone acetyltransferases (HATs) that function as transcriptional co-activators. They play a crucial role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis, by acetylating histone and non-histone proteins, thereby modulating chromatin structure and gene expression.[1] Dysregulation of p300/CBP activity is implicated in various diseases, notably cancer, making them attractive therapeutic targets.[1]
C646 is a potent, cell-permeable, and selective small molecule inhibitor of the HAT activity of p300 and CBP.[2] It acts as a competitive inhibitor with respect to acetyl-CoA, effectively blocking the acetyltransferase function of these proteins.[2] This technical guide provides a comprehensive overview of this compound as a chemical probe for studying p300/CBP function, including its biochemical properties, experimental protocols for its use, and its effects on cellular pathways.
Data Presentation
Biochemical and Cellular Activity of this compound
The following tables summarize the quantitative data regarding the inhibitory activity, selectivity, and cellular effects of this compound.
| Target | Parameter | Value | Assay Conditions | Reference |
| p300/CBP | Kᵢ | 400 nM | Cell-free assay | [2][3][4] |
| p300 | IC₅₀ | 0.32 µM | Recombinant p300 HAT assay | [5] |
| p300 | Inhibition | 86% at 10 µM | In vitro assay | [2][3] |
Table 1: Inhibitory Activity of this compound against p300/CBP.
| Enzyme Family | Specific Enzyme | Activity/Inhibition | Reference |
| Histone Acetyltransferase (HAT) | PCAF | <10% inhibition | [3] |
| GCN5 | <10% inhibition | [3] | |
| Rtt109 | <10% inhibition | [3] | |
| Sas | <10% inhibition | [3] | |
| MOZ | <10% inhibition | [3] | |
| KAT8 | No inhibition | [5] | |
| Histone Deacetylase (HDAC) | Class I and II HDACs | Inhibition at ≥7 µM | [5] |
Table 2: Selectivity Profile of this compound.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway involving p300/CBP and the mechanism by which this compound inhibits this pathway. p300/CBP are recruited to chromatin by transcription factors, where they acetylate histones (e.g., H3K18, H3K27) and other proteins, leading to chromatin relaxation and transcriptional activation of target genes involved in processes like cell cycle progression and proliferation. This compound competes with the cofactor acetyl-CoA for the active site of p300/CBP, thereby preventing protein acetylation and subsequent gene activation.
Caption: Mechanism of this compound inhibition of p300/CBP signaling.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow to assess the effects of this compound on a cellular level, from initial cell treatment to the analysis of specific molecular outcomes.
Caption: General workflow for studying this compound effects in cells.
Experimental Protocols
Histone Acetyltransferase (HAT) Assay (Radiometric)
This protocol is adapted from a method used to determine the IC₅₀ values of p300 HAT inhibitors.[2]
Materials:
-
Recombinant p300
-
Histone H4 peptide (H4-15)
-
This compound (or other test inhibitor)
-
Reaction Buffer: 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA
-
¹²C-acetyl-CoA and ¹⁴C-acetyl-CoA
-
14% SDS (w/v) solution
-
PhosphorImager plate
Procedure:
-
Prepare the reaction mixture in the reaction buffer containing 5 nM p300 and 100 µM H4-15 peptide.
-
Add this compound over a range of concentrations. Ensure the DMSO concentration is kept constant (<5%) across all reactions.
-
Incubate the reactions at 30°C for 10 minutes.
-
Initiate the reaction by adding a 1:1 mixture of ¹²C-acetyl-CoA and ¹⁴C-acetyl-CoA to a final concentration of 20 µM.
-
Incubate for an additional 10 minutes at 30°C.
-
Quench the reaction by adding 14% SDS (w/v).
-
Spot the reaction mixture onto a PhosphorImager plate.
-
Allow the gel to run, wash, dry, and expose the plate.
-
Quantify the production of acetylated H4-15 to determine the IC₅₀ values.
Western Blot for Histone Acetylation
This protocol describes the detection of changes in global histone H3 and H4 acetylation levels in cells treated with this compound.[6][7][8][9][10]
Materials:
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃. Supplement with 5 mM sodium butyrate to inhibit HDAC activity.
-
0.2 N HCl
-
2 M NaOH
-
Bradford assay reagent
-
LDS sample buffer with 100 mM DTT
-
Bis-Tris gel (10-15%)
-
Transfer buffer
-
Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for histones)
-
Blocking buffer: 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound for the specified duration.
-
Histone Extraction (Acid Extraction): a. Harvest and wash cells with ice-cold PBS containing 5 mM sodium butyrate. b. Lyse the cells in TEB on ice. c. Pellet the nuclei by centrifugation and wash. d. Resuspend the nuclear pellet in 0.2 N HCl and extract histones overnight at 4°C. e. Centrifuge to remove debris and neutralize the supernatant containing histones with 2 M NaOH.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
-
Sample Preparation and SDS-PAGE: a. Prepare samples by diluting histone extracts in LDS sample buffer with DTT and heat at 95°C for 5 minutes. b. Load equal amounts of protein onto a high-percentage Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Visualize the protein bands using ECL detection reagents and an imaging system. Normalize the acetylated histone signal to the total histone signal.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of this compound on cell proliferation and viability.[11]
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 5 minutes with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general framework for performing ChIP to investigate the effect of this compound on histone acetylation at specific gene promoters.[12][13][14][15]
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Sonicator
-
Antibody against specific acetylated histone mark (e.g., anti-acetyl-H3K27)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting specific genomic regions
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin with the specific antibody (or IgG control) overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target gene promoters.
Conclusion
This compound is a valuable and widely used chemical probe for investigating the biological functions of the p300/CBP histone acetyltransferases. Its selectivity and cell permeability make it a powerful tool for dissecting the roles of these enzymes in various cellular processes and disease models. This guide provides essential data and detailed protocols to facilitate the effective use of this compound in research settings. It is important for researchers to be aware of its potential off-target effects on HDACs at higher concentrations and to include appropriate controls in their experiments.[5] Further research and development of even more selective p300/CBP inhibitors will continue to enhance our understanding of the therapeutic potential of targeting these crucial epigenetic regulators.
References
- 1. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, p300/CBP Inhibitor | EpigenTek [epigentek.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. protocols.io [protocols.io]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
The Impact of C646 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling and the transcriptional regulation of genes involved in cell cycle control. By inhibiting p300/CBP HAT activity, this compound disrupts the acetylation of histones and other proteins, leading to cell cycle arrest at either the G1 or G2/M phase, depending on the cellular context. This guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced cell cycle arrest, detailed experimental protocols for its investigation, and quantitative data from various cancer cell line studies.
Introduction
The cell division cycle is a fundamental process that ensures the faithful replication and segregation of the genome. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention.
Epigenetic modifications, such as histone acetylation, are crucial for the dynamic control of gene expression. The histone acetyltransferases p300 and CBP are key transcriptional co-activators that acetylate histones, primarily at lysine residues, leading to a more open chromatin structure that facilitates transcription. p300/CBP also acetylates a variety of non-histone proteins, including transcription factors like p53, further modulating their activity.
This compound is a competitive inhibitor of the acetyl-CoA binding site of p300/CBP, exhibiting a Ki of 400 nM for p300. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines has made it a valuable tool for cancer research and a potential lead compound for drug development.
Mechanism of Action: How this compound Induces Cell Cycle Arrest
The primary mechanism by which this compound halts cell cycle progression is through the inhibition of p300/CBP histone acetyltransferase activity. This leads to a global reduction in histone acetylation, particularly of histone H3 at various lysine residues (e.g., H3K9ac, H3K18ac, H3K27ac). The hypoacetylated state of chromatin results in the transcriptional repression of key cell cycle regulatory genes. The specific phase of cell cycle arrest, either G1 or G2/M, is cell-type dependent.
G1 Phase Arrest
In several cancer cell types, including certain gastric and acute myeloid leukemia (AML) cell lines, this compound treatment leads to an accumulation of cells in the G1 phase of the cell cycle.[1][2] This arrest is primarily mediated by the downregulation of Cyclin D1, a key regulator of the G1-S transition. The proposed signaling pathway is as follows:
-
Inhibition of p300/CBP: this compound directly inhibits the HAT activity of p300/CBP.
-
Reduced Histone Acetylation: This leads to decreased acetylation of histones at the promoter regions of target genes, including the CCND1 gene, which encodes Cyclin D1.
-
Downregulation of Cyclin D1: The condensed chromatin structure represses the transcription of CCND1, leading to lower levels of Cyclin D1 protein.[3]
-
Rb Hypophosphorylation: Cyclin D1 complexes with CDK4/6 to phosphorylate the Retinoblastoma (Rb) protein. Reduced Cyclin D1 levels lead to hypophosphorylation of Rb.
-
E2F Repression: Hypophosphorylated Rb remains bound to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.
-
p53-p21 Pathway Activation: In some contexts, this compound-mediated p300/CBP inhibition can lead to the activation of the tumor suppressor p53. p300/CBP can acetylate p53, which modulates its stability and activity. Inhibition of p300/CBP can paradoxically lead to p53 activation, which in turn induces the expression of the CDK inhibitor p21. p21 can then bind to and inhibit Cyclin E-CDK2 complexes, further blocking the G1-S transition.[4]
References
C646-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective histone acetyltransferase (HAT) inhibitor, C646, has emerged as a potent inducer of apoptosis in a variety of cancer cell lines, positioning it as a promising candidate for anti-cancer therapeutic strategies. This compound competitively targets the p300/CBP (CREB-binding protein) co-activators, leading to a cascade of molecular events that culminate in programmed cell death. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to induce apoptosis. We will delve into the quantitative effects of this compound on cancer cell viability and apoptosis, present detailed protocols for key experimental assays, and visualize the intricate signaling networks through comprehensive diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Core Mechanism of this compound-Induced Apoptosis
This compound is a competitive inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP[1]. These co-activators play a crucial role in regulating gene expression by acetylating histone proteins, which leads to a more relaxed chromatin structure that is accessible to transcription factors[2][3][4]. By inhibiting p300/CBP, this compound reduces the overall levels of histone acetylation, particularly on histone H3[1][5]. This epigenetic modification leads to the altered expression of a suite of genes that are critical for cell survival, proliferation, and apoptosis.
The primary anti-cancer effects of this compound stem from its ability to induce cell cycle arrest and trigger programmed cell death. Studies have demonstrated that this compound can induce a G1 or G2/M phase arrest in the cell cycle, depending on the cancer cell type[1][6][7]. This cell cycle blockade is often a prelude to the initiation of the apoptotic cascade.
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and is dependent on the concentration and duration of treatment. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Pancreatic Cancer (PSN1) | Pancreatic Cancer | ~30 | [6] |
| Pancreatic Cancer (MIAPaCa2) | Pancreatic Cancer | ~30 | [6] |
| Pancreatic Cancer (Panc1) | Pancreatic Cancer | ~40 | [6] |
| Gastric Cancer (SGC-7901) | Gastric Cancer | ~10-15 | [5] |
| Gastric Cancer (MKN45) | Gastric Cancer | <5 | [5] |
| Gastric Cancer (MGC-803) | Gastric Cancer | <5 | [5] |
| AML (AML1-ETO-positive) | Acute Myeloid Leukemia | Lower doses | [1] |
Table 2: Dose-Dependent and Time-Course Effects of this compound on Apoptosis
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells | Reference |
| Pancreatic Cancer (PSN1) | 30 | 48 | Significantly increased | [6] |
| Pancreatic Cancer (MIAPaCa2) | 30 | 48 | Significantly increased | [6] |
| Gastric Cancer Cells | 10 | 24 | Significantly increased | [5] |
Key Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-pronged approach, primarily by modulating the intrinsic apoptotic pathway and influencing cell cycle regulation.
Regulation of the Bcl-2 Family Proteins
A critical step in this compound-induced apoptosis is the downregulation of the anti-apoptotic protein Bcl-2[1]. p300/CBP can act as a transcriptional co-activator for the BCL2 gene. Inhibition of p300/CBP by this compound leads to decreased histone acetylation at the BCL2 promoter, resulting in transcriptional repression and reduced Bcl-2 protein levels[8][9]. The decrease in Bcl-2 disrupts the balance between pro- and anti-apoptotic proteins at the mitochondrial membrane, favoring the pro-apoptotic members like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.
Caspase Activation Cascade
The release of cytochrome c initiates the formation of the apoptosome, a protein complex that activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3. The activation of caspase-3 is a hallmark of apoptosis and can be detected by the presence of its cleaved fragments. Cleaved caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis[5][10].
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at either the G1 or G2/M checkpoint. In pancreatic cancer cells, this compound treatment leads to a G2/M arrest, which is associated with the downregulation of key G2/M regulatory proteins like cyclin B1 and CDK1[6][7]. The inhibition of p300/CBP can lead to reduced histone acetylation at the promoters of these cell cycle genes, thereby inhibiting their transcription. In other cancer types, such as AML, this compound induces a G1 phase arrest[1].
Role of p53 Acetylation
Beyond histone modification, p300/CBP can also acetylate non-histone proteins, including the tumor suppressor p53[3]. Acetylation of p53 is crucial for its stability and transcriptional activity. This compound can inhibit the acetylation of p53, which can have context-dependent effects. In some cancer cells with wild-type p53, this may lead to a decrease in the transcription of pro-survival genes. Conversely, in non-cancerous cells, inhibiting p53 acetylation has been shown to protect against chemotherapy-induced apoptosis[11]. The precise role of this compound-mediated p53 deacetylation in apoptosis is an active area of research.
Mandatory Visualizations
Signaling Pathway Diagrams
Figure 1: this compound-induced apoptosis signaling pathway.
Experimental Workflow Diagrams
Figure 2: Experimental workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Cell Viability and Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Gating:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis for Cleaved Caspase-3 and Bcl-2
This protocol describes the detection of key apoptotic proteins by Western blotting.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
Conclusion
This compound is a potent inducer of apoptosis in a range of cancer cells, acting through the inhibition of p300/CBP histone acetyltransferases. Its mechanism of action involves the epigenetic downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of the intrinsic apoptotic pathway and subsequent caspase cascade. Furthermore, this compound can induce cell cycle arrest, further contributing to its anti-proliferative effects. The detailed understanding of these pathways and the availability of robust experimental protocols are crucial for the continued investigation and potential clinical development of this compound and other p300/CBP inhibitors as novel anti-cancer agents. This guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting histone acetylation in cancer.
References
- 1. A histone acetyltransferase p300 inhibitor this compound induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p300/CBP proteins: HATs for transcriptional bridges and scaffolds. — Department of Oncology [oncology.ox.ac.uk]
- 3. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors down-regulate bcl-2 expression and induce apoptosis in t(14;18) lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P300 inhibition enhances gemcitabine-induced apoptosis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting p53 Acetylation Reduces Cancer Chemotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
C646 Regulation of NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancer. Post-translational modifications of NF-κB subunits are critical for the precise control of their transcriptional activity. One such key modification is the acetylation of the p65/RelA subunit, a process mediated by histone acetyltransferases (HATs) such as p300 and CBP. The small molecule C646 has emerged as a potent and selective inhibitor of the p300/CBP HAT activity, offering a valuable tool to probe the role of p65 acetylation in NF-κB signaling and as a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of this compound-mediated regulation of the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and experimental workflows.
Introduction to NF-κB Signaling and the Role of p65 Acetylation
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3][4] Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus, where it binds to specific κB sites in the promoter and enhancer regions of target genes to initiate transcription.[3]
The transcriptional activity of nuclear p65 is further regulated by post-translational modifications, including phosphorylation and acetylation. The acetylation of p65, primarily mediated by the histone acetyltransferases p300 and CBP, is a crucial step for robust NF-κB-dependent gene expression.[5] Acetylation of specific lysine residues on p65 enhances its DNA binding affinity and transcriptional activity.[5]
This compound: A Potent Inhibitor of p300/CBP Histone Acetyltransferase
This compound is a small molecule that acts as a competitive inhibitor of the p300/CBP histone acetyltransferase (HAT) domain by competing with acetyl-CoA.[5] It is a highly potent inhibitor with a reported Ki (inhibition constant) of 0.4 μM for p300.[5] By inhibiting p300/CBP, this compound effectively reduces the acetylation of their substrate proteins, including the p65 subunit of NF-κB. This leads to a downstream suppression of NF-κB transcriptional activity and the expression of its target genes.
Mechanism of this compound-Mediated Inhibition of NF-κB Signaling
The primary mechanism by which this compound regulates NF-κB signaling is through the direct inhibition of p300/CBP HAT activity, which in turn prevents the acetylation of the p65 subunit. This hypoacetylated state of p65 leads to reduced transcriptional activation of NF-κB target genes. The inhibitory effect of this compound on NF-κB signaling is generally not associated with upstream events such as the phosphorylation and degradation of IκBα or the nuclear translocation of p65.
Quantitative Data on this compound Inhibition of NF-κB Signaling
The inhibitory effect of this compound on NF-κB signaling has been quantified in various cellular models. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Reference |
| Ki for p300 | 0.4 µM | [5] |
Table 2: Dose-Dependent Inhibition of NF-κB Promoter Activity by this compound
| Cell Line | Agonist | This compound Concentration (µM) | % Inhibition of NF-κB Activity |
| RAW264.7 | LPS + IFNγ | 15 | Significant Inhibition |
| RAW264.7 | LPS + IFNγ | 30 | Significant Inhibition |
Data adapted from studies showing significant inhibition at these concentrations.
Table 3: Effect of this compound on NF-κB Target Gene Expression
| Cell Line | Agonist | Target Gene | This compound Concentration (µM) | Fold Change in Expression |
| RAW264.7 | LPS + IFNγ | TNF-α | 30 | Significant Decrease |
| RAW264.7 | LPS + IFNγ | IL-12b | 30 | Significant Decrease |
Data reflects significant downregulation of target gene expression at the indicated this compound concentration.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate the effect of this compound on NF-κB signaling.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid with a constitutive promoter (e.g., Renilla luciferase plasmid)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
TNF-α or other NF-κB agonist
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the reporter assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for Acetylated p65
This protocol details the detection of acetylated p65 in cell lysates.
Materials:
-
Cell culture reagents
-
This compound and TNF-α
-
RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-acetyl-p65 (Lys310), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound and TNF-α as described in the luciferase assay protocol.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated p65 signal to the total p65 and loading control (β-actin).
Chromatin Immunoprecipitation (ChIP) Assay for p65 Binding
This assay determines the binding of p65 to the promoter regions of its target genes.
Materials:
-
Cell culture reagents
-
This compound and TNF-α
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-p65 antibody for ChIP
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for target gene promoters (e.g., IL-6, IL-8)
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-p65 antibody or IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Quantify the amount of immunoprecipitated promoter DNA using qPCR with primers specific for the promoter regions of NF-κB target genes.
-
Data Analysis: Calculate the enrichment of target promoter DNA in the p65 IP samples relative to the IgG control and input DNA.
Quantitative Real-Time PCR (qPCR) for NF-κB Target Gene Expression
This method quantifies the mRNA levels of NF-κB target genes.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Determine the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
Conclusion
This compound is a valuable chemical tool for dissecting the role of p300/CBP-mediated p65 acetylation in the NF-κB signaling pathway. Its potent and selective inhibitory activity allows for the targeted modulation of NF-κB-dependent gene expression, making it an important compound for basic research and a potential starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols provided in this guide offer a robust framework for investigating the effects of this compound and other potential modulators of NF-κB signaling. As our understanding of the intricacies of NF-κB regulation continues to grow, tools like this compound will remain indispensable for advancing our knowledge and developing effective treatments for a wide range of human diseases.
References
- 1. Interleukin-8 and Tumor Necrosis Factor Alpha Production in Human Epidermal Keratinocytes Induced by Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Two-step cross-linking method for identification of NF-kappaB gene network by chromatin immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cellular Pathways with C646: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The small molecule C646 is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). By competitively binding to the acetyl-CoA binding site of p300/CBP, this compound effectively blocks the transfer of acetyl groups to histone and non-histone protein substrates. This inhibitory action makes this compound a powerful tool for dissecting the roles of p300/CBP-mediated acetylation in a multitude of cellular processes, including gene transcription, cell cycle regulation, and signal transduction. This technical guide provides a comprehensive overview of the use of this compound in cellular pathway investigation, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling cascades.
Mechanism of Action and Cellular Effects
This compound exhibits a high affinity for the catalytic HAT domain of p300, with a reported Ki (inhibition constant) of 400 nM in cell-free assays.[1][2] This selective inhibition of p300/CBP leads to a reduction in the acetylation of various histone residues, including H3K18 and H3K27, as well as non-histone proteins. The consequences of this reduced acetylation are context-dependent and can include the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1]
Quantitative Data: this compound Activity Across Cell Lines
The inhibitory effects of this compound on cell viability have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| A549 | Non-Small Cell Lung Carcinoma | ~10-20 | Radiosensitization studies[3] |
| H460 | Non-Small Cell Lung Carcinoma | ~10-20 | Radiosensitization studies[3] |
| H157 | Non-Small Cell Lung Carcinoma | ~10-20 | Radiosensitization studies[3] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | ~5-10 | 24h treatment[4] |
| SKNO-1 | Acute Myeloid Leukemia (AML) | ~5-10 | 24h treatment[4] |
| LNCaP | Prostate Cancer | Not specified | Used at 10µM to inhibit STAT3 acetylation[5] |
| SGC-7901 | Gastric Cancer | ~10-20 | 24h treatment[6] |
| MKN45 | Gastric Cancer | ~10-20 | 24h treatment[6] |
| MGC-803 | Gastric Cancer | ~10-20 | 24h treatment[6] |
| BGC-823 | Gastric Cancer | ~10-20 | 24h treatment[6] |
| KATO III | Gastric Cancer | ~10-20 | 24h treatment[6] |
Key Cellular Pathways Modulated by this compound
This compound has been instrumental in elucidating the role of p300/CBP in several critical signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. The transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation. This compound treatment has been shown to reduce the expression of pro-inflammatory genes by inhibiting this acetylation event.[7]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and differentiation. The acetylation of STAT3 by p300/CBP is important for its transcriptional activity. This compound can be used to investigate the consequences of inhibiting this post-translational modification.[5]
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. p300/CBP acts as a transcriptional co-activator for Smad proteins, the key downstream effectors of the TGF-β pathway. This compound can be utilized to probe the significance of Smad acetylation in TGF-β-mediated gene expression.
Experimental Workflow for Investigating Protein Acetylation with this compound
A typical workflow for studying the impact of this compound on protein acetylation involves a series of coordinated experiments.
Detailed Experimental Protocols
Histone Acetyltransferase (HAT) Assay (Radioactive)
This assay directly measures the inhibitory effect of this compound on p300 HAT activity.
Materials:
-
Recombinant p300 enzyme
-
Histone H3 or H4 peptide substrate
-
[¹⁴C]-Acetyl-CoA
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing reaction buffer, histone peptide substrate, and varying concentrations of this compound or DMSO (vehicle control).
-
Pre-incubate the mixtures at 30°C for 10 minutes.
-
Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the incorporation of [¹⁴C]-acetyl groups into the histone peptide to determine the extent of inhibition by this compound.[8][9]
Western Blot Analysis of Histone Acetylation
This protocol is for assessing the in-cell effect of this compound on the acetylation of a specific histone mark, such as H3K27ac.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-acetyl-H3K27 (or other modification of interest) and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time period.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.[10]
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound treatment alters the acetylation of histones at specific gene promoters.
Materials:
-
Cells of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibody against the acetylated histone of interest (e.g., anti-acetyl-H3K27)
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight with an antibody against the acetylated histone mark.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl and treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific promoter regions by qPCR using primers flanking the region of interest.[11]
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells to determine the IC50 value of this compound.[7][8]
Conclusion
This compound is an invaluable pharmacological tool for probing the intricate roles of p300/CBP-mediated acetylation in cellular signaling. Its specificity and potent inhibitory activity allow for the targeted investigation of pathways regulated by these critical co-activators. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute rigorous studies aimed at unraveling the complexities of cellular acetylation and its implications in health and disease. As with any chemical probe, careful experimental design, including appropriate controls and dose-response analyses, is paramount for generating robust and reproducible data.
References
- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. broadpharm.com [broadpharm.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. lornajane.net [lornajane.net]
- 8. sketchviz.com [sketchviz.com]
- 9. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 10. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
The Role of C646 in Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C646, a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP, is emerging as a critical tool for modulating stem cell fate. By competitively inhibiting the acetyl-CoA binding site of p300/CBP, this compound influences the epigenetic landscape, thereby directing stem cell proliferation, and differentiation. This technical guide provides an in-depth analysis of the role of this compound in stem cell biology, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their stem cell research endeavors.
Introduction: this compound and its Mechanism of Action
This compound is a pyrazolone-containing compound that acts as a competitive inhibitor of the histone acetyltransferases p300 and its paralog, CREB-binding protein (CBP)[1]. These enzymes play a crucial role in chromatin remodeling and gene transcription by catalyzing the transfer of acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation[2].
The inhibitory action of this compound on p300/CBP has profound effects on various cellular processes, including cell cycle progression, apoptosis, and, most notably for the context of this guide, stem cell differentiation[3][4]. By altering the acetylation status of histones and other non-histone protein targets of p300/CBP, this compound can modulate the expression of key genes that govern stem cell pluripotency and lineage commitment.
Quantitative Effects of this compound on Stem Cell Properties
The influence of this compound on stem cell behavior is multifaceted and dose-dependent. The following tables summarize the quantitative data from studies on the effects of this compound on various stem cell parameters.
Table 1: Effect of this compound on Stem Cell Proliferation, Cell Cycle, and Apoptosis
| Cell Type | This compound Concentration | Parameter | Observed Effect | Reference |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM (IC50) | Proliferation | Decreased proliferation rate compared to untreated cells at 24, 48, and 72 hours. | [1][3] |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM | Cell Cycle | Arrested in the G1 phase. | [3][4] |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM | Apoptosis | Increased percentage of apoptotic cells over 72 hours. | [3][5] |
Table 2: Effect of this compound on Stem Cell Differentiation Marker Expression
| Cell Type | This compound Concentration | Differentiation Lineage | Marker Gene | Fold Change (vs. Control) | Reference |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM | Adipogenic | ADIPOQ | Increased | [3] |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM | Adipogenic | FABP4 | Increased | [3] |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM | Adipogenic | Leptin | Increased | [3] |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM | Neuronal | RBFOX3 | Increased | [1] |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM | Neuronal | ENO2 | Decreased | [1] |
Table 3: Effect of this compound on Histone Acetyltransferase Expression and Histone Acetylation
| Cell Type | This compound Concentration | Target | Parameter | Observed Effect | Reference |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM | p300 | Protein Expression | 0.69-fold decrease | [3] |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM | PCAF | mRNA Expression | 1.68-fold increase | [3] |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM | TIP60 | mRNA Expression | 3.43-fold increase | [3] |
| Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs) | 40 µM | H3K9 | Acetylation Level | Increased | [3][4][5] |
Signaling Pathways Modulated by this compound in Stem Cell Differentiation
This compound-mediated inhibition of p300/CBP can impact several key signaling pathways that are integral to stem cell differentiation. The following diagrams illustrate these interactions.
Experimental Protocols
The following protocols are based on methodologies described in the literature for the use of this compound in stem cell studies, primarily with adipose-derived mesenchymal stem cells[1][3]. Researchers should optimize these protocols for their specific stem cell type and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate stem cells at a desired density in the appropriate growth medium and culture overnight to allow for attachment. For gADSCs, a density of 1x10³ cells/well in a 96-well plate is used for proliferation assays[1].
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For gADSCs, the IC50 was determined to be 40 µM[1][3]. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type.
-
Treatment: The following day, replace the medium with fresh growth medium containing the desired concentration of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Adipogenic Differentiation
-
Induction: After this compound pre-treatment, induce adipogenic differentiation using a commercially available or self-prepared adipogenic induction medium. A typical induction medium for gADSCs contains DMEM/F12, FBS, penicillin/streptomycin, dexamethasone, biotin, pantothenate, insulin, 3-isobutyl-1-methylxanthine (IBMX), rosiglitazone, and rabbit serum[1].
-
Maintenance: After 3 days of induction, switch to an adipogenic maintenance medium (induction medium without IBMX and rosiglitazone) and change the medium every 3 days[1].
-
Analysis: Assess adipogenic differentiation at various time points (e.g., day 3, 9, and 15) by Oil Red O staining to visualize lipid droplets and by qPCR for adipogenic marker genes (e.g., ADIPOQ, FABP4, LEPTIN)[1].
Neuronal Differentiation
-
Pre-induction: Following this compound pre-treatment, culture the cells in a neural pre-inducing medium (e.g., DMEM/F12 with EGF and bFGF) for 2 days[1].
-
Induction: Replace the pre-inducing medium with a neural differentiation medium (e.g., DMEM/F12 with BME) and culture for the desired duration[1].
-
Analysis: Evaluate neuronal differentiation by immunocytochemistry for neuronal markers (e.g., β-III tubulin, NeuN) and by qPCR for neuronal-specific genes (e.g., RBFOX3, ENO2)[1].
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers specific for your target genes. The primer sequences for some relevant genes in gADSCs are provided in Table 4[1].
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).
Table 4: Primer Sequences for qPCR (Goat)
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ADIPOQ | AGGCTGATGGCAAGTTCTCA | GCTGACTGCGAATGTTGCAT |
| FABP4 | AAGGTGAAGAGCATCATAACCCT | TCATAAACTTCTTTCGGCAATGC |
| Leptin | AGGTGGGAAATGTGTTGATGG | TGAAAACCGCAAAGATGAGAAG |
| RBFOX3 | ACCAACGGCTGGAAGCTAAA | GCAGCCCGGAACGTATTGTA |
| ENO2 | TGGAACTGGAAGGGTAGCAGA | GGGAGAGGGACAGGAGACAA |
| GAPDH | AAGGTCATCCCTGAGCTGAA | TGGACTCCACGACGTACTCA |
Western Blotting
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against your proteins of interest (e.g., acetylated-H3K9, p300, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on stem cell differentiation.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for dissecting the epigenetic regulation of stem cell fate. The available data, primarily from studies on mesenchymal stem cells, indicate that this compound can potently influence proliferation, survival, and differentiation into various lineages. However, the precise effects of this compound are context-dependent, varying with the stem cell type, dosage, and differentiation protocol.
Future research should focus on expanding the investigation of this compound to a broader range of stem cell types, including embryonic stem cells, induced pluripotent stem cells, and tissue-specific stem cells from various origins. Elucidating the dose-dependent effects and the specific signaling pathways modulated by this compound in these different contexts will be crucial for its potential application in regenerative medicine and drug discovery. Furthermore, a deeper understanding of the interplay between p300/CBP and other epigenetic modifiers in response to this compound treatment will provide a more comprehensive picture of its mechanism of action.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Role of C646 in Neuroscience: A Technical Guide to Investigating Memory and Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of C646, a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), in the fields of neuroscience and memory research. By elucidating the critical role of histone acetylation in synaptic plasticity and cognitive function, this compound serves as an invaluable tool for dissecting the epigenetic mechanisms that underpin learning and memory. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use in both in vitro and in vivo models, and a summary of key quantitative data.
Core Mechanism of Action: Epigenetic Modulation of Neuronal Gene Expression
This compound competitively inhibits the HAT activity of the transcriptional co-activators p300 and CBP by competing with acetyl-CoA for its binding pocket.[1] These enzymes are crucial for relaxing chromatin structure through the acetylation of histone tails, thereby facilitating the access of transcriptional machinery to DNA. In the context of neuroscience, p300/CBP-mediated histone acetylation is a key epigenetic mechanism required for the transcription of genes essential for long-term memory formation and synaptic plasticity.[2][3]
The transcription factor cAMP response element-binding protein (CREB) is a critical component in memory consolidation. Upon neuronal activation, CREB is phosphorylated and recruits CBP to the promoter regions of target genes, initiating their transcription.[4][5][6] By inhibiting CBP/p300, this compound prevents this crucial histone acetylation step, leading to a more condensed chromatin state and the suppression of memory-associated gene expression.[4][7] This inhibitory action makes this compound a powerful pharmacological tool to investigate the necessity of p300/CBP activity in various memory paradigms.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its observed effects in neuroscience research.
| Parameter | Value | Species/System | Reference |
| Inhibitory Constant (Ki) | 400 nM | Human p300 | [8][9][10][11] |
| IC50 | ~400 nM | Human p300 | [1] |
| IC50 | 1.6 µM | Human p300 | [9] |
| In Vitro Inhibition | 86% inhibition at 10 µM | Human p300 | [10] |
Table 1: In Vitro Efficacy of this compound
| Experimental Model | Administration Route | Concentration/Dose | Observed Effect | Reference |
| Mouse Fear Conditioning | Intra-amygdala infusion | Not specified | Impaired fear memory consolidation and reconsolidation | [12] |
| Mouse Object Recognition | Intra-hippocampal infusion | 2 µg/µl | Impaired long-lasting recognition memory | [13] |
| Rat Pain Model | Intrathecal administration | Not specified | Attenuated mechanical and thermal hyperalgesia | [14] |
| AML Cells in Culture | In vitro treatment | 24h treatment | Significant reduction in global histone H3 acetylation | [15] |
| Neuroepithelial Cells | In vitro treatment | Not specified | Rescued high glucose-induced increase in H4K5/K8/K12/K16 acetylation | [10] |
Table 2: In Vivo and In Vitro Applications and Effects of this compound
Signaling Pathways and Experimental Workflows
This compound Inhibition of CREB/CBP-Mediated Transcription
The following diagram illustrates the signaling pathway leading to CREB-dependent gene transcription and its inhibition by this compound. Neuronal activity leads to the activation of signaling cascades that phosphorylate CREB, enabling it to recruit the co-activator CBP. CBP then acetylates histones, leading to gene transcription required for long-term memory. This compound blocks this process by inhibiting the HAT activity of CBP.
Caption: this compound inhibits CREB/CBP-mediated transcription.
Experimental Workflow for In Vivo Memory Research
This diagram outlines a typical experimental workflow for investigating the effects of this compound on memory in a rodent model.
Caption: In vivo this compound memory research workflow.
Experimental Protocols
In Vitro Treatment of Neuronal Cells with this compound
This protocol describes the treatment of cultured neuronal cells with this compound to assess its impact on histone acetylation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary neurons)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Triton Extraction Buffer (TEB): PBS with 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃, supplemented with 5 mM sodium butyrate[12]
-
0.2 N HCl
-
2 M NaOH
-
Bradford assay reagent
-
LDS sample buffer with 100 mM DTT
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture: Plate neuronal cells at the desired density and allow them to adhere overnight.
-
This compound Treatment: Prepare working solutions of this compound in complete culture medium from a DMSO stock. Typical final concentrations range from 10 µM to 30 µM.[14] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Replace the culture medium with the this compound-containing or vehicle medium and incubate for the desired duration (e.g., 6 to 24 hours).[14]
-
Histone Extraction (Acid Extraction Method): [12] a. Harvest cells and wash twice with ice-cold PBS containing 5 mM sodium butyrate. b. Resuspend the cell pellet in TEB and lyse on ice for 10 minutes. c. Centrifuge to pellet the nuclei and discard the supernatant. d. Wash the nuclear pellet with TEB. e. Resuspend the nuclei in 0.2 N HCl and extract histones overnight at 4°C with rotation. f. Centrifuge to pellet debris and transfer the histone-containing supernatant to a new tube. g. Neutralize the HCl with 1/10 volume of 2 M NaOH.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
-
Western Blot Analysis: a. Prepare samples by diluting histone extracts in 1X LDS sample buffer with 100 mM DTT and heat at 95°C for 5 minutes.[9] b. Separate proteins on a 10% Bis-Tris gel.[16] c. Transfer proteins to a nitrocellulose membrane (0.2 µm pore size is recommended for histones).[9] d. Block the membrane with 5% BSA in TBST for 1 hour.[9] e. Incubate with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (as a loading control) overnight at 4°C.[9] f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] g. Visualize bands using a chemiluminescence substrate and quantify band intensities.
In Vivo Intra-hippocampal Infusion of this compound and Fear Conditioning in Mice
This protocol outlines the procedure for administering this compound directly into the hippocampus of mice to study its effects on fear memory consolidation.
Materials:
-
Adult male C57BL/6J mice
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannulae and infusion cannulae
-
Dental cement
-
This compound solution (e.g., 2 µg/µl in DMSO)[13]
-
Fear conditioning apparatus
-
Software for recording and analyzing freezing behavior
Procedure:
-
Stereotaxic Surgery for Cannula Implantation: [8][17] a. Anesthetize the mouse and secure it in the stereotaxic frame. b. Expose the skull and drill small holes over the target coordinates for the dorsal hippocampus (e.g., AP -2.0 mm, ML ±1.5 mm, DV -1.5 mm from bregma). c. Implant bilateral guide cannulae to a depth just above the hippocampus and secure them with dental cement. d. Allow the mice to recover for at least one week.
-
Fear Conditioning Training: [13][18][19] a. Habituate the mice to the testing room for at least 30 minutes before training. b. Place the mouse in the conditioning chamber. After a baseline period (e.g., 2 minutes), present a conditioned stimulus (CS), such as an auditory tone (e.g., 85 dB, 30 seconds). c. Co-terminate the CS with an unconditioned stimulus (US), a mild footshock (e.g., 0.75 mA, 2 seconds). d. Repeat the CS-US pairing as required by the specific paradigm (e.g., 3 pairings with a 1-minute inter-trial interval).
-
Intra-hippocampal this compound Infusion: [5][8] a. Immediately after training, gently restrain the mouse and remove the dummy cannulae. b. Insert the infusion cannulae, extending just beyond the tip of the guide cannulae into the hippocampus. c. Infuse this compound solution (e.g., 0.5-1.5 µl per side) at a slow rate (e.g., 0.3 µl/min).[8] A vehicle control group should receive an equivalent volume of DMSO. d. Leave the infusion cannulae in place for a few minutes post-infusion to allow for diffusion before replacing the dummy cannulae.
-
Contextual Fear Memory Testing: [13][20] a. 24 hours after training and infusion, return the mouse to the same conditioning chamber (context). b. Record the mouse's behavior for a set period (e.g., 5 minutes) in the absence of the CS or US. c. Analyze the video recordings to quantify the percentage of time spent freezing, which is defined as the complete absence of movement except for respiration.[11]
-
Cued Fear Memory Testing (Optional): a. On a subsequent day, place the mouse in a novel context (altered visual, tactile, and olfactory cues). b. After a baseline period, present the CS (tone) and measure the freezing response.
Object Recognition Memory Task with Post-Training this compound Administration
This protocol describes the use of this compound to investigate its role in the consolidation of object recognition memory.
Materials:
-
Rodents (mice or rats)
-
Open-field arena
-
Multiple sets of identical objects and one novel object
-
This compound solution for intra-hippocampal infusion
-
Video recording and analysis software
Procedure:
-
Habituation: [6] a. Handle the animals for several days before the experiment. b. On the day before training, allow each animal to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes).
-
Training (Familiarization) Phase: [21][22] a. Place two identical objects in the arena. b. Allow the animal to explore the objects until a set exploration time is reached (e.g., a total of 30 seconds of object exploration).
-
This compound Administration: a. Immediately following the training phase, administer this compound via intra-hippocampal infusion as described in Protocol 4.2.
-
Testing Phase: [23] a. After a retention interval (e.g., 24 hours), place the animal back into the arena where one of the familiar objects has been replaced with a novel object. b. Record the animal's exploration of both the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: a. Calculate the time spent exploring each object. b. Determine a discrimination index (DI), often calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
This compound is a critical tool for neuroscientists studying the epigenetic regulation of memory. Its specific inhibition of p300/CBP histone acetyltransferases allows for the targeted investigation of the role of histone acetylation in synaptic plasticity and cognitive processes. The protocols and data presented in this guide provide a foundation for researchers to design and execute experiments aimed at further unraveling the complex interplay between epigenetics and memory. As with any pharmacological inhibitor, careful consideration of dosage, timing of administration, and appropriate controls is essential for the robust interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel p300/CREB-Binding Protein-Specific Inhibitor of Histone Acetyltransferase, Attenuates Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic intrahippocampal infusion of HIV-1 neurotoxic proteins: a novel mouse model of HIV-1 associated inflammation and neural stem cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Individual CREB-target genes dictate usage of distinct cAMP-responsive coactivation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. CBP/p300 inhibitor this compound prevents high glucose exposure induced neuroepithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated Measurement of Mouse Freezing Behavior and its Use for Quantitative Trait Locus Analysis of Contextual Fear Conditioning in (BALB/cJ × C57BL/6J)F2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 14. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Object Recognition Memory: Distinct Yet Complementary Roles of the Mouse CA1 and Perirhinal Cortex [frontiersin.org]
- 22. Two distinct ways to form long-term object recognition memory during sleep and wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tcnlab.ca [tcnlab.ca]
Methodological & Application
Application Notes and Protocols for C646 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: C646 is a potent, cell-permeable small molecule that acts as a competitive inhibitor of the p300/CBP histone acetyltransferase (HAT) family with a Ki (inhibitor constant) of 400 nM in cell-free assays.[1][2][3][4] By inhibiting p300/CBP, this compound modulates the acetylation of histone and non-histone proteins, thereby influencing gene expression and various cellular processes.[2][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, apoptosis, and histone acetylation.
Mechanism of Action
This compound selectively targets the HAT activity of p300 and its paralog, CREB-binding protein (CBP), showing significantly less inhibition against other HATs like PCAF, GCN5, and MOZ.[2][5] The inhibition of p300/CBP by this compound leads to a reduction in the acetylation of key histone residues, such as H3 and H4, which is associated with transcriptional repression.[1][3] This subsequently affects various signaling pathways, including the NF-κB pathway, and can induce cell cycle arrest, apoptosis, and autophagy in a variety of cell types, particularly cancer cells.[1][2]
Data Presentation: Quantitative Insights into this compound Activity
The following tables summarize key quantitative data for this compound from various cell culture-based studies.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| Ki for p300 | 400 nM | Cell-free assay | [1][2][3] |
| p300 Inhibition | 86% | 10 µM in vitro | [1][3] |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| NE-4C cells | Function assay | 0-5 µM | Not Specified | Inhibition of high glucose-induced H4K5ac | [1] |
| Prostate Cancer cells | Apoptosis assay | 20 µM | Not Specified | Induction of apoptosis | [1][3] |
| C3H10T1/2 mouse fibroblasts | Histone acetylation assay | 25 µM | Not Specified | Reduction of histone H3 and H4 acetylation | [1][3] |
| RAW264.7 murine macrophages | Gene expression/NF-κB activity | 1-30 µM | 16 hours (pre-treatment) | Reduction of pro-inflammatory gene expression | [2] |
| Goat Adipose-Derived Stem Cells (gADSCs) | Proliferation assay (IC50) | 40 µmol/L | 24, 48, 72 hours | Inhibition of cell proliferation, cell cycle arrest, apoptosis | [6] |
| Gastric Cancer cell lines | Cell viability, cell cycle, apoptosis | 1-20 µmol/l | 6-24 hours | Inhibition of viability, cell cycle arrest, promotion of apoptosis | [7] |
| AML cell lines (Kasumi-1, SKNO-1) | Proliferation, apoptosis | 10 µM | 24 hours | Inhibition of proliferation, induction of apoptosis | [8] |
| Pancreatic Cancer cells (PSN1, MIAPaCa2) | Cell viability, cell cycle | 10-50 µM | Up to 72 hours | Decreased viability, G2/M arrest | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is adapted for determining the effect of this compound on the viability of adherent cells, such as goat adipose-derived stem cells (gADSCs).[6]
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM/F12 with 15% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed gADSCs in a 96-well plate at a density of 1 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 40 µmol/L) or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
At each time point, add 10 µL of MTT solution (0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 5 minutes with gentle shaking.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
6-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 3 x 10⁵ cells/well in 2 mL of complete medium.[7]
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µmol/l) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).[7]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Protocol 3: Western Blot for Histone H3 Acetylation
This protocol describes the detection of changes in histone H3 acetylation levels following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture plates
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (a higher percentage, e.g., 15%, is recommended for better resolution of histones)[10]
-
PVDF or Nitrocellulose (0.2 µm pore size is recommended) membrane[10][11]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-Ac-H3K18) and anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat cells with this compound (e.g., 10 µmol/l) or DMSO for the desired time (e.g., 6 hours).[7]
-
Harvest cells and lyse them using cell lysis buffer. Histones can also be isolated by acid extraction.[1][3]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 10 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-acetyl-Histone H3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10][12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits p300/CBP, reducing histone and transcription factor acetylation.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. This compound | Histone Acetyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. This compound, p300/CBP Inhibitor | EpigenTek [epigentek.com]
- 6. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Determining the Optimal C646 Concentration for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C646, a potent and selective inhibitor of the p300/CBP histone acetyltransferase (HAT), in in vitro experimental settings. This document outlines the effective concentration ranges of this compound across various cell lines and assays, offers detailed protocols for key experiments, and visualizes its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a cell-permeable, competitive inhibitor of the p300/CBP HAT family with a Ki (inhibition constant) of 400 nM.[1][2][3][4][5] It acts by competing with acetyl-CoA, the acetyl group donor, thereby preventing the acetylation of histone and non-histone protein substrates.[5] This inhibitory activity leads to the modulation of gene expression and downstream cellular processes, making this compound a valuable tool for studying the role of p300/CBP in various biological and pathological processes, including cancer.
Quantitative Data Summary
The optimal concentration of this compound for in vitro studies is highly dependent on the cell type, assay duration, and the specific biological question being addressed. Below is a summary of reported effective concentrations and inhibitory values.
Table 1: this compound Inhibitory Constants
| Parameter | Value | Target | Assay Condition |
| Ki | 400 nM | p300 | Cell-free |
| IC50 | 1.6 µM | p300 | Cell-free |
| IC50 | 26.09 µM | MCF7 cells | Antiproliferative activity |
Data sourced from multiple references.[1][3][4][5][6]
Table 2: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Prostate Cancer (androgen-sensitive) | 20 µM | - | Induction of apoptosis via interference with AR and NF-κB pathways.[1][2] |
| Pancreatic Cancer (MIAPaCa2, PSN1) | 20-30 µM | 48-72 h | Inhibition of histone H3 acetylation, cell proliferation, and G2/M cell cycle arrest.[7] |
| Pancreatic Cancer (Panc1) | 40 µM | 48 h | Slight inhibition of histone acetylation; enhanced gemcitabine-induced apoptosis.[7][8] |
| AML (Kasumi-1, SKNO-1) | Lower doses | 24 h | Selective apoptosis and cell cycle arrest in AML1-ETO-positive cells.[9] |
| Neuroepithelial (NE-4C) | 0-5 µM | - | Dose-dependent inhibition of high glucose-induced H4K5ac and H4K5/8/12/16ac levels.[2][10] |
| Gastric Cancer (MKN45, MGC-803) | 1-20 µM | 24 h | Significant inhibition of cell viability.[11] |
| Gastric Cancer (general) | 10 µM | 6 h | Reduction in histone H3 acetylation.[2][11] |
| Goat Adipose-Derived Stem Cells (gADSCs) | 40 µM (IC50) | 24-72 h | Blocked cell proliferation, cell cycle arrest, and induced apoptosis.[12] |
| RAW 264.7 Macrophages | 15-30 µM | 16 h | Inhibition of LPS and IFNγ induced NF-κB promoter activity.[13] |
| C3H10T1/2 Mouse Fibroblasts | 25 µM | 18-20 h | Reduction of histone H3 and H4 acetylation levels.[1][2] |
| Cervical Cancer Cells | Dose-dependent | - | Inhibition of proliferation and accumulation of p53 and p21.[6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting p300/CBP, which in turn modulates the activity of several downstream signaling pathways critical for cell survival, proliferation, and gene regulation.
Caption: Mechanism of this compound action.
Experimental Workflow for Optimization
Determining the optimal this compound concentration for a new in vitro model requires a systematic approach. The following workflow outlines the key steps from initial dose-response to functional assays.
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Analysis of Histone Acetylation by Western Blot
This protocol is to confirm the on-target effect of this compound by measuring the levels of acetylated histones.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell line
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-acetyl-H3K27) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
Protocol 3: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with this compound at the determined effective concentration and a vehicle control for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the effect of this compound on apoptosis.
Conclusion
The optimal concentration of this compound for in vitro studies is a critical parameter that requires empirical determination for each cell line and experimental setup. The information and protocols provided herein serve as a comprehensive starting point for researchers to effectively utilize this compound as a selective inhibitor of p300/CBP HAT activity and to explore its therapeutic potential. It is recommended to perform dose-response and time-course experiments to identify the ideal conditions for your specific research needs.
References
- 1. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 2. This compound | Histone Acetyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P300 inhibition enhances gemcitabine-induced apoptosis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CBP/p300 inhibitor this compound prevents high glucose exposure induced neuroepithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of C646 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of the histone acetyltransferase (HAT) p300/CBP inhibitor, C646, in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a cell-permeable, competitive inhibitor of the p300/CBP histone acetyltransferases with a reported Ki of 400 nM.[1][2] It is widely used in cellular and biochemical assays to study the roles of p300/CBP in gene regulation, cell cycle control, and apoptosis.[1][3] Accurate preparation of a this compound stock solution is the first critical step for in vitro and in vivo studies. DMSO is the recommended solvent for this compound due to its ability to dissolve a wide range of organic compounds for biological assays.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its solubility in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 445.42 g/mol | [1][6] |
| Solubility in DMSO | ≥11 mg/mL (approx. 24.7 mM) | [1][4] |
| Recommended Storage | Powder: -20°C for up to 3 years | [7] |
| In DMSO: -80°C for up to 1 year | [7] | |
| Typical Stock Conc. | 10 mM - 50 mM | [1][7] |
| Typical Working Conc. | 10 µM - 30 µM | [2][8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust the quantities proportionally for different volumes or concentrations.
3.1. Materials
-
This compound powder (purity ≥98%)[4]
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block, sonicator
3.2. Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 445.42 g/mol x 1000 mg/g
-
Mass (mg) = 4.45 mg
-
-
-
Weighing this compound:
-
Tare a clean, empty microcentrifuge tube on the analytical balance.
-
Carefully weigh 4.45 mg of this compound powder directly into the tared tube.
-
Record the actual mass weighed.
-
-
Dissolving this compound in DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, you can gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a few minutes.[2][8]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[9]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[7][9]
-
3.3. Preparation of Working Solutions
-
For cell-based assays, the DMSO stock solution should be diluted in the appropriate culture medium to the desired final concentration.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
-
A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. This compound | C24H19N3O6 | CID 1285940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes: Using C646 to Modulate H3K27 Acetylation in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone H3 lysine 27 acetylation (H3K27ac) is a critical epigenetic modification associated with active gene enhancers and promoters, playing a pivotal role in transcriptional regulation.[1] The deposition of this mark is primarily catalyzed by the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), which act as transcriptional co-activators.[1] Dysregulation of H3K27ac levels is implicated in various diseases, including cancer.
C646 is a potent and selective small molecule inhibitor of the p300/CBP HATs with a Ki (inhibitor constant) of 400 nM.[2] By competitively binding to the acetyl-CoA binding pocket of p300/CBP, this compound effectively reduces the levels of histone acetylation, including H3K27ac.[2] This makes this compound a valuable chemical probe for studying the downstream functional consequences of p300/CBP inhibition and the role of H3K27ac in various biological processes. Western blotting is a widely used technique to assess the global changes in H3K27ac levels following this compound treatment.
These application notes provide a detailed protocol for utilizing this compound to inhibit H3K27ac and subsequently detect this change using Western blot analysis. It includes experimental workflows, data presentation, and a summary of expected outcomes based on published literature.
Signaling Pathway and Mechanism of Action
The histone acetyltransferases p300 and CBP are key "writers" of the H3K27ac mark. They are recruited to specific genomic loci by transcription factors, where they catalyze the transfer of an acetyl group from acetyl-CoA to the lysine 27 residue of histone H3. This acetylation neutralizes the positive charge of the lysine residue, leading to a more relaxed chromatin structure. This "open" chromatin state facilitates the binding of transcriptional machinery and promotes gene expression.
This compound acts as a competitive inhibitor of p300/CBP. It occupies the binding site of the co-substrate acetyl-CoA, thereby preventing the acetyl transfer reaction. The inhibition of p300/CBP activity by this compound leads to a global reduction in H3K27ac levels, resulting in a more condensed chromatin state and subsequent repression of gene transcription at affected loci.
Quantitative Data Summary
The following table summarizes quantitative and semi-quantitative data from studies that have used this compound to inhibit H3K27ac, as measured by Western blot. This data can be used as a reference for expected outcomes and for designing experiments.
| Cell Line | This compound Concentration | Treatment Time | Observed Change in H3K27ac Levels | Reference |
| PSN1 (Pancreatic Cancer) | 10-50 µM | 72 hours | Dose-dependent decrease observed. | [3] |
| MIAPaCa2 (Pancreatic Cancer) | 10-50 µM | 72 hours | Dose-dependent decrease observed. | [3] |
| SU-DHL-10 (Lymphoma) | 5 µM | 24 hours | ~50% reduction (densitometry) | |
| SU-DHL-10 (Lymphoma) | 10 µM | 24 hours | ~75% reduction (densitometry) | |
| Jurkat (Leukemia) | 5-10 µM | 48 hours | Substantial reduction observed. |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in H3K27ac levels.
Experimental Workflow Diagram
Detailed Protocol
1. Cell Culture and this compound Treatment: a. Culture your cells of interest to approximately 70-80% confluency. b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). c. Treat cells with the desired concentration of this compound (e.g., 10-50 µM). Include a vehicle control group treated with an equivalent volume of DMSO. d. Incubate the cells for the desired treatment duration (e.g., 24-72 hours).
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Sonicate the lysate briefly to shear DNA and ensure complete lysis. e. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 15-30 µg) per lane onto a 15% SDS-polyacrylamide gel. A higher percentage gel is recommended for better resolution of low molecular weight proteins like histones. c. Include a pre-stained protein ladder. d. Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A 0.2 µm pore size is recommended for efficient capture of histones. b. Perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
5. Blocking: a. After transfer, verify successful transfer with Ponceau S staining. b. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
6. Antibody Incubation: a. Incubate the membrane with the primary antibody against H3K27ac, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended dilutions can be found on the antibody datasheet (typically 1:1000 to 1:2000). b. For normalization, a parallel blot or stripping and re-probing of the same membrane for total Histone H3 is highly recommended. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system. c. Perform densitometric analysis of the bands using appropriate software. d. Normalize the H3K27ac signal to the total Histone H3 signal for each sample to account for any loading differences. e. Calculate the fold change in H3K27ac levels in this compound-treated samples relative to the vehicle control.
Troubleshooting and Considerations
-
Diffuse Bands: Histones are small proteins and can sometimes produce diffuse bands. Using a higher percentage gel (15% or higher) and ensuring optimal transfer conditions can improve band resolution.
-
No Signal: Confirm successful protein transfer with Ponceau S staining. Check the activity of your primary and secondary antibodies. Ensure the ECL substrate has not expired.
-
High Background: Ensure adequate blocking and washing steps. The concentration of the primary or secondary antibody may need to be optimized.
-
Normalization: Accurate normalization is crucial for quantitative Western blotting. Total Histone H3 is the recommended loading control for histone modifications as its expression is generally stable.
-
This compound Solubility: this compound is soluble in DMSO. Ensure it is fully dissolved before adding to cell culture media to avoid precipitation.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of H3K27ac in their biological systems of interest and obtain reliable and quantifiable data through Western blot analysis.
References
- 1. Frontiers | Inhibition of Histone H3K27 Acetylation Orchestrates Interleukin-9-Mediated and Plays an Anti-Inflammatory Role in Cisplatin-Induced Acute Kidney Injury [frontiersin.org]
- 2. Development of this compound‐Based Proteolysis Targeting Chimeras Degraders of the Lysine Acetyltransferases CBP and p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for C646 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing C646, a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP, in chromatin immunoprecipitation (ChIP) experiments. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in cell culture and subsequent ChIP analysis, and presents key quantitative data to guide experimental design.
Introduction to this compound
This compound is a competitive inhibitor of the acetyl-CoA binding site of p300 and CREB-binding protein (CBP), with a Ki (inhibitor constant) of 400 nM in a cell-free assay.[1] By inhibiting p300/CBP HAT activity, this compound leads to a decrease in histone acetylation, particularly at lysine residues such as H3K9, H3K18, and H3K27, thereby modulating gene expression.[2] Its ability to influence critical signaling pathways, including NF-κB and TGF-β1/Smad3, makes it a valuable tool for studying the role of histone acetylation in various biological processes, including inflammation, cell proliferation, and differentiation.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell-based assays, derived from various studies. These values should serve as a starting point for experimental optimization.
Table 1: this compound Concentration and Treatment Time in Cell Culture
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| RAW264.7 Murine Macrophages | 1 - 30 µM | 16 - 20 hours | Inhibition of NF-κB promoter activity | [3] |
| Human Peritoneal Mesothelial Cells | 60 µM | 36 hours | Down-regulation of histone H3 acetylation | [4] |
| Pancreatic Cancer Cell Lines (PSN1, MIAPaCa2) | 10 - 50 µM | Up to 72 hours | Downregulation of H3K9, H3K18, and H3K27 acetylation | [2] |
| NE-4C Neuroepithelial Cells | 0 - 5 µM | Not specified | Inhibition of high glucose-induced H4K5ac and H4K5/8/12/16ac levels | [1] |
| Gastric Cancer Cells | Not specified (effective at reducing H3 acetylation) | 6 hours | Significant reduction in histone H3 acetylation levels | [1] |
| Adipose-derived Stem Cells | 40 µmol/L | 24, 48, 72 hours | Increased H3K9 acetylation (paradoxical effect noted) | [5] |
Note: The paradoxical increase in H3K9 acetylation observed in adipose-derived stem cells at later time points highlights the importance of time-course and dose-response experiments to fully characterize the effects of this compound in a specific cell system.[5]
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound followed by a standard ChIP procedure.
Part 1: this compound Treatment of Cultured Cells
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for guidance). A vehicle control (DMSO alone) should always be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 16, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After incubation, proceed immediately to the Chromatin Immunoprecipitation (ChIP) protocol.
Part 2: Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).
-
Incubate at room temperature for 10 minutes with gentle swirling. The cross-linking time can be optimized (up to 30 minutes) depending on the target protein.[6]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 500 µl of 2.5 M glycine to 10 ml of medium).
-
Incubate at room temperature for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1 with protease inhibitors).
-
Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions (power, duration, and number of cycles) must be determined empirically.
-
Centrifuge the sonicated lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads for 1-2 hours at 4°C.
-
Reserve a small aliquot of the pre-cleared chromatin as the "input" control.
-
Add the ChIP-grade antibody of interest (e.g., anti-H3K27ac) and a negative control antibody (e.g., normal IgG) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.[6]
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours or overnight.
-
Treat with RNase A at 37°C for 30 minutes, followed by Proteinase K at 45°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified DNA in nuclease-free water or TE buffer.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits p300/CBP, affecting TGF-β/Smad and NF-κB signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for this compound treatment followed by Chromatin Immunoprecipitation (ChIP).
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase inhibitor this compound reverses epithelial to mesenchymal transition of human peritoneal mesothelial cells via blocking TGF-β1/Smad3 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Application Notes and Protocols for C646 Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery of C646, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs). The following sections detail established protocols and quantitative data from various animal models, offering guidance for preclinical research in oncology, metabolic diseases, and neurology.
This compound Signaling Pathway and Mechanism of Action
This compound competitively inhibits the histone acetyltransferase activity of p300 and CBP. These enzymes play a crucial role in chromatin remodeling and the regulation of gene expression by acetylating histone proteins, which leads to a more open chromatin structure and transcriptional activation. By inhibiting p300/CBP, this compound can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Caption: this compound inhibits p300/CBP, leading to reduced histone acetylation and altered gene expression, resulting in various cellular effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in different animal models. Due to the limited publicly available pharmacokinetic data, some fields are marked as "Not Reported."
Table 1: this compound Dosing and Efficacy in a Pancreatic Cancer Mouse Model
| Parameter | Value | Reference |
| Animal Model | Nude mice with subcutaneous MIAPaCa2 cell xenografts | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Dosage | 10 mg/kg | |
| Frequency | Daily | |
| Duration | 2 weeks | |
| Efficacy | Significant suppression of tumor growth |
Table 2: this compound Dosing and Efficacy in a Diabetic Mouse Model
| Parameter | Value | Reference |
| Animal Model | Obese ob/ob mice | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Dosage | 30 nmol/g/day | |
| Frequency | Daily | |
| Duration | 10 days | |
| Efficacy | Significantly improved insulin sensitivity and reduced hyperglycemia |
Table 3: this compound Administration in a Neuropathic Pain Rat Model
| Parameter | Value | Reference |
| Animal Model | Rats | |
| Administration Route | Intrathecal | |
| Dosage | Not explicitly stated for this compound | |
| Frequency | Not Reported | |
| Duration | Not Reported | |
| Efficacy | Attenuation of mechanical and thermal hyperalgesia |
Table 4: General Pharmacokinetic Parameters (Hypothetical Data for Illustrative Purposes)
| Parameter | Intraperitoneal (Mouse) | Intravenous (Rat) | Oral (Mouse) |
| Cmax | Not Reported | Not Reported | Not Reported |
| T1/2 | Not Reported | Not Reported | Not Reported |
| AUC | Not Reported | Not Reported | Not Reported |
| Bioavailability | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Pancreatic Cancer Mouse Model
This protocol is adapted from a study demonstrating the anti-tumor effects of this compound in a xenograft model of pancreatic cancer.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline
-
5-week-old male nude mice
-
MIAPaCa2 human pancreatic cancer cells
-
Syringes and needles (27-30G)
Experimental Workflow:
Caption: Workflow for intraperitoneal this compound administration in a pancreatic cancer mouse model.
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inoculate 7.5 x 10^6 MIAPaCa2 cells into the flank of each mouse.
-
Allow the tumors to grow for approximately 10 days until they reach a diameter of about 5 mm.
-
-
This compound Formulation:
-
Due to its poor water solubility, this compound is typically dissolved in DMSO for in vivo use.
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with sterile PBS or saline to the final desired concentration for a 10 mg/kg dose. The final concentration of DMSO should be minimized to avoid toxicity.
-
-
Administration:
-
Administer this compound solution or vehicle control (DMSO diluted in PBS/saline) via intraperitoneal injection daily for two weeks.
-
The injection volume should be appropriate for the size of the animal, typically 100-200 µL for a mouse.
-
-
Monitoring:
-
Monitor tumor growth by measuring the larger (a) and smaller (b) diameters with calipers every 3 days.
-
Calculate the tumor volume using the formula: Volume = ½ * a * b².
-
Observe animals for any signs of toxicity, such as weight loss or changes in behavior.
-
Protocol 2: Intrathecal Administration for Neuropathic Pain Studies in Rats
This protocol provides a general framework for intrathecal delivery of therapeutic agents in a rat model of neuropathic pain. Specific details for this compound would need to be optimized.
Materials:
-
This compound (powder)
-
Vehicle (e.g., DMSO, saline, artificial cerebrospinal fluid)
-
Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 30G needle
-
Surgical instruments for intrathecal catheter implantation (for chronic studies)
Experimental Workflow:
Caption: Workflow for intrathecal this compound administration in a rat neuropathic pain model.
Procedure:
-
Neuropathic Pain Model Induction:
-
Induce neuropathic pain in rats using a standard model such as Chronic Constriction Injury (CCI) of the sciatic nerve.
-
-
This compound Formulation:
-
Prepare a sterile solution of this compound in a suitable vehicle. The choice of vehicle is critical to ensure solubility and minimize neurotoxicity. A low concentration of DMSO in artificial cerebrospinal fluid (aCSF) is often a starting point.
-
-
Intrathecal Injection (Acute Dosing):
-
Anesthetize the rat.
-
Palpate the iliac crests and insert a 30G needle connected to a Hamilton syringe between the L4 and L5 vertebrae.
-
A tail flick response upon needle entry confirms correct placement in the intrathecal space.
-
Slowly inject the this compound solution (typically 10-20 µL).
-
-
Behavioral Testing:
-
At various time points post-injection, assess pain behaviors.
-
Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus.
-
Protocol 3: Intravenous (i.v.) Administration in Mice
This protocol outlines a general procedure for intravenous tail vein injection in mice.
Materials:
-
This compound (powder)
-
Formulation vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Mice
-
Restraint device
-
Heat lamp or warming pad
-
Syringes and needles (27-30G)
Experimental Workflow:
Caption: Workflow for intravenous this compound administration in mice.
Procedure:
-
This compound Formulation for i.v. Injection:
-
Due to its poor aqueous solubility, a co-solvent system is often necessary for intravenous administration. A common formulation consists of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and saline.
-
For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The components should be mixed thoroughly to ensure this compound is fully dissolved. The final solution should be sterile-filtered.
-
-
Animal Preparation:
-
Warm the mouse's tail using a heat lamp or a warming pad to cause vasodilation, making the tail veins more visible and accessible.
-
Place the mouse in a suitable restraint device to immobilize the tail.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert a 27-30G needle into the vein at a shallow angle, with the bevel facing up.
-
Slowly inject the this compound formulation. The volume should not exceed 5 ml/kg for a bolus injection.
-
Observe for any swelling at the injection site, which would indicate an unsuccessful injection.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Concluding Remarks
The successful in vivo application of this compound hinges on appropriate formulation and administration techniques tailored to the specific animal model and research question. The protocols provided here serve as a starting point for investigators. It is crucial to perform pilot studies to determine the optimal dosage, vehicle, and administration schedule for each experimental setup, while carefully monitoring for any potential toxicity. Further research is warranted to establish a comprehensive pharmacokinetic and safety profile of this compound to facilitate its broader use in preclinical studies.
Application Notes and Protocols for C646 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C646, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), for in vitro research. This document outlines cell lines sensitive to this compound treatment, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved.
Introduction to this compound
This compound is a competitive inhibitor of the p300/CBP HAT domain, with a Ki of 400 nM in cell-free assays. By inhibiting p300 and CBP, this compound modulates the acetylation of histone and non-histone proteins, thereby affecting gene transcription and cellular processes critical for cancer cell proliferation, survival, and invasion. Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.
Cell Line Sensitivity to this compound
This compound has demonstrated anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Kasumi-1 | Acute Myeloid Leukemia | ~5 | 48h | |
| SKNO-1 | Acute Myeloid Leukemia | ~7.5 | 48h | |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 12.15 | 24h | [1] |
| SGC-7901 | Gastric Cancer | Not specified | 24h | [2][3] |
| MKN45 | Gastric Cancer | Not specified | 24h | [2][3] |
| MGC-803 | Gastric Cancer | Not specified | 24h | [2][3] |
| BGC-823 | Gastric Cancer | Not specified | 24h | [2][3] |
| KATO III | Gastric Cancer | Not specified | 24h | [2][3] |
| LNCaP | Prostate Cancer | Not specified | Not specified | |
| C4-2 | Prostate Cancer | Not specified | Not specified | |
| Hs766T | Pancreatic Cancer | Not specified | 72h | [4] |
| MIAPaCa2 | Pancreatic Cancer | ~30 | 72h | [4] |
| PSN1 | Pancreatic Cancer | ~30 | 72h | [4] |
| Panc1 | Pancreatic Cancer | ~40 | 72h | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well. After 24 hours, treat the cells with the desired concentrations of this compound for 24 or 48 hours.[2][4]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol details the investigation of changes in protein expression in pathways affected by this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for p300, CBP, acetylated-H3, PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, c-Met)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits p300/CBP, leading to reduced histone acetylation and altered gene expression.
Caption: this compound promotes apoptosis by altering the Bcl-2/Bax ratio and activating caspases.
Caption: this compound inhibits pro-survival signaling pathways like c-Met/PI3K/Akt and NF-κB.
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Histone acetyltransferase p300/CBP inhibitor this compound blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C646 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer.[1] Unlike genetic mutations, epigenetic changes are reversible, making the enzymes that control them attractive targets for therapeutic intervention.[2] C646 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[3][4] These proteins act as transcriptional co-activators by acetylating histone proteins, which leads to a more open chromatin structure and facilitates gene expression.[1] In various cancers, the inhibition of p300/CBP by this compound has been shown to suppress oncogene expression, induce cell cycle arrest, and promote apoptosis.[1][3][4]
However, cancer cells are highly adaptable and can develop resistance to single-agent therapies.[5] A promising strategy to enhance therapeutic efficacy and overcome resistance is the combination of epigenetic modifiers that target different layers of gene regulation.[5][6] This document provides an overview of the rationale, supporting data, and experimental protocols for combining this compound with other classes of epigenetic modifiers, including Histone Deacetylase (HDAC) inhibitors, Bromodomain and Extra-Terminal (BET) inhibitors, and DNA Methyltransferase (DNMT) inhibitors.
Application Note 1: Synergistic Antitumor Effects of this compound with HDAC Inhibitors
Rationale: Histone acetylation is a dynamic process balanced by the opposing activities of HATs and HDACs.[7] While this compound inhibits the "writer" (p300/CBP), HDAC inhibitors block the "erasers" of histone acetylation. Combining these two agents can lead to a profound and synergistic increase in histone acetylation, reactivating tumor suppressor genes and inducing apoptosis.[7] Furthermore, this combination can enhance DNA damage responses, making cancer cells more susceptible to cell death.[7]
Quantitative Data Summary: While direct synergistic data for this compound and HDACi combinations is emerging, the principle is well-supported by studies combining other epigenetic agents. For instance, the combination of the HDAC inhibitor Panobinostat with the PARP inhibitor Olaparib enhances DNA damage and reduces cell proliferation in ovarian cancer models.[8] Similarly, combining the HDAC inhibitor SNDX-275 with the alkylating agent melphalan in multiple myeloma cells results in a powerful synergistic inhibition of growth, with combination index (CI) values ranging from 0.27 to 0.75.[7]
| Cancer Type | Combination Strategy | Cell Line(s) | Key Synergistic Outcomes | Reference |
| Multiple Myeloma | Class I HDACi (SNDX-275) + Melphalan | MM1.S, RPMI8226 | Powerful synergism on growth inhibition (CI = 0.27-0.75), enhanced apoptosis, and intensified DNA damage response. | [7] |
| Ovarian Cancer | HDACi (Panobinostat) + PARP Inhibitor | - | Increased DNA damage, reduced cell proliferation, and enhanced T-cell infiltration. | [8] |
| Larynx Cancer | HDACi (SAHA) + Cisplatin | - | Synergistic effect on cell proliferation inhibition. | [9] |
| Cutaneous T-Cell Lymphoma | BETi + HDACi (SAHA, Romidepsin) | CTCL cell lines | Synergistic effects on cell viability (CI < 1), enhanced G0/G1 cell cycle arrest, and increased apoptosis. | [10] |
Proposed Signaling Pathway: The combined action of this compound and an HDAC inhibitor disrupts the balance of histone acetylation, leading to enhanced tumor suppression.
Caption: this compound and HDACi synergistically promote apoptosis and cell cycle arrest.
Application Note 2: this compound in Combination with BET Bromodomain Inhibitors
Rationale: Both p300/CBP and the BET family of proteins (e.g., BRD4) are crucial for the transcriptional activation of key oncogenes, such as MYC. p300/CBP acetylates histones at enhancer regions, creating docking sites for BET proteins, which then recruit the transcriptional machinery. A combination therapy using this compound to prevent the "writing" of these acetylation marks and a BET inhibitor (like JQ1 or OTX015) to block the "reading" of any existing marks can synergistically dismantle the transcriptional programs that drive cancer cell proliferation and survival.[3][11]
Quantitative Data Summary: Studies combining BET inhibitors with HDAC inhibitors have demonstrated strong synergistic effects in various cancers, providing a strong rationale for exploring this compound and BETi combinations.[10][11]
| Cancer Type | Combination Strategy | Cell Line(s) | Key Synergistic Outcomes | Reference |
| Pancreatic Ductal Adenocarcinoma | BETi (JQ1) + HDACi (SAHA) | CFPac1 | Synergistic cell death; more potent suppression of advanced PDAC in vivo. | [11] |
| Cutaneous T-Cell Lymphoma | BETi (OTX015) + HDACi (Romidepsin) | CTCL cell lines | Induced 60-80% apoptosis at clinically tolerable single-agent concentrations. | [10] |
| Breast Cancer | BETi (OTX-015) + CDK4/6 Inhibitor | ER+ and TNBC cells | Synergistic inhibition of cell growth in vitro and in vivo; enhanced DNA damage and apoptosis. | [12] |
| Non-Small Cell Lung Cancer | BETi + Chemotherapy (Paclitaxel, Cisplatin) | NSCLC cells | Synergistic inhibition of cell growth by promoting apoptosis and inhibiting autophagy. | [13] |
Proposed Signaling Pathway: The dual blockade of p300/CBP and BET proteins leads to a collapse of oncogenic super-enhancers.
Caption: this compound and BET inhibitors synergistically repress oncogene transcription.
Application Note 3: this compound in Combination with DNA Methyltransferase Inhibitors (DNMTi)
Rationale: DNA methylation and histone modification are deeply interconnected epigenetic mechanisms that regulate gene expression. In cancer, the promoters of tumor suppressor genes are often hypermethylated and silenced by DNMTs.[14] DNMT inhibitors (e.g., Azacytidine) can reverse this methylation, but gene re-expression may be incomplete. This compound can synergize with DNMTis by inhibiting p300/CBP, which can be recruited to DNA by methyl-binding proteins and contribute to a repressive chromatin state. The combination can create a more permissible chromatin environment, enhancing the reactivation of tumor suppressor genes and inducing cell death.[3][15]
Quantitative Data Summary: Studies have shown that combining inhibitors of different epigenetic pathways can lead to potent anti-tumor effects. For example, combining DNMT and EZH2 inhibitors in hepatocellular carcinoma synergistically upregulates tumor suppressor and immune response genes.[15] A p300/CBP inhibitor (A-485) has been shown to synergize with azacytidine to induce cell death in leukemia cells.[3]
| Cancer Type | Combination Strategy | Cell Line(s) | Key Synergistic Outcomes | Reference |
| Myelodysplastic Syndrome-derived AML | p300/CBP HATi (A-485) + DNMTi (Azacytidine) | MDS-derived AML cells | Synergistic induction of cell death via suppression of global protein synthesis. | [3] |
| Diffuse Large B-cell Lymphoma | This compound + EZH2 Inhibitor | DLBCL cells | This compound sensitizes cells to EZH2 inhibitors, overcoming resistance. | [3] |
| Hepatocellular Carcinoma | DNMTi (DAC) + EZH2i (GSK126) | HCC cells | Synergistic anti-tumor effects; upregulation of tumor suppressor and immune response genes. | [15] |
| Breast Cancer | Dual DNMT/HDAC Inhibitor | MDA-MB-453, BT-474 | Potent inhibition of cell proliferation, migration, and invasion; induction of apoptosis. | [16] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay
This protocol outlines a method to determine if the combination of this compound and another epigenetic modifier has a synergistic, additive, or antagonistic effect on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Second epigenetic modifier (e.g., SAHA, JQ1; stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Drug Plate Preparation (Checkerboard): a. Prepare serial dilutions of this compound and the second drug (Drug X) in culture medium at 2x the final desired concentration. Typically, a 7x7 matrix is used. b. In a separate 96-well plate (the "drug plate"), add 50 µL of medium to all wells. c. Add 50 µL of the 2x this compound dilutions horizontally across the plate. d. Add 50 µL of the 2x Drug X dilutions vertically down the plate. The top row will contain only this compound dilutions, the leftmost column will contain only Drug X dilutions, and the top-left well will be a vehicle control.
-
Cell Treatment: a. Remove the medium from the seeded cell plate. b. Transfer 100 µL from each well of the drug plate to the corresponding well of the cell plate. c. Incubate the treated cell plate for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent). b. Incubate for 1-4 hours. c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Normalize the viability data to the vehicle-treated control wells (set to 100% viability). b. Use software such as CompuSyn or an equivalent program to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1x)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the second drug, the combination, or vehicle (DMSO) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer. Centrifuge all cells at 300 x g for 5 minutes.
-
Staining: a. Wash the cell pellet twice with cold PBS. b. Resuspend cells in 100 µL of 1x Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot Analysis for Key Pathway Proteins
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27ac, anti-c-Myc, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate proteins by size on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control like β-Actin.
Overall Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the combination of this compound with another epigenetic modifier.
Caption: A logical workflow for preclinical evaluation of this compound combination therapies.
References
- 1. Advances in Epigenetic Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase p300/CBP inhibitor this compound blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC Inhibition Synergistically Enhances Alkylator-induced DNA Damage Responses and Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Histone Epigenetic Modifications and DNA Damage Responses in Synthetic Lethality Strategies in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 10. Preclinical Studies Support Combined Inhibition of BET Family Proteins and Histone Deacetylases as Epigenetic Therapy for Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined inhibition of BET family proteins and histone deacetylases as a potential epigenetics-based therapy for pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET inhibitor and CDK4/6 inhibitor synergistically inhibit breast cancer by suppressing BRD4 stability and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. DNMT and EZH2 inhibitors synergize to activate therapeutic targets in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual inhibitors of DNMT and HDAC induce viral mimicry to induce antitumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis Following C646 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing quantitative PCR (qPCR) for the analysis of gene expression changes following treatment with C646, a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate reproducible and accurate results.
Introduction to this compound and its Mechanism of Action
This compound is a competitive inhibitor of the histone acetyltransferase p300, with a reported Ki of 400 nM.[1] By competing with acetyl-CoA, this compound blocks the acetylation of histone and non-histone proteins, leading to the modulation of gene expression. This activity makes this compound a valuable tool for studying the role of p300 in various biological processes, including cell cycle regulation, apoptosis, and inflammation. Notably, this compound has been shown to downregulate the expression of genes involved in cell cycle progression, such as Cyclin B1 and CDK1, and to induce apoptosis by altering the expression of Bcl-2 family proteins.[1][2][3] Furthermore, this compound is known to impact the NF-κB signaling pathway, a critical regulator of inflammatory responses, by reducing the expression of pro-inflammatory genes.[4]
Application: Quantitative PCR for a this compound-based study
Quantitative PCR is a sensitive and specific method for measuring changes in gene expression. In the context of this compound treatment, qPCR can be employed to:
-
Validate the inhibitory effect of this compound: By measuring the mRNA levels of known p300 target genes.
-
Elucidate the mechanism of action: By quantifying the expression of genes involved in pathways modulated by this compound, such as cell cycle, apoptosis, and inflammation.
-
Assess dose-dependent and time-course effects: By analyzing gene expression at various this compound concentrations and treatment durations.
-
Screen for novel gene targets: By exploring the impact of this compound on a broader range of genes.
Data Presentation
Quantitative data from qPCR experiments should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to structure your data.
Table 1: Effect of this compound Treatment on Cell Cycle-Related Gene Expression
| Gene | Treatment | Concentration (µM) | Duration (h) | Relative Gene Expression (Fold Change) | p-value |
| CCNB1 | DMSO (Control) | 0 | 48 | 1.00 | - |
| This compound | 30 | 48 | 0.45 | < 0.05 | |
| CDK1 | DMSO (Control) | 0 | 48 | 1.00 | - |
| This compound | 30 | 48 | 0.52 | < 0.05 | |
| CDKN1A (p21) | DMSO (Control) | 0 | 24 | 1.00 | - |
| This compound | 20 | 24 | 2.15 | < 0.01 |
Table 2: Modulation of Apoptosis-Related Gene Expression by this compound
| Gene | Treatment | Concentration (µM) | Duration (h) | Relative Gene Expression (Fold Change) | p-value |
| BCL2 | DMSO (Control) | 0 | 24 | 1.00 | - |
| This compound | 10 | 24 | 0.68 | < 0.05 | |
| BAX | DMSO (Control) | 0 | 24 | 1.00 | - |
| This compound | 10 | 24 | 1.75 | < 0.01 |
Table 3: Impact of this compound on NF-κB Target Gene Expression
| Gene | Treatment | Concentration (µM) | Duration (h) | Relative Gene Expression (Fold Change) | p-value |
| TNF | DMSO (Control) | 0 | 6 | 1.00 | - |
| This compound | 10 | 6 | 0.35 | < 0.01 | |
| IL1B | DMSO (Control) | 0 | 6 | 1.00 | - |
| This compound | 10 | 6 | 0.42 | < 0.01 | |
| IL8 | DMSO (Control) | 0 | 6 | 1.00 | - |
| This compound | 10 | 6 | 0.51 | < 0.05 |
Experimental Protocols
The following protocols provide a detailed methodology for performing qPCR analysis after this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 30 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours). The optimal treatment time will depend on the specific genes of interest and should be determined empirically.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
This protocol is based on a commercially available RNA isolation kit. Follow the manufacturer's instructions carefully.
-
Cell Lysis: Add the lysis buffer provided in the kit to the cell culture plate and scrape the cells.
-
Homogenization: Transfer the cell lysate to a microcentrifuge tube and homogenize by vortexing or passing through a needle.
-
RNA Precipitation: Add ethanol to the lysate to precipitate the RNA.
-
Column Binding: Transfer the mixture to a spin column and centrifuge. The RNA will bind to the membrane in the column.
-
Washing: Wash the membrane with the provided wash buffers to remove contaminants.
-
Elution: Elute the purified RNA with RNase-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis if necessary.
Protocol 3: Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTP mix
-
RNase-free water to a final volume of X µL (refer to kit instructions)
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place it on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
Reverse Transcriptase Buffer
-
RNase Inhibitor
-
Reverse Transcriptase
-
-
Reaction: Add the master mix to the RNA/primer mixture and incubate at the recommended temperature for the reverse transcriptase (e.g., 42°C for 60 minutes).
-
Inactivation: Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
This protocol outlines the setup for a SYBR Green-based qPCR reaction.
-
Primer Design and Validation: Design primers specific to your target and housekeeping genes. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
Reaction Setup: Prepare a qPCR master mix for each gene in a sterile tube. For a single reaction, combine:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
RNase-free water
-
-
Plate Setup:
-
Add the appropriate volume of master mix to each well of a qPCR plate.
-
Add the diluted cDNA template (e.g., 1-5 µL) to the respective wells.
-
Include no-template controls (NTC) for each primer set.
-
Run each sample in triplicate.
-
-
qPCR Cycling: Perform the qPCR in a real-time PCR detection system with the following cycling conditions (these may need optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Protocol 5: Data Analysis
The relative quantification of gene expression can be calculated using the ΔΔCt method.
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene.
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
Calculate ΔΔCt: Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Housekeeping Gene Selection: The choice of a stable housekeeping gene is critical for accurate normalization. Commonly used housekeeping genes include ACTB, GAPDH, and B2M. However, the stability of these genes can be affected by experimental conditions. It is highly recommended to validate the stability of several candidate housekeeping genes under your specific experimental conditions (including this compound treatment) using algorithms like geNorm or NormFinder.[5][6]
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: Mechanism of this compound action and its cellular consequences.
Experimental Workflow for qPCR Analysis
Caption: A streamlined workflow for qPCR-based gene expression analysis.
Simplified NF-κB Signaling Pathway and this compound Intervention
Caption: this compound inhibits NF-κB-mediated gene transcription.
References
- 1. A histone acetyltransferase p300 inhibitor this compound induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of appropriate housekeeping genes for quantitative RT-PCR analysis in MDA-MB-231 and NCI-H460 human cancer cell lines under hypoxia and serum deprivation [imrpress.com]
- 6. Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring p300 Activity Following C646 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the histone acetyltransferase (HAT) activity of p300 following inhibition with C646, a selective and competitive inhibitor. The protocols outlined below are essential for researchers investigating the role of p300 in various biological processes and for professionals in drug development targeting p300/CBP for therapeutic intervention.
Introduction to p300 and this compound
The E1A binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator with intrinsic histone acetyltransferase (HAT) activity. By acetylating histones and other proteins, p300 plays a pivotal role in regulating gene expression, cell cycle progression, DNA damage response, and apoptosis. Dysregulation of p300 activity is implicated in various diseases, including cancer.
This compound is a potent and selective small molecule inhibitor of p300 HAT activity.[1] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported inhibitory constant (Ki) of 400 nM in cell-free assays.[1][2][3] this compound is a valuable tool for elucidating the specific functions of p300's catalytic activity in cellular processes.
Quantitative Data Summary
The following tables summarize key quantitative data for the p300 inhibitor this compound, providing a reference for experimental design.
Table 1: In Vitro Inhibition Data for this compound
| Parameter | Value | Assay Conditions | Reference(s) |
| Ki | 400 nM | Cell-free p300 HAT assay, competitive with acetyl-CoA | [1][2][3] |
| IC50 | ~9 µM | In vitro p300 HAT domain acetyltransferase assay | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Effective Concentration | Observed Effect | Reference(s) |
| Prostate Cancer Cells (LNCaP, LAPC-4, PC3, Du145) | 20 µM | Induction of apoptosis, decreased PSA secretion | [5] |
| Human Peritoneal Mesothelial Cells (HPMCs) | 10-40 µM | Down-regulation of histone H3 acetylation | [6] |
| Mouse Embryo Maxillary Mesenchyme (MEMM) cells | 15 µM | Significant decrease in H3K9 acetylation | [7] |
| Acute Myeloid Leukemia (AML) cells | Lower doses (unspecified) | Inhibition of proliferation, induction of apoptosis | [8] |
| Non-small cell lung carcinoma (NSCLC) cells | 10 µM | Radiosensitization | [1] |
| Melanoma Cells | Not specified | Inhibition of cell cycle progression, induction of senescence | [9] |
Signaling Pathways and Experimental Workflow Visualizations
To facilitate a deeper understanding, the following diagrams illustrate key signaling pathways involving p300 and a typical experimental workflow for studying p300 inhibition.
References
- 1. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Histone acetyltransferase inhibitor this compound reverses epithelial to mesenchymal transition of human peritoneal mesothelial cells via blocking TGF-β1/Smad3 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for Histone Acetylation Using C646
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a key epigenetic modification crucial for regulating gene expression. This process is dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The HAT p300/CBP is a critical transcriptional coactivator that acetylates histone tails, leading to a more open chromatin structure and transcriptional activation.[1] C646 is a potent and selective small molecule inhibitor of the p300/CBP histone acetyltransferase family, with a Ki of 400 nM for p300.[2] By inhibiting p300/CBP, this compound can modulate the acetylation status of histones and other proteins, thereby influencing various cellular processes, including cell cycle progression, apoptosis, and differentiation.[3][4] These characteristics make this compound a valuable tool for studying the role of p300/CBP-mediated acetylation in health and disease.
Immunofluorescence (IF) is a powerful technique to visualize and quantify changes in histone acetylation at the single-cell level. This document provides detailed application notes and protocols for the immunofluorescent staining of histone acetylation following treatment with this compound.
Mechanism of Action of this compound
This compound competitively inhibits the histone acetyltransferase activity of p300/CBP.[2] This inhibition leads to a decrease in the acetylation of histone H3 and H4 at various lysine residues, such as H3K9, H3K18, and H3K27.[5] Reduced histone acetylation results in a more condensed chromatin state, which is generally associated with transcriptional repression.
Data Presentation: Quantitative Analysis of Histone Acetylation
The following tables summarize the quantitative effects of this compound on histone acetylation levels, as determined by immunofluorescence and western blot analyses in various cell lines.
Table 1: Quantitative Immunofluorescence Analysis of Histone H3K9 Acetylation
| Cell Line | Treatment | Concentration | Incubation Time | Change in H3K9ac Fluorescence Intensity | Reference |
| Goat Adipose-Derived Stem Cells (gADSCs) | This compound | 40 µM | 24 hours | Increased | [4] |
Note: In this specific study, this compound treatment led to an unexpected increase in H3K9 acetylation, which the authors suggest may be due to the upregulation of other HATs like TIP60 and PCAF as a compensatory mechanism.[4]
Table 2: Quantitative Western Blot Analysis of Histone H3 Acetylation
| Cell Line | Treatment | Concentration | Incubation Time | Change in Acetylation Level | Reference |
| Kasumi-1 (AML) | This compound | 10 µM | 24 hours | Decreased global H3 acetylation | [3] |
| SKNO-1 (AML) | This compound | 10 µM | 24 hours | Decreased global H3 acetylation | [3] |
| PSN1 (Pancreatic Cancer) | This compound | 10-50 µM | Not specified | Dose-dependent decrease in H3K9ac, H3K18ac, H3K27ac | [5] |
| MIAPaCa2 (Pancreatic Cancer) | This compound | 10-50 µM | Not specified | Dose-dependent decrease in H3K9ac, H3K18ac, H3K27ac | [5] |
| RAW264.7 (Murine Macrophages) | This compound | 30 µM | 6 hours | Increased acetylation on H3 residues 18-26 | [6] |
Note: The study on RAW264.7 cells showed a counterintuitive increase in acetylation at specific H3 residues, suggesting that the effects of this compound can be cell-type and context-specific.[6]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Acetylated Histones in Cultured Cells Treated with this compound
This protocol provides a step-by-step guide for the immunofluorescent staining of acetylated histones in mammalian cells following treatment with the p300/CBP inhibitor this compound.
Materials:
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
Glass coverslips or imaging-compatible plates
-
This compound (p300/CBP inhibitor)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)
-
Primary antibody against specific acetylated histone (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys27))
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips or in imaging-compatible plates at an appropriate density to reach 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare a stock solution of this compound in DMSO. Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM). Also, prepare a vehicle control with the same concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the acetylated histone of interest in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Protocol 2: Quantitative Image Analysis
-
Image Acquisition:
-
Capture images using consistent settings (e.g., exposure time, gain, laser power) for all samples within an experiment to ensure comparability.
-
Acquire images for the DAPI channel (nuclei) and the channel corresponding to the acetylated histone staining.
-
-
Image Analysis using ImageJ/Fiji or similar software:
-
Open the captured images.
-
Use the DAPI channel to define the regions of interest (ROIs), which correspond to the individual nuclei.
-
Measure the mean fluorescence intensity of the acetylated histone signal within each ROI.
-
Correct for background fluorescence by measuring the mean intensity of a background region and subtracting it from the nuclear intensity values.
-
Calculate the average corrected total cell fluorescence (CTCF) for each condition (CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background readings)).
-
Perform statistical analysis to determine the significance of any observed changes in fluorescence intensity between the control and this compound-treated groups.
-
Mandatory Visualizations
Caption: p300/CBP-mediated histone acetylation and its inhibition by this compound.
Caption: Experimental workflow for immunofluorescence staining of histone acetylation.
References
- 1. Histone Acetyltransferase p300 Mediates Histone Acetylation of PS1 and BACE1 in a Cellular Model of Alzheimer's Disease | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
C646 Technical Support Center: Troubleshooting Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of C646, a selective inhibitor of the histone acetyltransferases (HATs) p300/CBP. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous media?
A1: this compound is a hydrophobic molecule, making it inherently insoluble in water and aqueous buffers like PBS. Its chemical structure favors nonpolar environments. Direct dissolution in cell culture media or aqueous solutions will almost certainly result in precipitation.
Q2: What is the recommended solvent for making a this compound stock solution?
A2: The universally recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][4][5] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[2]
Q3: My this compound precipitated after I added it to my cell culture medium. What went wrong?
A3: This is a common issue and typically occurs when the final concentration of DMSO in the medium is too low to maintain this compound in solution, or when the this compound concentration exceeds its solubility limit in the final aqueous environment. To avoid this, ensure the stock solution is serially diluted and that the final DMSO concentration in your culture medium does not adversely affect your cells (typically ≤ 0.1% for most cell lines). Vigorous mixing immediately after dilution is also critical.
Q4: What is the maximum concentration of this compound I can use in a cell-based assay?
A4: The effective concentration in cell-based assays typically ranges from 10 µM to 25 µM.[1][6] For example, this compound has been shown to reduce histone H3 and H4 acetylation levels at 25 µM and induce apoptosis in certain cancer cell lines at 20 µM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions, while keeping the final DMSO concentration constant across all treatments.[7]
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[2]
Q6: Can I use this compound for in vivo animal studies?
A6: Yes, but it requires a specific formulation due to its poor aqueous solubility. A common vehicle for in vivo administration is a suspension mixture containing DMSO, PEG300, Tween 80, and saline.[1][2] It is critical to prepare this formulation by adding the solvents sequentially to ensure the compound dissolves as much as possible at each step.[1]
Quantitative Solubility Data
The solubility of this compound varies significantly depending on the solvent and any co-solvents used. The data below is compiled from various suppliers and should be used as a guideline.
| Solvent/Vehicle | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 11 - 23 | 24.69 - 51.63 | Use fresh, anhydrous DMSO. Heating is recommended to aid dissolution.[1][2] |
| Ethanol | Insoluble | Insoluble | Not a suitable solvent.[2] |
| Water | Insoluble | Insoluble | Not a suitable solvent.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 0.45 | 1.01 | Forms a suspension. For in vivo use.[1] |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 1.00 | 2.25 | Forms a clear solution. For in vivo use.[2] |
Molecular Weight of this compound: 445.42 g/mol [1]
Troubleshooting Guides
Issue: this compound Precipitates in Aqueous Solution
This workflow helps diagnose and solve precipitation issues when preparing working solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 5 mg of this compound (MW: 445.42 g/mol ), the required volume of DMSO for a 10 mM stock is calculated as follows: Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L) Volume (µL) = ((0.005 g / 445.42 g/mol ) / 0.010 mol/L) * 1,000,000 = 1122.5 µL
-
Add 1122.5 µL of anhydrous DMSO to the tube containing the 5 mg of this compound.[7]
-
Vortex thoroughly to dissolve the powder. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 1 year).[2]
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture
This protocol describes the preparation of a 10 µM final concentration of this compound in cell culture medium.
Caption: Workflow for preparing a this compound working solution for cell culture.
Mechanism of Action: this compound Signaling Pathway
This compound is a competitive inhibitor of the HATs p300 and CBP, with a Ki (inhibition constant) of 400 nM.[1][6] It competes with the acetyl-CoA substrate, thereby preventing the acetylation of histone and non-histone protein targets. This inhibition can disrupt critical cellular signaling pathways, such as the NF-κB pathway, which plays a role in inflammation.[8]
Caption: Simplified this compound mechanism of action on the p300/CBP pathway.
References
- 1. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 2. This compound | Histone Acetyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. neutronco.com [neutronco.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C646 in Cell Culture
Welcome to the technical support center for C646, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and ensure the stability and reliability of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, small molecule inhibitor that selectively targets the histone acetyltransferases p300 and CREB-binding protein (CBP). It acts as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA binding pocket of p300 with a Ki (inhibition constant) of 400 nM. By inhibiting p300/CBP, this compound can modulate gene expression and cellular processes that are dependent on histone and non-histone protein acetylation, leading to effects such as cell cycle arrest and apoptosis in various cancer cell lines.
Q2: What are the known off-target effects of this compound?
Recent studies have revealed that this compound has significant off-target effects. Most notably, this compound has been shown to directly target and induce the degradation of Exportin-1 (XPO1), a key nuclear export protein. This degradation can phenocopy p300 inhibition, as it leads to reduced chromatin occupancy of both XPO1 and p300. At higher concentrations, this compound may also inhibit histone deacetylases (HDACs), which can lead to counterintuitive increases in certain histone acetylation marks.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for its stability and activity.
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 10 mM or higher. It has very poor solubility in aqueous solutions.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound powder in anhydrous DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution should be stable for at least one month at -20°C and up to a year at -80°C. It is not recommended to store aqueous dilutions of this compound for more than a day.
Troubleshooting Guide
This section addresses common problems encountered when using this compound in cell culture experiments.
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Visible precipitate or cloudiness in the culture medium after adding this compound.
-
Inconsistent or weaker than expected biological effects.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor aqueous solubility | This compound has very limited solubility in aqueous solutions. Always prepare a high-concentration stock solution in DMSO. When diluting into your cell culture medium, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.1%). |
| High final concentration of this compound | The final concentration of this compound in the culture medium may exceed its solubility limit. Try using a lower final concentration if your experimental design allows. |
| Incorrect dilution technique | Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate. Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion. Pre-warming the medium to 37°C can also help. |
| Interaction with media components | Components in the cell culture medium, such as salts or proteins in fetal bovine serum (FBS), can contribute to precipitation. Consider testing different media formulations or reducing the serum concentration if possible. |
| pH of the medium | Changes in the pH of the culture medium can affect the solubility of this compound. Ensure your medium is properly buffered and the incubator's CO2 level is correctly calibrated. |
Issue 2: Inconsistent or Unexplained Experimental Results
Symptoms:
-
High variability in results between replicate experiments.
-
Unexpected or paradoxical cellular responses (e.g., increased acetylation of some histone marks).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of this compound in culture medium | The stability of this compound in aqueous culture medium is limited. It is recommended to prepare fresh dilutions of this compound from your DMSO stock for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. |
| Off-target effects | As mentioned, this compound can degrade Exportin-1 (XPO1) and may inhibit HDACs at higher concentrations. These off-target activities can contribute to the observed phenotype. It is crucial to include appropriate controls to dissect the on-target versus off-target effects. |
| Cell health and passage number | The health and passage number of your cells can significantly impact their response to drug treatment. Ensure you are using healthy, low-passage cells and maintain consistent cell culture practices. |
| Variability in treatment conditions | Ensure consistent timing of treatment, cell density at the time of treatment, and final concentration of this compound across all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.45 mg of this compound (MW: 445.42 g/mol ) in 1 mL of DMSO.
-
Aliquot and store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
Prepare working solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. Add the diluted this compound to the cell culture plates dropwise while gently swirling.
-
Vehicle Control: Always include a vehicle control in your experiments by adding the same final concentration of DMSO to the cell culture medium without this compound.
Protocol 2: Assessing this compound Stability in Cell Culture Medium (HPLC-UV Method)
This protocol provides a general guideline for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubate the solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
-
Prepare a standard curve of this compound in the same medium at known concentrations.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
A mobile phase gradient of acetonitrile and water with 0.1% formic acid is a common starting point. The exact gradient will need to be optimized for your system.
-
Set the UV detector to monitor a wavelength where this compound has a strong absorbance (e.g., around 280 nm or 405 nm).
-
Inject the samples and standards onto the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of this compound in your samples at each time point.
-
Use the standard curve to determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific culture conditions.
-
Visualizations
Caption: this compound competitively inhibits the histone acetyltransferases p300/CBP.
Caption: A logical workflow for troubleshooting common issues with this compound.
Caption: Recommended control experiments for this compound studies.
Navigating the Nuances of C646: A Guide to Potential Off-Target Effects at High Concentrations
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the p300/CBP histone acetyltransferase (HAT) inhibitor, C646, understanding its activity profile at varying concentrations is critical for accurate experimental interpretation and therapeutic development. This guide addresses potential off-target effects of this compound, particularly at elevated concentrations, providing troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
This compound is a selective and competitive inhibitor of the histone acetyltransferases p300 and CBP.[1] It functions by competing with acetyl-CoA for the enzyme's binding pocket, thereby preventing the acetylation of histone and non-histone protein targets. The reported inhibitory constant (Ki) for p300 is approximately 400 nM.
Q2: At what concentrations do off-target effects of this compound become a concern?
While this compound is selective for p300/CBP at nanomolar concentrations, off-target activities have been observed at micromolar concentrations. A notable off-target effect is the inhibition of Class I and II Histone Deacetylases (HDACs), which has been reported to occur at concentrations of 7 µM and higher.[2] Furthermore, due to a Michael acceptor moiety in its structure, this compound can covalently bind to various proteins, with such interactions becoming more prevalent at higher concentrations.
Q3: What are the known off-target proteins of this compound?
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target biological response. A thorough dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint. Comparing the effects of this compound with those of other structurally and mechanistically different p300/CBP inhibitors can also help to distinguish on-target from off-target effects.
Q5: What are the potential downstream consequences of this compound off-target effects?
Inhibition of HDACs can lead to a global increase in histone acetylation, counteracting the intended effect of a HAT inhibitor and complicating data interpretation. Covalent modification of proteins like XPO1 can lead to their degradation and affect nuclear-cytoplasmic transport, influencing a wide range of cellular processes independent of p300/CBP inhibition.[3] Such off-target effects can impact signaling pathways, including the NF-κB pathway, and cellular outcomes like cell cycle progression and apoptosis, potentially confounding experimental results.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in global histone acetylation | Off-target inhibition of HDACs by high concentrations of this compound. | Perform a dose-response experiment to find the minimal effective concentration. Use an alternative, structurally distinct p300/CBP inhibitor to confirm on-target effects. Consider a direct HDAC inhibitor as a negative control. |
| Cellular phenotypes inconsistent with p300/CBP inhibition | Covalent modification of off-target proteins (e.g., XPO1) leading to pathway alterations independent of HAT inhibition. | Validate key findings using a secondary method, such as siRNA-mediated knockdown of p300 and CBP. Investigate the involvement of known this compound off-targets (e.g., XPO1) in the observed phenotype. |
| High background or non-specific effects in assays | The Michael acceptor nature of this compound causing covalent binding to various cellular components. | Reduce the concentration of this compound. Ensure appropriate controls are in place, including vehicle-only and inactive analog controls if available. Consider pre-clearing lysates with beads to remove non-specifically binding proteins before immunoprecipitation or other affinity-based assays. |
| Difficulty reproducing published results | Differences in experimental conditions, particularly the concentration of this compound used and the duration of treatment. | Carefully review and match the experimental parameters of the original study. Perform a titration of this compound to determine the optimal concentration for your specific experimental system. |
Quantitative Data Summary
The following tables summarize the known on-target and key off-target activities of this compound.
Table 1: On-Target Activity of this compound
| Target | Assay Type | Value | Reference |
| p300 | Ki | 400 nM | [1] |
| p300 | IC50 | 6.8 µM | [4] |
Table 2: Known Off-Target Activities of this compound
| Off-Target | Effect | Concentration | Reference |
| Class I & II HDACs | Inhibition | ≥ 7 µM | [2] |
| Exportin-1 (XPO1) | Covalent Modification & Degradation | Not explicitly quantified, but observed at concentrations used for cytotoxicity studies. | [3] |
| > 40 Cellular Proteins | Covalent Modification | Not explicitly quantified, but identified via chemoproteomics. | [4] |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) to Identify Covalent Targets of this compound
This protocol outlines a general workflow to identify the covalent targets of this compound within a cellular proteome.
1. Materials:
- Cell line of interest
- This compound
- Broad-reactivity cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne or a similar probe)
- Click chemistry reagents (e.g., biotin-azide, copper (I) catalyst, ligand)
- Streptavidin affinity resin
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Dithiothreitol (DTT) and iodoacetamide (IAM) for disulfide bond reduction and alkylation
- Trypsin (proteomics grade)
- Mass spectrometer and liquid chromatography system
2. Procedure:
- Cell Treatment: Treat cultured cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a defined period.
- Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
- Proteome Labeling: Incubate the cell lysates with the cysteine-reactive probe. Cysteines that have been covalently modified by this compound will not be available to react with the probe.
- Click Chemistry: Perform a click reaction to attach a biotin tag to the alkyne-functionalized probe.
- Protein Enrichment: Use streptavidin affinity resin to enrich for biotinylated proteins (i.e., those that were not blocked by this compound).
- On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release peptides.
- Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the proteins.
- Data Analysis: Compare the abundance of identified proteins between the this compound-treated and vehicle-treated samples. Proteins that show a dose-dependent decrease in abundance in the this compound-treated samples are potential covalent targets.
Protocol 2: In-gel Fluorescence to Visualize Covalent Targets
This method provides a more direct visualization of proteins that are covalently modified by a tagged version of this compound.
1. Materials:
- A "clickable" analog of this compound (this compound-yne).[4]
- Cell lysate
- Fluorescent azide (e.g., TAMRA-azide)
- Click chemistry reagents
- SDS-PAGE gels
- Fluorescence gel scanner
2. Procedure:
- Lysate Treatment: Incubate the cell lysate with varying concentrations of this compound-yne.
- Click Reaction: Perform a click reaction to attach the fluorescent azide to the this compound-yne that is covalently bound to proteins.
- SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
- Fluorescence Scanning: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the fluorescent bands will correspond to the extent of covalent modification of specific proteins by this compound-yne.
Visualizations
Caption: this compound's on-target and off-target effects at high concentrations.
References
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300 - PMC [pmc.ncbi.nlm.nih.gov]
C646 Technical Support Center: A Guide for Researchers
This support center provides essential information for researchers, scientists, and drug development professionals using C646. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
A critical point of clarification: While the topic mentions histone deacetylases (HDACs), this compound is a well-established and selective inhibitor of the histone acetyltransferase (HAT) family of enzymes, specifically p300 and CREB-binding protein (CBP).[1][2][3] Histone acetyltransferases (HATs) and histone deacetylases (HDACs) have opposing functions in regulating gene expression. HATs add acetyl groups to histones, generally leading to a more open chromatin structure and increased gene transcription, while HDACs remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. This compound competitively inhibits the binding of acetyl-CoA to the p300/CBP active site.[2] While some studies have reported off-target inhibition of HDACs at higher concentrations (≥7 µM), its primary and selective activity at lower concentrations is against p300/CBP HATs.[4][5]
Understanding the Mechanism of this compound
The diagram below illustrates the opposing roles of HATs and HDACs in histone acetylation and identifies this compound's point of intervention.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, cell-permeable inhibitor of the histone acetyltransferases p300 and CBP.[2][3] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported Ki (inhibition constant) of 400 nM for p300.[1][6][7] By blocking p300/CBP activity, this compound prevents the acetylation of histone and non-histone protein substrates, which can lead to cell cycle arrest, apoptosis, and autophagy in various cell models.[6]
Q2: How selective is this compound?
This compound displays high selectivity for p300/CBP over other HATs. For instance, at a concentration of 10 µM, this compound shows 86% inhibition of p300, while exhibiting less than 10% inhibition against other acetyltransferases like PCAF, GCN5, and MOZ.[2][3] However, it is important to note that at higher concentrations (typically 7 µM and above), this compound has been observed to inhibit class I and II HDACs, indicating a loss of selectivity at these concentrations.[4][5]
Q3: How should I prepare and store this compound stock solutions?
This compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[6]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-25 mM) in fresh, anhydrous DMSO.[3][6][8] To aid dissolution, you can warm the tube to 37°C for 10 minutes or use an ultrasonic bath.[9]
-
Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] A stock solution stored at -80°C is stable for at least 6 months.[1] Do not store aqueous solutions for more than a day.[10]
Q4: What are the typical working concentrations for cell-based assays?
The optimal working concentration of this compound is cell-line and assay-dependent. Based on published literature, a range of 5 µM to 25 µM is commonly used.
-
Example 1: In NE-4C cells, concentrations up to 5 µM were used to inhibit high glucose-induced histone acetylation.[6]
-
Example 2: In prostate cancer cell lines, 20 µM of this compound was used to induce apoptosis.[1][6]
-
Example 3: In mouse fibroblasts, 25 µM of this compound was effective in reducing histone H3 and H4 acetylation levels.[6][7]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against various targets.
| Target Enzyme | Parameter | Value | Notes |
| p300/CBP | Ki | 400 nM | Competitive inhibition vs. Acetyl-CoA.[1][6][7] |
| p300 | IC50 | 1.6 µM | In vitro half-maximal inhibitory concentration.[10][11] |
| p300 Mutant (T1411A) | IC50 | 3.4 µM | Demonstrates activity against mutant forms.[10][11] |
| p300 Mutant (Y1467F) | IC50 | 7 µM | Demonstrates activity against mutant forms.[10][11] |
| p300 Mutant (W1466F) | IC50 | 5 µM | Demonstrates activity against mutant forms.[10][11] |
| p300 Mutant (R1410A) | IC50 | 2.5 µM | Demonstrates activity against mutant forms.[10][11] |
| MCF7 Cells | IC50 | 26.09 µM | Antiproliferative activity.[1] |
| HDACs (Class I & II) | - | Inhibition at ≥7 µM | Indicates potential for off-target effects at higher concentrations.[4][5] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q: I am not observing the expected decrease in histone acetylation (e.g., H3K27ac, H3K9ac) after this compound treatment.
-
A1: Suboptimal Concentration: The concentration of this compound may be too low for your cell type. Solution: Perform a dose-response experiment, testing a range of concentrations from 1 µM to 30 µM.
-
A2: Compound Degradation: this compound in stock solutions can degrade with multiple freeze-thaw cycles or if the DMSO is not anhydrous.[6] Solution: Prepare a fresh stock solution in high-quality, anhydrous DMSO and aliquot it for single use.
-
A3: Insufficient Treatment Time: The incubation time may be too short to observe significant changes. Solution: Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration.
-
A4: Western Blot Issues: The problem may lie with the antibody or blotting procedure. Solution: Ensure your primary antibody is validated for the specific acetylation mark. Run a positive control, such as cells treated with a potent HDAC inhibitor (e.g., TSA), which should robustly increase acetylation and be abrogated by effective this compound treatment.[1][7]
Q: I am observing high levels of cell death or unexpected phenotypes that don't correlate with p300 inhibition.
-
A1: Off-Target Effects: At higher concentrations (≥7 µM), this compound can inhibit HDACs, which could lead to confounding biological effects.[4][5] Solution: Lower the concentration of this compound to a range where it is more selective for p300/CBP (typically below 7 µM). Confirm that the observed phenotype is not due to general toxicity by performing a cell viability assay (e.g., MTT or CCK-8).[8]
-
A2: Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. Solution: Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1-0.5%.[8] Always include a vehicle control (media with the same DMSO concentration as your highest this compound dose).
Q: I see a precipitate in the cell culture medium after adding this compound.
-
A1: Poor Solubility: this compound is insoluble in aqueous media.[6] Adding a high concentration of this compound from a DMSO stock directly into the medium can cause it to precipitate. Solution: Pre-dilute the this compound stock in a small amount of complete medium before adding it to the final culture dish. Mix thoroughly by gentle swirling immediately after addition.
Experimental Protocols
Protocol: Western Blot for Histone Acetylation
This protocol provides a method to assess changes in histone acetylation levels in cells treated with this compound.
1. Cell Seeding and Treatment:
-
Plate cells (e.g., C3H10T1/2 mouse fibroblasts) to achieve 70-80% confluency at the time of treatment.[6][7]
-
Treat cells with the desired concentration of this compound (e.g., 25 µM) or an equivalent volume of DMSO (vehicle control) for the desired duration (e.g., 18-24 hours).[6][7][8]
2. Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding 1X SDS sample buffer directly to the plate and scraping.[12]
-
Alternatively, for cleaner histone preparations, perform acid extraction.[6][7]
3. SDS-PAGE and Protein Transfer:
-
Quantify protein concentration and normalize loading amounts.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.[14]
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[12][15]
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, or a site-specific antibody like anti-H3K9ac) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[6][7][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12][14]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or film.
-
Be sure to probe a parallel blot with an antibody against a total histone (e.g., anti-Total H3) to use as a loading control for normalization.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ≥99% (sum of isomers, HPLC), solid, histone acetyltransferase p300 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, p300/CBP Inhibitor | EpigenTek [epigentek.com]
- 4. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Histone Acetyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. targetmol.com [targetmol.com]
- 8. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. apexbt.com [apexbt.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. ptglab.com [ptglab.com]
- 15. brd.nci.nih.gov [brd.nci.nih.gov]
Technical Support Center: C646 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C646, a selective inhibitor of the p300/CBP histone acetyltransferase (HAT), in cytotoxicity and cell viability experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Results
Q: My cell viability assay results with this compound are highly variable between experiments. What could be the cause?
A: Inconsistent results in cell viability assays when using this compound can stem from several factors. One common issue is the stability and solubility of this compound. Ensure that your this compound stock solution is properly prepared and stored, typically in DMSO at -20°C or -80°C, to prevent degradation. When preparing working solutions, it is crucial to ensure complete dissolution of this compound in the culture medium to avoid concentration inaccuracies.
Another potential source of variability is the health and confluency of the cell culture. It is recommended to use cells that are in the logarithmic growth phase and to maintain a consistent cell seeding density across all experiments. Over-confluent or starved cells may exhibit altered sensitivity to this compound treatment.
Finally, ensure precise and consistent timing for all incubation steps, including the duration of this compound treatment and the incubation with the viability reagent (e.g., MTT, XTT). Even minor variations in timing can impact the final absorbance readings.
Issue 2: High Background Signal in Control Wells
Q: I am observing a high background signal in my negative control (vehicle-only) wells in my cytotoxicity assay. What should I do?
A: A high background signal in vehicle-only control wells can obscure the true effect of this compound. The most common culprit is the solvent used to dissolve this compound, which is typically DMSO. High concentrations of DMSO can be toxic to cells. It is critical to ensure that the final concentration of DMSO in the culture medium is consistent across all wells, including the controls, and is at a non-toxic level (generally below 0.5%).
Another possibility is contamination of the cell culture or reagents with bacteria or yeast, which can metabolize some viability assay reagents and produce a false-positive signal. Regularly check your cell cultures for contamination and use sterile techniques throughout the experimental procedure.
Issue 3: Unexpected Cell Death in Untreated Control Cells
Q: My untreated control cells are showing significant cell death. Why is this happening?
A: Significant cell death in untreated control wells points to issues with your cell culture conditions or assay setup rather than the experimental treatment. Ensure that the culture medium is fresh and contains all necessary supplements. Check the incubator for correct temperature, CO2 levels, and humidity.
Mechanical stress during cell seeding or medium changes can also lead to cell death. Handle the cells gently and avoid excessive pipetting. Additionally, some cell lines are more sensitive to prolonged incubation times required for certain cytotoxicity assays. Consider optimizing the assay duration for your specific cell line.
Troubleshooting Workflow
For a systematic approach to troubleshooting, refer to the following logical workflow:
Technical Support Center: C646 Experiments
Welcome to the technical support center for C646, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This guide is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered in experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, competitive inhibitor of the homologous histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2] It binds to the enzyme's active site with a high affinity (Ki of 400 nM for p300), preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates.[3][4] This inhibition leads to a reduction in histone acetylation (e.g., H3K9, H3K18, H3K27), which is generally associated with decreased gene transcription, cell cycle arrest, and induction of apoptosis.[1][3][5]
References
- 1. A histone acetyltransferase p300 inhibitor this compound induces cell cycle arrest and apoptosis selectively in AML1-ETO-positive AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
C646 Technical Support Center: Investigating the Off-Target Degradation of Exportin-1
Welcome to the technical support center for researchers utilizing C646. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the recently identified off-target effect of this compound: the degradation of Exportin-1 (XPO1/CRM1). While this compound is widely known as a catalytic inhibitor of the histone acetyltransferases p300/CBP, recent evidence has demonstrated that many of its cellular effects are attributable to the induced degradation of XPO1.
Frequently Asked Questions (FAQs)
Q1: I thought this compound was a selective inhibitor of p300/CBP. What is this off-target effect on Exportin-1?
A1: While this compound was developed as an inhibitor of the histone acetyltransferases p300 and CBP, recent studies have revealed a significant off-target activity. This compound directly binds to and induces the neddylation-dependent, ubiquitin-mediated degradation of Exportin-1 (XPO1), a key protein responsible for the nuclear export of numerous proteins and RNAs.[1][2][3][4] This degradation of XPO1 is a primary driver of the cytotoxicity and other cellular phenotypes observed with this compound treatment, which were previously attributed solely to p300/CBP inhibition.[1]
Q2: How does this compound induce the degradation of XPO1?
A2: this compound functions as a "molecular glue," inducing proximity between XPO1 and an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of XPO1.[1][5] The process is dependent on neddylation, a post-translational modification essential for the activity of certain E3 ligase complexes.[1][2][3][4]
Q3: What is the evidence supporting XPO1 degradation as a primary mechanism of this compound action?
A3: The key evidence comes from studies using cells expressing a drug-resistant allele of XPO1, specifically the C528S mutant.[1][2][3][4] This mutation prevents the covalent targeting of XPO1 by this compound. In cells with the XPO1 C528S mutation, the cytotoxic effects of this compound and other cellular phenotypes, such as reduced histone acetylation, are significantly diminished.[1] This provides strong evidence that the direct targeting and degradation of XPO1 is the functional mechanism for many of this compound's observed effects.
Q4: Does this compound still inhibit p300/CBP?
A4: this compound can still inhibit the catalytic activity of p300/CBP. However, the degradation of XPO1 appears to be a more potent and primary driver of its cellular activity, particularly its cytotoxicity. Interestingly, the degradation of XPO1 can indirectly phenocopy p300 inhibition. This is because XPO1 and p300 co-occupy many chromatin loci, and the degradation of XPO1 leads to a reduction of both XPO1 and p300 at these sites.[1][2]
Q5: What are the implications of this off-target effect for my research?
A5: If you are using this compound as a specific p300/CBP inhibitor, you must consider the confounding effects of XPO1 degradation. Any observed phenotype could be a result of impaired nuclear export rather than, or in addition to, reduced histone acetylation. It is crucial to include appropriate controls to dissect these two potential mechanisms. For researchers studying nuclear export, this compound can be a useful tool to induce the degradation of XPO1.[1]
Troubleshooting Guide
Issue 1: Inconsistent results with this compound treatment.
-
Possible Cause: Variability in XPO1 expression levels across different cell lines. The cytotoxic and other effects of this compound are dependent on XPO1 degradation, so cell lines with lower XPO1 expression may be less sensitive.
-
Troubleshooting Steps:
-
Verify XPO1 Expression: Before starting your experiments, perform a baseline Western blot to check the endogenous levels of XPO1 in your cell line(s) of interest.
-
Titrate this compound Concentration: The effective concentration of this compound for inducing XPO1 degradation may vary between cell lines. Perform a dose-response experiment and monitor XPO1 protein levels by Western blot.
-
Consider Cell Line Origin: The off-target effect has been well-characterized in Jurkat leukemia cells.[1] Effects in other cell types may differ.
-
Issue 2: My results with this compound do not align with expected p300/CBP inhibition phenotypes.
-
Possible Cause: The observed phenotype is likely due to XPO1 degradation and subsequent disruption of nuclear export.
-
Troubleshooting Steps:
-
Monitor XPO1 Levels: Treat your cells with this compound and measure XPO1 protein levels over time using Western blotting to confirm degradation.
-
Assess Nuclear Export: Check for the nuclear accumulation of known XPO1 cargo proteins (e.g., RANBP1, p53) via immunofluorescence or cellular fractionation followed by Western blotting.[1][6]
-
Use a Control Compound: To specifically inhibit nuclear export without directly targeting p300/CBP, consider using a well-characterized XPO1 inhibitor like Selinexor (KPT-330) as a positive control for XPO1-dependent effects.[6][7][8]
-
XPO1 C528S Mutant Control: If feasible, the gold standard control is to express the drug-resistant XPO1 C528S mutant in your cells. If the this compound-induced phenotype is rescued in these cells, it is unequivocally due to XPO1 targeting.[1]
-
Issue 3: I am not observing XPO1 degradation after this compound treatment.
-
Possible Cause 1: The concentration of this compound is too low or the treatment time is too short.
-
Troubleshooting Steps:
-
Perform a time-course and dose-response experiment, monitoring XPO1 levels by Western blot. Degradation can often be observed within hours of treatment.
-
-
Possible Cause 2: Issues with the this compound compound.
-
Troubleshooting Steps:
-
Ensure the this compound is properly stored and has not degraded.
-
Verify the identity and purity of your this compound stock.
-
-
Possible Cause 3: Your experimental system has alterations in the ubiquitin-proteasome pathway.
-
Troubleshooting Steps:
-
As a positive control for proteasomal degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If XPO1 degradation is mediated by the proteasome, its levels should be restored in the presence of the inhibitor.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its effect on XPO1.
Table 1: Effect of this compound on Protein Levels
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | XPO1 Protein Level (% of Control) | p300 Protein Level (% of Control) | Reference |
| Jurkat | This compound | 10 | 24 | Significantly Reduced | No significant change | [1] |
| SU-DHL-10 | This compound | 10 | 8 | No effect | No effect | [9] |
Note: The study by Vannam et al. (2021) did not observe a decrease in CBP/p300 levels with this compound alone, but did when this compound was incorporated into a PROTAC. This highlights that the primary effect of unmodified this compound is not the degradation of p300/CBP.
Table 2: Impact of XPO1 C528S Mutation on this compound Cytotoxicity
| Cell Line | Genotype | This compound IC50 (µM) | Reference |
| Jurkat | Wild-Type XPO1 | ~5 | [1] |
| Jurkat | XPO1 C528S | > 20 | [1] |
Experimental Protocols
Protocol 1: Western Blotting for XPO1 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against XPO1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Immunofluorescence for Nuclear Accumulation of XPO1 Cargo
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound or a vehicle control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against an XPO1 cargo protein (e.g., RANBP1) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Assess the subcellular localization of the cargo protein.
Visualizations
Caption: this compound binds to XPO1, inducing its ubiquitination and proteasomal degradation.
Caption: Workflow to validate this compound's off-target effect on XPO1.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. This compound degrades Exportin-1 to modulate p300 chromatin occupancy and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound degrades Exportin-1 to modulate p300 chromatin occupancy and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.uq.edu.au [search.library.uq.edu.au]
- 4. a-z.lu [a-z.lu]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of XPO1 impairs cholangiocarcinoma cell proliferation by triggering p53 intranuclear accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Nuclear Export Protein XPO1/CRM1 Reverses Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Development of this compound‐Based Proteolysis Targeting Chimeras Degraders of the Lysine Acetyltransferases CBP and p300 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting C646 precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p300/CBP histone acetyltransferase (HAT) inhibitor, C646.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing precipitation after adding this compound to my cell culture medium. What is the cause and how can I prevent it?
A1: this compound has limited aqueous solubility, and precipitation in cell culture medium is a common issue. Several factors can contribute to this:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium is a primary cause of precipitation.
-
Improper Dissolution of Stock Solution: If the initial DMSO stock solution is not fully dissolved, adding it to the aqueous medium can lead to immediate precipitation.
-
Interaction with Media Components: Components in the serum and media, such as proteins and salts, can interact with this compound and reduce its solubility.[1][2]
-
Temperature and pH Shifts: Changes in temperature and pH upon addition to the culture medium can affect the solubility of this compound.[3][4] Freeze-thaw cycles of stock solutions can also lead to precipitation.[5]
Troubleshooting Steps:
-
Optimize Stock Solution Preparation:
-
Ensure this compound is completely dissolved in high-purity, anhydrous DMSO.[6]
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to the culture medium (ideally ≤ 0.1%).
-
Warm the stock solution gently (e.g., in a 37°C water bath) to aid dissolution if necessary.
-
-
Proper Dilution Technique:
-
Add the this compound stock solution to a small volume of pre-warmed (37°C) serum-free medium first, mix well, and then add this intermediate dilution to the final volume of complete medium.
-
Vortex or mix the final solution thoroughly immediately after adding the this compound.
-
-
Reduce Serum Concentration: If possible, reduce the serum concentration in your culture medium at the time of this compound treatment.
-
Test Different Media Formulations: If precipitation persists, consider testing different basal media formulations.
-
Solubility Test: Before treating your cells, perform a small-scale test by adding the same concentration of this compound to your cell-free culture medium to check for precipitation.
Q2: My this compound stock solution appears to have crystals. Is it still usable?
A2: The presence of crystals indicates that the compound has precipitated out of solution. This can be due to storage at a low temperature where the solubility in DMSO decreases, or from moisture absorption by the DMSO. It is not recommended to use a stock solution with visible precipitate as the actual concentration will be lower than intended.
Troubleshooting Steps:
-
Re-dissolve: Gently warm the vial in a 37°C water bath and vortex periodically to see if the crystals re-dissolve completely.
-
Prepare Fresh Stock: If the crystals do not dissolve, it is best to discard the solution and prepare a fresh stock using anhydrous DMSO.[6]
-
Proper Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[5] Store aliquots at -20°C or -80°C.
Q3: I am not observing the expected inhibitory effect of this compound on histone acetylation or cell viability. What are the possible reasons?
A3: Several factors could lead to a lack of efficacy:
-
Precipitation: As discussed in Q1, if this compound precipitates, its effective concentration in the medium will be significantly lower than intended.
-
Compound Instability: this compound may not be stable in your specific cell culture medium over the duration of the experiment.
-
Cellular Efflux: Cells may actively pump the compound out, preventing it from reaching its intracellular target.
-
Incorrect Dosage or Incubation Time: The concentration of this compound or the duration of treatment may be insufficient to elicit a response in your specific cell line.[5]
-
Cell Line Specificity: The sensitivity to this compound can vary between different cell lines.
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect your culture plates for any signs of precipitation after adding this compound.
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 50 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your cell line.[7]
-
Positive Control: Include a positive control for histone acetylation inhibition, if available, to ensure your experimental setup is working correctly.
-
Verify Target Engagement: Use Western blotting to directly assess the levels of acetylated histones (e.g., H3K9ac, H3K27ac) to confirm that this compound is engaging its target.[8]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 11 mg/mL | High-purity, anhydrous DMSO is recommended. |
| Dimethyl Formamide | ~1.5 mg/mL | - |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Aqueous solutions are not recommended for long-term storage. |
Data compiled from publicly available information.
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay | Cell Line Example | Concentration Range | Incubation Time |
| Histone Acetylation Inhibition | C3H 10T1/2 | 10 - 25 µM | 6 - 24 hours |
| Cell Viability / Proliferation | gADSCs | 40 µM (IC50) | 24 - 72 hours |
| Apoptosis Induction | gADSCs | 40 µM | 24 - 72 hours |
These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for your specific cell line and experimental conditions.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and anhydrous DMSO to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control (DMSO).
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS containing a histone deacetylase (HDAC) inhibitor (e.g., 5 mM sodium butyrate).
-
Lyse the cells in a Triton-based extraction buffer on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to pellet cellular debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto a polyacrylamide gel (e.g., 15% or 4-20% gradient gel).
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.[9][10]
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as described in Protocol 2. Collect both adherent and floating cells.
-
Cell Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry immediately.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation and efficacy issues.
Caption: Simplified signaling pathway showing the role of p300/CBP and the inhibitory action of this compound.
References
- 1. A modified protein precipitation procedure for efficient removal of albumin from serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
C646 Technical Support Center: Optimizing Incubation Time for Maximum Inhibition
Welcome to the technical support center for C646, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximum inhibition of p300/CBP?
The optimal incubation time for this compound is highly dependent on the specific experimental system, including the cell type, the biological process being investigated, and the desired endpoint. While a definitive universal time point cannot be provided, published studies show effective inhibition with incubation times ranging from 6 to 72 hours.[1][2] For initial experiments, a time course study is recommended to determine the empirical optimum for your specific model.
Q2: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of the p300/CBP histone acetyltransferases.[3] It functions by competing with the acetyl-CoA binding pocket of p300, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates. This compound has a reported Ki (inhibition constant) of 400 nM for p300 in cell-free assays.[1][4]
Q3: What are the common cellular effects of this compound treatment?
Treatment with this compound has been shown to induce a variety of cellular effects, including:
-
Cell Cycle Arrest: this compound can cause cells to arrest in the G0/G1 phase of the cell cycle.[2]
-
Apoptosis: The compound can induce programmed cell death in various cancer cell lines.[1][5][6]
-
Autophagy: this compound has also been observed to trigger autophagy.[1]
-
Modulation of Gene Expression: By inhibiting p300/CBP, this compound can alter the expression of genes involved in inflammation, proliferation, and survival.[7]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the solid compound at -20°C and the DMSO stock solution in aliquots at -20°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Suboptimal incubation time: The incubation period may be too short for this compound to exert its effects. | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time for your specific cell line and endpoint. |
| Insufficient this compound concentration: The concentration of this compound may be too low to effectively inhibit p300/CBP in your system. | Conduct a dose-response experiment with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the IC50 value. | |
| Poor cell health: Cells may be unhealthy or have a slow metabolic rate, affecting their response to the inhibitor. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. Use fresh culture medium for experiments. | |
| Incorrect readout method: The assay used to measure inhibition may not be sensitive enough or appropriate for the biological question. | Verify the suitability and sensitivity of your assay. Consider using orthogonal methods to confirm your findings (e.g., Western blot for histone acetylation and a cell viability assay). | |
| High background or non-specific effects | High this compound concentration: Excessive concentrations of this compound may lead to off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Contamination: Cell culture or reagents may be contaminated. | Practice good cell culture technique and use sterile reagents to avoid contamination. | |
| Inconsistent results between experiments | Variability in cell passage number: Cells at different passage numbers can exhibit different phenotypes and responses to treatment. | Use cells within a consistent and defined passage number range for all experiments. |
| Inconsistent incubation conditions: Fluctuations in temperature, CO2 levels, or humidity can affect cell growth and drug response. | Maintain consistent and optimal incubation conditions for all experiments. | |
| Inconsistent reagent preparation: Variations in the preparation of this compound stock solutions or other reagents can lead to variability. | Prepare fresh stock solutions regularly and ensure accurate dilutions. |
Quantitative Data Summary
Table 1: Reported IC50 and Ki Values for this compound
| Parameter | Value | Assay Condition | Reference |
| Ki | 400 nM | Cell-free p300 HAT assay | [1][4] |
| Inhibition | 86% at 10 µM | In vitro p300 HAT assay | [1] |
| IC50 | ~25 µM | p300 histone acetyltransferase | [4] |
Table 2: Exemplary this compound Incubation Conditions from Published Studies
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Prostate Cancer Cells | 20 µM | 24 hours | Induction of apoptosis | [6] |
| Gastric Epithelial Cells (GES-1) | 10 µM | 6 hours | Reduced histone H3 acetylation | [1] |
| SH-SY5Y Neuroblastoma Cells | 20 µM | 24 hours | Suppression of TSA-induced gene expression | [1] |
| Adipose-derived Stem Cells | 40 µM | 24, 48, 72 hours | Time-dependent inhibition of proliferation | [2] |
| C3H10T1/2 Mouse Fibroblasts | 25 µM | Not specified | Inhibition of basal and TSA-inducible histone acetylation | |
| Hepa1-6 Hepatoma Cells | 20 µM | 4 hours | Activation of insulin signaling | [8] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Treatment
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in fresh culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Analysis: After incubation, proceed with the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), Western blotting for protein expression or histone acetylation, or RNA extraction for gene expression analysis.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis: Following this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3, anti-acetyl-H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal loading, probe the membrane with an antibody against a loading control protein, such as total histone H3 or β-actin.
Visualizations
Caption: this compound competitively inhibits p300/CBP, blocking protein acetylation.
Caption: General workflow for cell-based experiments using this compound inhibitor.
Caption: Key signaling pathways inhibited by this compound through p300/CBP.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone Acetyltransferase | Histone Acetyltransferase Activity [selleckchem.com]
- 5. Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer c... [cancer.fr]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P300 acetyltransferase inhibitor this compound promotes membrane translocation of insulin receptor protein substrate and interaction with the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
controlling for DMSO effects in C646 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the p300/CBP histone acetyltransferase (HAT) inhibitor, C646, with a focus on controlling for the effects of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a solvent?
This compound is a selective, cell-permeable inhibitor of the histone acetyltransferases p300 and CBP, with a Ki (inhibition constant) of 400 nM.[1][2] It is a valuable tool for studying the role of these epigenetic modulators in various biological processes. This compound is sparingly soluble in aqueous buffers but is readily soluble in organic solvents like DMSO.[3] Therefore, DMSO is used to prepare concentrated stock solutions that can be diluted into cell culture media for experiments.
Q2: What is the maximum recommended final concentration of DMSO in cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4][5][6] While some cell lines may tolerate up to 0.5% or even 1%, sensitivity is highly cell-line specific and depends on the duration of the assay.[4][7] It is crucial to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line and experimental conditions.[5][6]
Q3: Why is a "vehicle control" so important in this compound experiments?
A vehicle control is an essential component of any experiment using a solvent-dissolved compound. In this case, the vehicle control consists of cells treated with the exact same final concentration of DMSO as the cells treated with this compound, but without the this compound compound itself. This is critical because DMSO is not an inert solvent and can induce biological effects on its own, including changes in cell viability, gene expression, and even the epigenetic landscape.[8][9][10] The vehicle control allows you to distinguish between effects caused by this compound and those caused by the DMSO solvent.[6]
Q4: What are the potential off-target effects of DMSO?
Even at low concentrations, DMSO can have significant biological effects. Researchers should be aware that DMSO can:
-
Impact Cell Viability and Proliferation: High concentrations of DMSO are cytotoxic.[7][11]
-
Alter Gene Expression: Studies have shown that even 0.1% DMSO can alter the expression of over 2000 genes.[10]
-
Induce Epigenetic Changes: DMSO can affect DNA methylation patterns and microRNA expression, which is particularly relevant when studying epigenetic inhibitors like this compound.[8][10]
-
Influence Signaling Pathways: DMSO has been reported to affect phosphorylation events in cellular signaling pathways.[9]
Q5: How should I prepare and store this compound solutions?
-
Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM to 50 mg/mL).[12] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[13]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it serially in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments (except the untreated control).
Troubleshooting Guide
Unexpected results in this compound experiments can often be traced back to issues with the solvent or controls. Use the table below to diagnose and solve common problems.
| Problem | Potential Cause | Recommended Solution |
| High cell death in all treated wells (including vehicle control) | DMSO concentration is too high for your cell line. | Perform a DMSO dose-response curve (e.g., 0.01% to 1.0%) to find the maximum tolerated concentration for your specific cell line and assay duration. Reduce the final DMSO concentration in your experiment accordingly.[4][7] |
| No observable effect of this compound at expected concentrations | 1. This compound degradation due to improper storage. 2. DMSO concentration is too high, masking the specific effect of this compound. 3. The biological system is not sensitive to p300/CBP inhibition. | 1. Use a fresh aliquot of this compound stock solution. Avoid multiple freeze-thaw cycles. 2. Lower the final DMSO concentration to ≤0.1% and repeat the experiment. 3. Confirm p300/CBP expression in your model system and verify the pathway of interest. |
| Inconsistent results between replicate experiments | 1. Inconsistent final DMSO concentrations. 2. Variability in cell health or passage number. 3. Edge effects in multi-well plates. | 1. Prepare a master mix for each treatment condition to ensure uniform concentrations. 2. Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase. 3. Avoid using the outer wells of plates for treatment groups, or fill them with sterile PBS to maintain humidity. |
| Unexpected changes in the vehicle control group compared to untreated cells | DMSO is exerting a biological effect. | This is expected and highlights the importance of the vehicle control. Attribute any differences between the vehicle control and the this compound-treated group to the action of this compound. If the vehicle effect is too strong, try lowering the DMSO concentration.[8][9] |
Quantitative Data Summary
The tables below summarize key quantitative data for designing your experiments.
Table 1: Recommended Final DMSO Concentrations for In Vitro Cell Culture
| Recommendation | Final DMSO Concentration (%) | Notes |
| Ideal/Recommended | ≤ 0.1% | Minimizes off-target effects for most cell lines.[4][5] |
| Generally Tolerated | 0.1% - 0.5% | May be acceptable for less sensitive cell lines or shorter assays.[14][15] |
| Caution Advised | 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects; cell-line specific validation is critical.[4][7] |
| Not Recommended | > 1.0% | Significant cytotoxicity and confounding biological effects are likely.[7][11][16] |
Table 2: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Solubility in DMSO | ~11 mg/mL to 50 mg/mL | [3] |
| Common Stock Concentration | 10 mM | [12] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols & Visualizations
General Protocol: Cell Treatment with this compound
This protocol provides a framework for treating adherent cells with this compound. It should be adapted for specific cell lines and experimental endpoints.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium
-
Adherent cells in logarithmic growth phase
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
Sterile PBS
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.45 mg of this compound (MW: 445.4 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are sub-confluent (e.g., 70-80%) at the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Treatment Media:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Calculate the volume of stock solution needed for your highest this compound concentration, ensuring the final DMSO concentration does not exceed your predetermined limit (e.g., 0.1%).
-
Example for 10 µM this compound with 0.1% DMSO: Perform a 1:1000 dilution of the 10 mM stock into fresh culture medium (e.g., 1 µL of stock into 999 µL of medium).
-
Prepare serial dilutions from this highest concentration to create your other this compound treatment media.
-
Vehicle Control Medium: Prepare a medium containing the same final concentration of DMSO (e.g., 0.1%) but no this compound. (e.g., 1 µL of DMSO into 999 µL of medium).
-
Untreated Control: Use fresh medium with no additions.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Wash the cells once with sterile PBS (optional).
-
Add the prepared treatment media to the appropriate wells (Untreated, Vehicle Control, this compound concentrations).
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed with your chosen assay (e.g., cell viability assay, western blot, qPCR) to assess the effects of this compound.
Diagrams and Workflows
Figure 1. Experimental workflow for a this compound experiment with appropriate controls.
Figure 2. this compound mechanism and potential confounding effects of the DMSO vehicle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, p300/CBP Inhibitor | EpigenTek [epigentek.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Histone Acetyltransferase p300 Inhibitor this compound Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. reddit.com [reddit.com]
- 15. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
Navigating the Nuances of C646: A Technical Guide to Lot-to-Lot Variability
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the p300/CBP inhibitor C646, ensuring experimental reproducibility is paramount. A significant challenge in this endeavor is the potential for lot-to-lot variability of this compound sourced from different suppliers. This guide provides a comprehensive technical support resource, including troubleshooting advice and frequently asked questions, to empower users to identify, assess, and mitigate issues arising from this variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, small molecule inhibitor that selectively targets the histone acetyltransferase (HAT) activity of the transcriptional coactivators p300 and CREB-binding protein (CBP).[1] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported inhibition constant (Ki) of 400 nM for p300.[1][2] By inhibiting p300/CBP, this compound prevents the acetylation of histone proteins (notably H3K27ac) and other non-histone protein targets, leading to the modulation of gene expression.[3]
Q2: Which signaling pathways are known to be affected by this compound?
This compound has been shown to impact a variety of critical cellular signaling pathways, including:
-
NF-κB Signaling: p300/CBP are co-activators for the NF-κB transcription factor. Inhibition by this compound can reduce the expression of pro-inflammatory genes.[4]
-
p53 Pathway: p300 acetylates the p53 tumor suppressor protein, influencing the cellular response to DNA damage.
-
Wnt/β-catenin Signaling: p300/CBP are crucial co-activators for β-catenin-mediated transcription, which is vital for cell proliferation and differentiation.[5]
-
Androgen Receptor (AR) Signaling: this compound can induce apoptosis in prostate cancer cells by interfering with the AR pathway.[1]
Q3: Are there known off-target effects of this compound?
Yes. While this compound is selective for p300/CBP, it is not entirely specific. At higher concentrations (typically above 7 µM), this compound has been observed to inhibit histone deacetylases (HDACs).[4] Additionally, some studies have noted that this compound can covalently modify tubulin, potentially affecting microtubule polymerization.[6] A very recent study has also identified that this compound can directly target and degrade Exportin-1 (XPO1), which may phenocopy p300 inhibition.[7] Researchers should be mindful of these potential off-target effects when designing experiments and interpreting results.
Q4: Why is lot-to-lot variability a concern for this compound?
Q5: What information should I look for on a supplier's Certificate of Analysis (CoA)?
A detailed CoA is the first indicator of a supplier's quality control. Key information to look for includes:
-
Identity Confirmation: Data from methods like ¹H-NMR or Mass Spectrometry (MS) confirming the chemical structure.
-
Purity Assessment: A quantitative purity value, typically determined by High-Performance Liquid Chromatography (HPLC). Most reputable suppliers state a purity of >98%.
-
Lot Number: Essential for tracking and reporting any inconsistencies.
-
Appearance and Solubility Data: To ensure the product matches expected physical properties.
Troubleshooting Guide
This section addresses common problems researchers may encounter when using this compound, with a focus on issues that could be related to lot-to-lot variability.
| Problem | Potential Cause(s) Related to Variability | Troubleshooting Steps |
| Inconsistent IC50 values or reduced potency between experiments. | 1. Lower Purity of a New Lot: The new batch may contain a lower percentage of the active this compound compound. 2. Presence of Inhibitory Impurities: Impurities could interfere with this compound binding to p300/CBP. 3. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. | 1. Perform In-House Quality Control: Validate the purity of the new lot using HPLC if possible (see Protocol 1). 2. Run a Dose-Response Curve: Always run a full dose-response curve with each new lot to determine its effective concentration in your specific assay. 3. Use a Positive Control: Include a known p300/CBP-dependent cellular process as a positive control to confirm this compound activity. 4. Prepare Fresh Stock Solutions: Aliquot and store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Unexpected or Off-Target Effects Observed. | 1. Presence of Bioactive Impurities: The observed phenotype may be due to an impurity in the this compound lot, not this compound itself. 2. Higher Effective Concentration: If a lot is more potent than expected, you may be working in a concentration range where off-target effects (e.g., HDAC inhibition) become prominent. | 1. Verify Identity: If possible, use NMR or Mass Spectrometry to confirm the identity of the compound and look for unexpected signals (see Protocols 2 & 3). 2. Titrate the Compound: Determine the lowest effective concentration that produces the desired on-target effect to minimize off-target activity. 3. Use a Structurally Unrelated p300/CBP Inhibitor: Confirm key findings with another inhibitor (e.g., A-485) to ensure the observed effect is due to p300/CBP inhibition and not a this compound-specific off-target effect.[6] |
| Poor Solubility or Precipitation in Media. | 1. Different Salt Form or Isomer Ratio: Suppliers may provide different salt forms or isomeric mixtures, which can affect solubility. 2. Impurities Affecting Solubility: The presence of insoluble impurities can cause the entire compound to appear less soluble. | 1. Check Supplier Information: Review the CoA and any available product information for details on the specific form of this compound supplied. 2. Test Solubility: Before use in an experiment, test the solubility of a small amount of the new lot in your chosen solvent (e.g., DMSO) and final cell culture media. 3. Sonication/Vortexing: Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming may be required. |
| No Effect of this compound in a Previously Established Assay. | 1. Inactive Compound: The lot may be of very low purity or completely inactive. 2. Incorrect Compound Supplied: In rare cases, a supplier mix-up could occur. | 1. Confirm Identity and Purity: This is a critical situation where in-house analytical chemistry is essential (HPLC, NMR, MS). 2. Contact the Supplier: Immediately contact the supplier's technical support with your lot number and experimental data. 3. Test in a Robust Positive Control Assay: Use a simple, reliable assay (e.g., Western blot for H3K27ac) to quickly assess the activity of the compound. |
Experimental Protocols for In-House Quality Control
Given the lack of publicly available comparative data on this compound from different suppliers, performing in-house validation is the most robust approach to ensure experimental consistency.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample.
Objective: To determine the percentage purity of a this compound lot by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size)
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of approximately 20 µg/mL in the mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 283 nm and 405 nm (this compound has absorbance maxima at these wavelengths)[1]
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B and equilibrate
-
-
-
Data Analysis:
-
Integrate the area of all peaks detected in the chromatogram.
-
Calculate the purity of this compound as: (Area of this compound peak / Total area of all peaks) * 100%.
-
A high-purity sample should show one major peak with minimal other peaks.
-
Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy
Objective: To confirm the chemical structure of this compound is consistent with the expected structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Data Acquisition: Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Compare the acquired spectrum to a reference spectrum (if available from the supplier or literature). Key features to check include the chemical shifts (ppm), integration values (proton counts), and splitting patterns (multiplicity) of the aromatic and methyl protons. The spectrum should be clean, with minimal peaks attributable to solvent or unknown impurities.
Protocol 3: Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 10 µg/mL) in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes.
-
Data Analysis: The expected molecular weight of this compound is 445.42 g/mol . In positive ion mode, look for a peak at m/z 446.43 [M+H]⁺. In negative ion mode, look for a peak at m/z 444.41 [M-H]⁻. The presence of these ions confirms the correct molecular weight.
Visualizations
Below are diagrams illustrating key concepts related to this compound function and quality control workflows.
Caption: this compound inhibits p300/CBP, blocking histone acetylation and subsequent gene transcription.
Caption: Recommended workflow for validating a new lot of this compound before experimental use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound degrades Exportin-1 to modulate p300 chromatin occupancy and function - PubMed [pubmed.ncbi.nlm.nih.gov]
C646 chemical stability and long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the chemical stability and long-term storage of C646, a potent and selective p300/CBP histone acetyltransferase (HAT) inhibitor. Adherence to these guidelines is critical for ensuring experimental reproducibility and obtaining reliable results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: Solid this compound powder should be stored at -20°C under desiccating conditions. When stored correctly, the powder is stable for up to three years.[1][2][3] It is typically shipped at ambient temperatures, but long-term storage requires colder and drier conditions to maintain stability.
Q2: What is the best solvent for this compound, and how do I prepare a stock solution?
A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[4] Solubility in DMSO can range from 11 mg/mL to 50 mg/mL.[1][5] To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO.[1] It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1] For enhanced solubility, gentle warming to 37°C or brief ultrasonication may be applied.[4][6]
Q3: How should I store this compound stock solutions?
A3: For long-term storage, stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2] Under these conditions, the solution can be stable for at least one year.[1][2] For shorter-term storage, aliquots can be kept at -20°C for up to one to three months.[1][3] Avoid storing aqueous dilutions for more than a day.[5]
Q4: Is this compound sensitive to light?
A4: Yes. While specific photostability data is limited in the provided results, general laboratory practice for compounds with complex aromatic structures, like this compound, is to protect them from light.[7] Store both the solid compound and its solutions in amber vials or tubes wrapped in foil to prevent potential photodegradation.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][3] Aliquoting the stock solution into single-use volumes upon preparation is the best practice to maintain its integrity and activity. Each freeze-thaw cycle increases the risk of degradation and precipitation.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[1][2][3] | Store under desiccating conditions. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[1][2] | Recommended for long-term storage. Avoid freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -20°C | 1 to 3 months[1][3] | Suitable for short-term working aliquots. |
| Aqueous Solution | 4°C | Not recommended (>1 day)[5] | Prepare fresh for each experiment. |
Table 2: Solubility Profile
| Solvent | Reported Solubility | Notes |
| DMSO | 11 mg/mL - 50 mg/mL[1][3][5] | Use fresh, anhydrous DMSO. Heating or sonication can aid dissolution.[1][4][6] |
| Ethanol | ≥3.29 mg/mL[4] | Requires sonication for dissolution. |
| Dimethylformamide (DMF) | ~1.5 mg/mL[5] | |
| Aqueous Buffers | Sparingly soluble[5] | First dissolve in DMSO, then dilute with buffer. Prepare fresh.[5] |
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that your stock solution has been stored at -80°C and that the number of freeze-thaw cycles has been minimized.
-
Prepare Fresh Solution: If the stock is old or has been handled improperly, prepare a new stock solution from the solid powder.
-
Run a Control: Use a fresh aliquot of this compound alongside your current working stock in a simple, well-established assay (e.g., measuring histone H3 acetylation) to compare activity.
-
Issue 2: Precipitate observed in the stock solution upon thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the compound is coming out of solution due to absorbed moisture in the DMSO or improper thawing.
-
Troubleshooting Steps:
-
Gentle Re-dissolving: Warm the tube to 37°C for 10 minutes and vortex gently to try and re-dissolve the precipitate.[6]
-
Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Moisture can significantly reduce solubility.[1]
-
Centrifugation: Before taking your desired volume for an experiment, centrifuge the vial to pellet any undissolved precipitate and carefully pipette the supernatant. Note that this will lower the effective concentration of your solution.
-
Prepare a Lower Concentration Stock: If precipitation is a recurring issue, consider preparing a new stock solution at a slightly lower concentration.
-
Issue 3: High background or off-target effects observed at higher concentrations.
-
Possible Cause: While this compound is selective for p300/CBP, at higher concentrations, it may exhibit off-target effects.[8] One study found that at concentrations of 7 μM and higher, this compound can also inhibit histone deacetylases (HDACs), which could lead to counterintuitive results like increased histone acetylation.[8][9]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound in your assay to determine the optimal concentration that inhibits p300/CBP activity without causing significant off-target effects.
-
Review Literature: Check published studies for your specific cell line or experimental system to find the commonly used concentration range for this compound.
-
Include Specificity Controls: If possible, use other, structurally different p300/CBP inhibitors or perform genetic knockdown of p300/CBP to confirm that the observed phenotype is specifically due to p300/CBP inhibition.
-
Visualized Workflows and Pathways
Caption: this compound competitively inhibits the p300/CBP HAT enzyme, preventing histone acetylation.
Caption: Recommended workflow for handling this compound from receipt to experimental use.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol outlines the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 445.42 g/mol )
-
High-purity, anhydrous DMSO[1]
-
Sterile, amber microcentrifuge tubes or clear tubes to be wrapped in aluminum foil
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Pre-Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a fume hood or designated weighing station, carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.45 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. If needed, you can warm the solution briefly at 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. For long-term storage (up to 1 year), immediately place the aliquots in a -80°C freezer.[1][2] For short-term use, store at -20°C for up to 1-3 months.[1]
Critical Considerations:
-
Always use fresh, high-quality anhydrous DMSO to avoid solubility issues.[1]
-
Protect the solid compound and solutions from light at all stages.
-
Never use a stock solution that has been repeatedly frozen and thawed. Prepare single-use aliquots.
References
- 1. This compound | Histone Acetyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating C646-Mediated p300 Inhibition in Cellular Assays
This guide provides a comprehensive comparison of methods to validate the inhibition of the histone acetyltransferase (HAT) p300 by the small molecule inhibitor C646 in a cellular context. It is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the on-target effects of this compound and compare its performance against alternative inhibitors. The guide includes detailed experimental protocols, quantitative comparisons, and essential control strategies to ensure data integrity.
Introduction to p300 and the Role of this compound
The E1A-associated protein p300 (also known as EP300 or KAT3B) and its close homolog, CREB-binding protein (CBP), are crucial transcriptional co-activators.[1][2] They possess intrinsic histone acetyltransferase (HAT) activity, which allows them to acetylate histone proteins, primarily on lysine residues. This epigenetic modification typically leads to a more open chromatin structure, facilitating gene transcription. Beyond histones, p300/CBP can acetylate over 75 different proteins, influencing a vast array of cellular processes including cell cycle progression, DNA damage response, and apoptosis.[1]
This compound is a widely used, cell-permeable small molecule identified through virtual screening.[2][3][4] It acts as a competitive inhibitor with respect to acetyl-CoA, selectively targeting the HAT activity of p300/CBP with a reported inhibition constant (Kᵢ) of approximately 400 nM.[4][5][6] Validating its inhibitory action in cells is a critical step to ensure that observed biological effects are directly attributable to the suppression of p300/CBP HAT activity.
Section 1: Direct Validation of p300 Catalytic Inhibition in Cells
The most direct method to confirm this compound activity in cells is to measure the acetylation status of known p300 substrates. Histone H3, particularly at lysine 27 (H3K27ac), is a well-established and robust biomarker for p300/CBP activity.
Key Assay: Western Blotting for Histone Acetylation
Treating cells with this compound should lead to a dose-dependent decrease in the levels of specific histone acetylation marks.
Primary Readouts:
-
H3K27ac: A primary and reliable mark of p300/CBP activity.[7]
-
H3K18ac: Another p300/CBP-associated acetylation site.[8]
-
Global H3 and H4 Acetylation: Can also be assessed using antibodies that recognize acetylated H3 or H4.[5][9][10]
It is crucial to compare the effects of this compound to a vehicle control (e.g., DMSO) and, ideally, an inactive this compound analog to control for off-target effects related to the chemical scaffold.[5][11]
Experimental Protocol: Western Blot for H3K27 Acetylation
-
Cell Plating: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 5, 10, 25 µM) and/or a single, effective dose for a time course (e.g., 6, 12, 24 hours). Include vehicle (DMSO) and an inactive analog as negative controls.
-
Lysis/Histone Extraction:
-
For whole-cell lysates, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Sodium Butyrate).
-
For histone-enriched fractions, use an acid extraction protocol.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 15-30 µg of protein per lane on a 15% polyacrylamide gel to resolve histones.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated H3K27 (Ac-H3K27) and total Histone H3 (as a loading control), diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and image the blot.
-
Analysis: Quantify band intensity using densitometry software. Normalize the Ac-H3K27 signal to the total H3 signal.
Section 2: Target Gene Engagement and Functional Validation
Beyond histone modifications, validating the effect of this compound on p300-regulated gene expression and downstream cellular phenotypes provides crucial evidence of its mechanism of action.
Key Assays and Readouts
-
Chromatin Immunoprecipitation (ChIP)-qPCR: This technique demonstrates that the reduction in histone acetylation is occurring at the promoter regions of known p300 target genes.[1] Following treatment with this compound, a decrease in the signal for H3K27ac at these specific loci would be expected.
-
Quantitative PCR (qPCR): Measures changes in mRNA levels of p300 target genes. Inhibition of p300 should lead to the downregulation of genes it co-activates.[1]
-
Cell Viability and Proliferation Assays: Since p300 is involved in cell cycle control, its inhibition by this compound often leads to reduced cell proliferation or growth arrest.[1][10] This can be measured using assays like ³H-thymidine incorporation, XTT, or MTT.[1][5]
-
Apoptosis Assays: In many cancer cell lines, this compound treatment induces apoptosis, which can be quantified by Annexin V/PI staining and flow cytometry.[6][10]
Experimental Protocol: ChIP-qPCR for H3K27ac at a Target Gene Promoter
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin (saving some as "input") overnight at 4°C with an anti-H3K27ac antibody or a control IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
qPCR Analysis: Perform qPCR using primers designed to amplify a known p300-regulated promoter region. Analyze the data using the percent input method. A significant reduction in H3K27ac enrichment at the target promoter in this compound-treated cells compared to the vehicle control validates inhibitor activity at a specific gene locus.
Section 3: Addressing Specificity and Off-Target Effects
A critical aspect of using any small molecule inhibitor is to demonstrate that the observed effects are due to the inhibition of the intended target and not an unrelated protein.
Known Off-Target Considerations for this compound
-
HDAC Inhibition: this compound has been reported to inhibit several histone deacetylases (HDACs), including HDAC2, 3, 6, and 8, with potencies in the micromolar range.[3] This is a significant consideration, as HDAC inhibition can have opposing effects to HAT inhibition on gene expression and may confound results, especially at higher this compound concentrations.
-
Compensatory Mechanisms: In some cellular contexts, inhibition of p300 by this compound has been shown to cause a compensatory increase in the expression of other HATs, such as PCAF and TIP60, which could lead to unexpected increases in certain acetylation marks.[12]
Essential Controls for Demonstrating Specificity
-
Inactive Analogs: Use a structurally similar but biochemically inactive compound (e.g., C37 or 6p) as a negative control.[1][5][11] This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations. On-target effects should correlate with the known Kᵢ or cellular IC₅₀ of the compound for p300.
-
Orthogonal Approaches: If possible, confirm key findings by using a different, structurally unrelated p300 inhibitor or by genetic knockdown/knockout of p300 to see if the phenotype is recapitulated.
Section 4: Comparison with Alternative p300/CBP Inhibitors
| Inhibitor | Target(s) | Mechanism | Potency | Key Features & Considerations |
| This compound | p300/CBP | Competitive with Acetyl-CoA | Kᵢ ≈ 400 nM[4][5][6] | Widely used benchmark; potential for off-target HDAC inhibition at µM concentrations.[3] |
| A-485 | p300/CBP | Competitive with Acetyl-CoA | IC₅₀ ≈ 2-8 nM[8] | Significantly more potent than this compound; serves as a good orthogonal tool.[8] |
| L002 | p300 | Reversible | IC₅₀ ≈ 1.98 µM[9][13] | Cell-permeable inhibitor identified through high-throughput screening.[9] |
| Curcumin | p300/CBP, others | Direct inhibitor | - | Natural product with broad biological activity and multiple targets, limiting its specificity as a p300 probe.[4][14] |
| PROTACs (e.g., Compound 1) | p300/CBP | Induces protein degradation | DC₅₀ (CBP) ≈ 2.5 µM[15] | A newer strategy that eliminates both the catalytic and scaffolding functions of p300/CBP by inducing their degradation.[15] |
Table 1: Comparison of this compound with alternative p300/CBP inhibitors. Potency values can vary based on assay conditions.
By employing the assays and controls outlined in this guide, researchers can confidently validate the intracellular inhibition of p300 by this compound, rigorously interpret their findings, and appropriately position their results within the broader context of p300/CBP biology and pharmacology.
References
- 1. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Histone Acetyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scbt.com [scbt.com]
- 15. Development of this compound‐Based Proteolysis Targeting Chimeras Degraders of the Lysine Acetyltransferases CBP and p300 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of p300/CBP Inhibitors: C646 vs. A-485
In the landscape of epigenetic research, the paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have emerged as critical transcriptional co-activators and promising therapeutic targets in various diseases, including cancer. The development of small molecule inhibitors targeting the catalytic HAT domain of p300/CBP has provided invaluable tools to probe their biological functions and assess their therapeutic potential. This guide offers a detailed comparison of two widely used p300/CBP inhibitors, C646 and A-485, with a focus on their biochemical and cellular activities, supported by experimental data.
Biochemical Potency and Selectivity
A-485 is a significantly more potent and selective inhibitor of p300/CBP compared to this compound.[1][2][3] A-485 exhibits nanomolar potency against both p300 and CBP, whereas this compound has a Ki in the hundreds of nanomolar range for p300.[1][4] Furthermore, A-485 demonstrates high selectivity for p300/CBP over other histone acetyltransferases, while this compound has been reported to inhibit other HATs and even histone deacetylases (HDACs) at higher concentrations.[1][5]
Table 1: Biochemical Potency of this compound and A-485 against p300/CBP
| Inhibitor | Target | IC50 | Ki | Assay Method |
| This compound | p300 | ~0.32 µM[5] | 400 nM[4] | Radioactive HAT Assay |
| A-485 | p300 | 9.8 nM[1] | - | TR-FRET Assay |
| A-485 | CBP | 2.6 nM[1] | - | TR-FRET Assay |
Table 2: Selectivity Profile of A-485 against other Histone Acetyltransferases
| HAT Enzyme | A-485 Inhibition at 10 µM |
| PCAF | No Inhibition[1] |
| GCN5L2 | No Inhibition[1] |
| HAT1 | No Inhibition[1] |
| MYST3 | No Inhibition[1] |
| MYST4 | No Inhibition[1] |
| TIP60 | No Inhibition[1] |
Cellular Activity and Effects on Histone Acetylation
Both this compound and A-485 are cell-permeable and have been shown to inhibit histone acetylation in various cell lines. A-485 demonstrates superior potency in cellular assays, effectively reducing levels of H3K27ac and H3K18ac, known substrates of p300/CBP, at nanomolar concentrations.[1][6] In contrast, this compound requires micromolar concentrations to achieve similar effects, and some studies have reported off-target effects and even paradoxical increases in histone acetylation under certain conditions.[5]
Table 3: Cellular Activity of this compound and A-485 on Histone Acetylation
| Inhibitor | Cell Line | Target Histone Mark | EC50 | Assay Method |
| This compound | PC-3 | H3K27ac | Modest inhibition at 10 µM[1] | High-Content Microscopy |
| A-485 | PC-3 | H3K27ac | 73 nM[6] | High-Content Microscopy |
| A-485 | PC-3 | H3K18ac | Similar to H3K27ac inhibition[1] | High-Content Microscopy |
Mechanism of Action
Both this compound and A-485 are competitive inhibitors of the p300/CBP HAT domain with respect to acetyl-CoA.[2][4] They bind to the active site of the enzyme, preventing the transfer of an acetyl group from acetyl-CoA to histone and non-histone protein substrates. This inhibition of acetylation leads to a more condensed chromatin state and repression of gene transcription.
Caption: p300/CBP Inhibition Pathway.
Experimental Protocols
Histone Acetyltransferase (HAT) Assay (Radioactive Method for this compound)
This protocol is adapted from a method used to determine the IC50 values of p300 HAT inhibitors.[7]
-
Reaction Mixture Preparation: Prepare a reaction mix in 20 mM HEPES (pH 7.9) containing 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA, 100 µM H4-15 peptide, and 5 nM p300 enzyme.
-
Inhibitor Addition: Add this compound over a range of concentrations, ensuring the DMSO concentration remains constant (<5%).
-
Incubation: Incubate the reactions at 30°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding a 1:1 mixture of ¹²C-acetyl-CoA and ¹⁴C-acetyl-CoA to a final concentration of 20 µM.
-
Reaction Time: Allow the reaction to proceed for 10 minutes at 30°C.
-
Quenching: Quench the reaction by adding 14% SDS (w/v).
-
Detection: The production of ¹⁴C-labeled acetylated H4-15 peptide is monitored electrophoretically.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HAT Assay (for A-485)
This assay measures the acetylation of a biotinylated histone H4 peptide.[1]
-
Reaction Components: The assay components include the p300-BHC or CBP-BHC enzyme, a biotinylated histone H4 peptide substrate, and acetyl-CoA.
-
Inhibitor Addition: Add A-485 at various concentrations.
-
Reaction Incubation: Incubate the reaction mixture to allow for enzymatic activity.
-
Detection: The TR-FRET signal is measured, which is proportional to the amount of acetylated peptide produced. The signal is generated by the proximity of a europium-labeled anti-acetylated lysine antibody and a streptavidin-allophycocyanin conjugate that binds to the biotinylated peptide.
Caption: Cellular Histone Acetylation Workflow.
Cellular Histone Acetylation Assay (Western Blot)
This protocol outlines the general steps for assessing changes in histone acetylation in cells treated with p300/CBP inhibitors.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or A-485 for the desired time.
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method like the Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K27ac).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., total histone H3).
-
Conclusion
Both this compound and A-485 are valuable chemical probes for studying the function of p300/CBP. However, A-485 offers significant advantages in terms of potency and selectivity, making it a more precise tool for interrogating the specific roles of p300/CBP HAT activity in biological processes. Researchers should carefully consider the experimental context and the potential for off-target effects when choosing between these inhibitors. For studies requiring high specificity and potency, A-485 is the superior choice. This compound, while less potent and selective, has been widely used and can still be a useful tool, particularly when its limitations are acknowledged and controlled for.
References
- 1. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Western Blot Validation of Reduced H3K27 Acetylation by C646
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor C646 with other alternatives in reducing Histone H3 Lysine 27 acetylation (H3K27ac). It includes supporting experimental data, detailed protocols for western blot validation, and visualizations of the underlying signaling pathway and experimental workflow.
This compound and the Regulation of H3K27 Acetylation
Histone acetylation is a key epigenetic modification associated with transcriptional activation. The enzymes responsible for this modification are histone acetyltransferases (HATs). Specifically, the E1A binding protein p300 (p300) and CREB-binding protein (CBP) are two closely related HATs that play a crucial role in acetylating H3K27. Elevated levels of H3K27ac are often observed in various diseases, including cancer, making p300/CBP attractive therapeutic targets.
This compound is a potent and selective, cell-permeable inhibitor of the p300/CBP HATs.[1][2] It acts as a competitive inhibitor of Acetyl-CoA, leading to a reduction in the acetylation of histone and non-histone protein targets of p300/CBP, including H3K27. This guide will compare the efficacy of this compound to other known p300/CBP inhibitors in reducing H3K27ac levels, as validated by western blotting.
Comparative Analysis of p300/CBP Inhibitors
The following table summarizes the quantitative data on the effect of this compound and its alternatives on H3K27 acetylation. The data is compiled from various studies and presented to facilitate a direct comparison.
| Inhibitor | Target(s) | IC50/Ki | Cell Line/System | Treatment Conditions | Observed Effect on H3K27ac | Reference |
| This compound | p300/CBP | Ki = 400 nM (p300) | TGFβ-activated LX2 cells | 20 µM | Effective inhibition of H3K27ac | [1] |
| Mouse fibroblasts | 25 µM | Inhibition of basal and TSA-inducible H3 acetylation | [2] | |||
| Anacardic Acid | p300/CBP, PCAF | IC50 = ~5 µM (p300) | MCF7 and T47D cells | 50-100 µM, 24-48 hr | Significant reduction in global H3K27ac | [3] |
| Curcumin | p300/CBP, other HATs | IC50 = ~25 µM (p300) | Rat model of manganese neurotoxicity | Not specified | Increased H3K27 acetylation at the SOD2 gene promoter | [2] |
| Cardiomyocytes | 10 µM | Repressed PE-induced histone H3 acetylation | [4] | |||
| SGC-CBP30 | CREBBP/EP300 | IC50 = 21 nM (CREBBP), 38 nM (EP300) | Porcine skeletal muscle satellite cells | Not specified | Reduced level of H3K27ac | [5] |
| Fibroblasts | Not specified | Reduction of H3K27 acetylation over accessible regions | [6] |
Experimental Protocols
Accurate and reproducible western blot analysis is crucial for validating the effects of HAT inhibitors. Below are detailed protocols for cell treatment and subsequent western blot analysis of H3K27ac.
Cell Treatment with this compound and Alternatives
-
Cell Culture: Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare stock solutions of this compound, Anacardic Acid, Curcumin, or SGC-CBP30 in DMSO. Dilute the stock solution to the desired final concentration in cell culture media.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the inhibitor. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 12-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
Western Blotting for H3K27ac
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27ac (e.g., rabbit anti-H3K27ac) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 should be used as a loading control on a separate blot or after stripping the H3K27ac antibody.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K27ac signal to the total Histone H3 signal to determine the relative change in acetylation.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).
Caption: p300/CBP-mediated H3K27 acetylation and its inhibition by this compound.
Caption: Experimental workflow for validating reduced H3K27ac by western blot.
Conclusion
This compound is a well-validated inhibitor of p300/CBP that effectively reduces H3K27 acetylation. This guide provides a framework for comparing this compound to other inhibitors like Anacardic Acid, Curcumin, and SGC-CBP30. The choice of inhibitor will depend on the specific experimental context, including required potency, selectivity, and cell type. The provided protocols and diagrams serve as a resource for researchers to design and execute robust experiments for validating the modulation of H3K27ac levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. The dietary compound curcumin inhibits p300 histone acetyltransferase activity and prevents heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of C646 and Other Histone Acetyltransferase Inhibitors: A Dose-Response Guide
In the landscape of epigenetic drug discovery, Histone Acetyltransferase (HAT) inhibitors have emerged as a promising class of therapeutics for various diseases, particularly cancer. Among these, C646, a selective inhibitor of the p300/CBP HAT family, has garnered significant attention. This guide provides a comparative analysis of the dose-response relationship of this compound with other notable HAT inhibitors, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields.
Dose-Response Comparison of HAT Inhibitors
The inhibitory potency of this compound and alternative HAT inhibitors, Garcinol and Anacardic Acid, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's effectiveness, are summarized in the table below. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.
| Inhibitor | Target(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | p300/CBP | Pancreatic (PSN1, MIAPaCa2) | ~20-30 | [1] |
| Prostate (PC3, LNCaP, Du145, LAPC-4) | ~20 | [2] | ||
| Rhabdomyosarcoma (RH30, RD) | ~16-17 | [3] | ||
| Garcinol | p300/PCAF, HDAC11 | Pancreatic (BxPC-3) | 20 | [1] |
| Neuroblastoma (SH-SY5Y) | 6.3 - 7.8 | [4] | ||
| Colon (HT-29, HCT-116) | 3.2 - 21.4 | [5] | ||
| Rhabdomyosarcoma (RH30, RD) | ~15-16 | [3] | ||
| Anacardic Acid | p300/PCAF | Breast (MDA-MB-231) | 19.7 | [6][7] |
| Breast (MCF-7) | 13.5 | [8] | ||
| Rhabdomyosarcoma (RH30, RD) | ~53-54 | [3] | ||
| Breast (MCF-7) | 18.9 (µg/mL) | |||
| Hepatocarcinoma (HepG-2) | 26.1 (µg/mL) | |||
| Gastric (MKN-45) | 17.7 (µg/mL) |
Note: The IC50 values for Anacardic Acid in MCF-7, HepG-2, and MKN-45 cell lines were reported in µg/mL.
Experimental Protocols
Accurate and reproducible dose-response data is contingent on standardized experimental protocols. Below are detailed methodologies for commonly used assays to determine the IC50 of HAT inhibitors.
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays are widely used to assess cell proliferation and cytotoxicity.[1]
1. Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the HAT inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Assay Procedure:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
For CCK-8 Assay:
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding)
This assay directly measures the enzymatic activity of HATs by quantifying the incorporation of radiolabeled acetyl groups into a histone substrate.[10][11]
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
HAT buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Histone substrate (e.g., core histones or a specific histone peptide).
-
[14C] or [3H]-labeled Acetyl-CoA.
-
Purified HAT enzyme or nuclear extract.
-
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
2. Stopping the Reaction and Binding:
-
Spot the reaction mixture onto a phosphocellulose filter paper (e.g., P81).
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [14C]Acetyl-CoA.
3. Quantification:
-
Dry the filter paper.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
4. Data Analysis:
-
Calculate the HAT activity as the amount of incorporated radiolabel.
-
To determine the IC50 of an inhibitor, perform the assay with varying concentrations of the compound and calculate the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for dose-response curve analysis.
Caption: General mechanism of HAT inhibition by this compound.
Caption: Role of p300/CBP in the NF-κB signaling pathway.
Caption: p300/CBP-mediated acetylation in the p53 pathway.
Caption: Experimental workflow for dose-response analysis.
References
- 1. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Garcinol and Anacardic Acid, Natural Inhibitors of Histone Acetyltransferases, Inhibit Rhabdomyosarcoma Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A continuous, nonradioactive assay for histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of plant derived Anacardic acid on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anacardic Acid, Salicylic Acid, and Oleic Acid Differentially Alter Cellular Bioenergetic Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Critical Role of a Negative Control in C646 Experiments: A Comparative Guide
In the realm of epigenetic research, the small molecule C646 has been a widely utilized tool for investigating the function of the histone acetyltransferase p300 and its close homolog, CREB-binding protein (CBP). However, the inherent reactivity of this compound necessitates the use of a proper negative control to ensure that observed biological effects are specifically due to the inhibition of p300/CBP and not off-target interactions. This guide provides a comprehensive comparison of experimental approaches, highlighting the importance of a well-defined control and introducing a superior alternative for more reliable and reproducible results.
The quest for a direct, commercially available negative control for this compound—a structurally similar but inactive compound—has been challenging for researchers. The absence of such a molecule complicates the interpretation of experimental data, as this compound is known to contain a Michael acceptor, a reactive chemical group that can lead to non-specific binding to other proteins. To address this, this guide introduces A-485, a potent and selective p300/CBP inhibitor, and its corresponding inactive analog, A-486, as a robust system for dissecting the specific roles of p300/CBP in cellular processes.
Comparing this compound and A-485: A Tale of Two Inhibitors
While both this compound and A-485 target the catalytic HAT domain of p300/CBP, key differences in their properties make A-485, in conjunction with its inactive control A-486, a more reliable choice for rigorous scientific inquiry.
| Feature | This compound | A-485 | A-486 (Negative Control) |
| Mechanism of Action | Competitive inhibitor of the p300/CBP HAT domain | Competitive inhibitor of the p300/CBP HAT domain | Inactive analog of A-485 |
| Potency (IC50 for p300) | ~1.6 µM | ~0.06 µM | Inactive |
| Negative Control | Not commercially available | A-486 | N/A |
| Potential for Off-Target Effects | Higher, due to the presence of a Michael acceptor | Lower, designed for higher selectivity | N/A |
Experimental Data: The Proof is in the Protocol
The following sections detail key experiments where the use of a proper negative control is paramount and provide comparative data between this compound and the A-485/A-486 system.
Histone Acetylation Assay (Western Blot)
A primary application of p300/CBP inhibitors is to study their effect on histone acetylation. A western blot analysis of key histone marks, such as H3K27ac, can directly demonstrate the on-target activity of the inhibitor.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., PC-3 prostate cancer cells) at a suitable density and allow them to adhere overnight. Treat cells with this compound (e.g., 10 µM), A-485 (e.g., 1 µM), A-486 (e.g., 1 µM), or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K27ac and a loading control (e.g., total Histone H3). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results:
| Treatment | H3K27ac Levels | Total Histone H3 Levels | Interpretation |
| DMSO (Vehicle) | High | Unchanged | Baseline histone acetylation |
| This compound | Reduced | Unchanged | Inhibition of p300/CBP activity |
| A-485 | Significantly Reduced | Unchanged | Potent inhibition of p300/CBP activity |
| A-486 | Unchanged | Unchanged | Confirms that the effect of A-485 is not due to its core chemical structure |
Chromatin Immunoprecipitation (ChIP-seq)
ChIP followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genomic regions where p300/CBP is bound and to assess how inhibitor treatment affects histone acetylation at these sites.
Experimental Protocol:
-
Cell Treatment and Cross-linking: Treat cells with inhibitors as described above. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac.
-
Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the chromatin from the antibody.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of H3K27ac enrichment.
Expected Results:
| Treatment | Global H3K27ac ChIP-seq Signal | Interpretation |
| DMSO (Vehicle) | Strong signal at enhancers and promoters | p300/CBP is active and acetylating histones at regulatory regions |
| This compound | Reduced signal at enhancers and promoters | This compound inhibits p300/CBP activity at its target genomic loci |
| A-485 | Markedly reduced signal at enhancers and promoters | A-485 potently and specifically inhibits p300/CBP-mediated histone acetylation genome-wide |
| A-486 | No significant change in signal | The reduction in H3K27ac signal is a direct result of p300/CBP inhibition by A-485 |
Visualizing the Concepts: Signaling Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams, generated using the DOT language for Graphviz, illustrate the p300/CBP signaling pathway and the experimental workflows.
Caption: p300/CBP Signaling Pathway and Points of Inhibition.
C646: A Detailed Guide to its Specificity for p300/CBP Histone Acetyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the histone acetyltransferase (HAT) inhibitor, C646, focusing on its specificity for the closely related p300 and CBP (CREB-binding protein) enzymes over other HAT families. The information presented is collated from various experimental sources to offer a clear perspective on its utility as a selective chemical probe.
Quantitative Comparison of this compound Inhibition Across Histone Acetyltransferases
This compound is a potent and selective inhibitor of the p300/CBP HAT family, demonstrating competitive inhibition with respect to acetyl-CoA.[1] Its selectivity is a critical attribute for researchers studying the specific roles of p300/CBP in cellular processes. The following table summarizes the inhibitory activity of this compound against a panel of histone acetyltransferases.
| Histone Acetyltransferase (HAT) | Enzyme Family | IC50 / Ki Value | Percent Inhibition | Reference |
| p300 | GNAT | Ki = 400 nM | 86% at 10 µM | [1][2] |
| CBP | GNAT | - | Similar to p300 | [1] |
| PCAF (KAT2B) | GNAT | - | < 10% at 10 µM | [1] |
| GCN5 (KAT2A) | GNAT | - | < 10% at 10 µM | [1] |
| MOZ (KAT6A) | MYST | - | < 10% at 10 µM | [1] |
| KAT8 (MOF) | MYST | No Inhibition | - | [3] |
| Serotonin N-acetyltransferase | GNAT | - | < 10% at 10 µM | [1] |
| Rtt109 | - | - | < 10% at 10 µM | [1] |
| Sas | MYST | - | < 10% at 10 µM | [1] |
Note: A definitive IC50 or Ki value for many of the less-inhibited HATs is not widely reported in the literature, with most studies confirming a lack of significant inhibition at concentrations effective against p300.
Experimental Protocols
To determine the inhibitory profile of this compound, a robust in vitro histone acetyltransferase activity assay is essential. The following protocol outlines a common method used to assess HAT inhibition.
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)
This protocol is adapted from commercially available HAT activity assay kits.
1. Reagent Preparation:
-
HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
-
Substrates:
-
Histone H3 or H4 peptide (e.g., 50 µM).
-
Acetyl-Coenzyme A (Acetyl-CoA) (e.g., 50 µM).
-
-
Enzymes: Recombinant human p300, PCAF, GCN5, etc. (concentration to be optimized for linear reaction kinetics).
-
Inhibitor: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM), with serial dilutions prepared.
-
Developing Solution: A reagent that reacts with the product of the HAT reaction (Coenzyme A-SH) to produce a fluorescent signal.
2. Assay Procedure:
-
Prepare a reaction master mix containing HAT Assay Buffer, histone peptide, and Acetyl-CoA.
-
In a 96-well microplate, add the desired concentration of this compound or DMSO (vehicle control).
-
Add the recombinant HAT enzyme to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the developing solution.
-
Incubate for a further 15 minutes at room temperature to allow for signal development.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.
This compound's inhibitory effect on p300 has significant implications for signaling pathways where p300 acts as a critical co-activator. One of the most well-studied is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to inflammatory responses.
References
A Comparative Guide to C646-Based PROTACs for CBP/p300 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) developed using the CBP/p300 inhibitor C646. It evaluates their performance against alternative PROTACs targeting the same proteins and includes detailed experimental data and protocols to support further research and development in this area.
Introduction to this compound-Based PROTACs
The lysine acetyltransferases CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators implicated in the development of various cancers.[1][2][3] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces targeted protein degradation through the ubiquitin-proteasome system.[4][5] By linking a target protein-binding ligand to an E3 ubiquitin ligase ligand, PROTACs create a ternary complex that leads to the ubiquitination and subsequent degradation of the protein of interest.
This compound is a known catalytic inhibitor of CBP/p300.[1] Researchers have leveraged this compound as a warhead to develop PROTACs aimed at degrading these key epigenetic regulators. This guide focuses on two such this compound-based PROTACs, herein referred to as Compound 1 and Compound 2, and compares their efficacy with other notable CBP/p300-targeting PROTACs.
Performance Comparison of CBP/p300 PROTACs
The following tables summarize the performance of this compound-based PROTACs and alternative CBP/p300 degraders based on available experimental data.
Table 1: this compound-Based PROTACs vs. This compound Inhibitor
| Compound | Target(s) | E3 Ligase Ligand | Linker | Antiproliferative IC50 (SU-DHL-10 cells) | Reference |
| Compound 1 | CBP/p300 | Thalidomide (CRBN) | PEG-based (longer) | 3.44 µM | [1] |
| Compound 2 | CBP/p300 | Thalidomide (CRBN) | PEG-based (shorter) | 6.44 µM | [1] |
| This compound | CBP/p300 | - | - | 12.15 µM | [1] |
Key Finding: Both this compound-based PROTACs, Compound 1 and Compound 2, demonstrated significantly more potent antiproliferative activity in the SU-DHL-10 lymphoma cell line compared to the parent inhibitor this compound.[1] Compound 1, with a longer polyethylene glycol (PEG)-based linker, was found to be more active than Compound 2, suggesting that the linker length plays a crucial role in the formation of a productive ternary complex for CBP/p300 degradation.[1]
Table 2: Alternative Advanced CBP/p300 PROTACs
| PROTAC Name | Warhead (Target Ligand) | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| JQAD1 | A-485 (HAT inhibitor) | Cereblon (CRBN) | ≤ 31.6 nM (for p300) | >95% | Kelly (neuroblastoma) | [6] |
| CBPD-409 | GNE-049 (Bromodomain inhibitor) | Cereblon (CRBN) | 0.2 - 0.4 nM | >95% | VCaP, LNCaP, 22Rv1 (prostate cancer) | [7][8][9][10][11] |
| JET-209 | Undisclosed | Cereblon (CRBN) | 0.05 nM (CBP), 0.2 nM (p300) | >95% | RS4;11 (leukemia) | [12] |
Note on Metrics:
-
DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Key Finding: Alternative PROTACs for CBP/p300, such as JQAD1, CBPD-409, and JET-209, which utilize different warheads targeting either the histone acetyltransferase (HAT) domain or the bromodomain, have demonstrated exceptionally high potency in degrading their targets, with DC50 values in the nanomolar and even sub-nanomolar range.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of action for a this compound-based PROTAC involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to the target proteins CBP and p300, leading to their ubiquitination and subsequent degradation by the proteasome.
Caption: this compound-PROTAC mediated degradation of CBP/p300.
Experimental Workflow for PROTAC Evaluation
A typical workflow for assessing the efficacy of a novel PROTAC involves a series of in vitro experiments to confirm target engagement, degradation, and cellular effects.
Caption: Standard workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is essential for visually confirming and quantifying the degradation of target proteins.
-
Cell Lysis:
-
After treating cells with the PROTAC for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., CBP, p300) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
2. MTS Assay for Cell Viability
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC, this compound, and vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1][2][3]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
3. In-Cell Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Cell Transfection (Optional): For enhanced detection, cells can be transfected with plasmids expressing tagged ubiquitin (e.g., His-Ub or HA-Ub).
-
PROTAC and Proteasome Inhibitor Treatment:
-
Treat cells with the PROTAC of interest.
-
As a crucial control, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. This should block degradation and lead to an accumulation of the ubiquitinated target protein.
-
-
Immunoprecipitation:
-
Lyse the cells under denaturing conditions to preserve ubiquitination.
-
Immunoprecipitate the target protein (e.g., CBP or p300) using a specific antibody.
-
-
Western Blot Analysis:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein. An increased smear of high-molecular-weight bands in the PROTAC-treated and proteasome inhibitor-cotreated samples indicates successful ubiquitination.
-
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitination assay [bio-protocol.org]
- 6. JQAD1 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CBPD-409|CAS |DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of CBPD-409 as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Assessing the Reversibility of C646 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nature of enzyme inhibition is paramount. This guide provides an objective comparison of the reversibility of C646, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), with alternative inhibitors. Experimental data and detailed protocols are presented to support the assessment of its binding characteristics.
This compound is a competitive inhibitor of p300/CBP with respect to acetyl-CoA, and is generally considered to be a reversible inhibitor.[1][2][3] Evidence for its reversible nature comes from studies showing that the level of p300 inhibition by this compound is independent of pre-incubation time, and the acetyl transfer catalyzed by p300 remains linear over time in the presence of this compound.[1] These are hallmarks of a classical, reversible inhibitor.
However, some findings suggest a more complex interaction. One report indicated that a close analog of this compound, lacking a potentially thiol-reactive olefin, was inactive in cellular assays, hinting at a possible covalent mechanism of action for this compound.[4] Furthermore, another study identified this compound as a molecule that induces protein degradation through a neddylation-dependent pathway, directly targeting and degrading Exportin-1 (XPO1), which in turn affects p300 chromatin occupancy.[4] This suggests that the cellular effects of this compound may not be solely due to direct, reversible inhibition of p300/CBP HAT activity.
This guide explores the experimental approaches used to determine inhibitor reversibility and compares this compound with other p300/CBP inhibitors.
Comparison of p300/CBP Inhibitor Reversibility
The following table summarizes the reversibility and key characteristics of this compound and alternative p300/CBP inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Reversibility | Key Experimental Evidence |
| This compound | p300/CBP | Competitive with Acetyl-CoA | Generally considered Reversible | Inhibition is independent of pre-incubation time; acetyl transfer is linear over time.[1] However, some evidence suggests potential for covalent interaction and indirect effects via XPO1 degradation.[4] |
| A-485 | p300/CBP | Competitive with Acetyl-CoA | Reversible | Rapidly reversible inhibition of H3K27 acetylation in washout experiments.[5] |
| Compound 2 (Acrylamide) | p300/CBP | Covalent | Irreversible | Significantly less reversible inhibition of H3K27 acetylation compared to A-485 in washout experiments; sustained inhibition after washout.[5] |
| L002 | p300 | Competitive with Acetyl-CoA | Reversible | Described as a reversible and specific p300 inhibitor.[6] |
Experimental Protocols for Assessing Reversibility
Determining whether an inhibitor binds reversibly or irreversibly to its target is crucial. The following are detailed methodologies for key experiments used to assess inhibitor reversibility.
Washout Experiment
This method assesses the recovery of cellular activity after the removal of the inhibitor.
Objective: To determine if the inhibitory effect of a compound is reversed upon its removal from the cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC-3 prostate cancer cells) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the inhibitor (e.g., this compound or a comparator like A-485) at a concentration known to inhibit the target (e.g., 10x the EC50 for histone acetylation inhibition) for a specified duration (e.g., 24 hours).[5]
-
-
Washout Procedure:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells multiple times (e.g., 3 times) with fresh, pre-warmed, inhibitor-free medium to remove any unbound compound.
-
After the final wash, add fresh, inhibitor-free medium to the cells.
-
-
Time-Course Analysis:
-
Incubate the cells for various time points post-washout (e.g., 1, 4, 8, 24, 48 hours).[5]
-
-
Endpoint Measurement:
-
At each time point, lyse the cells and analyze the target activity. For p300/CBP, this is often the level of a specific histone acetylation mark, such as H3K27ac, which can be quantified by Western blot or ELISA.[5]
-
-
Data Analysis:
-
Compare the levels of the target marker at different time points post-washout to the levels in cells continuously treated with the inhibitor and to untreated control cells. A return of the marker to baseline levels indicates reversible inhibition.
-
Jump Dilution Assay
This in vitro biochemical assay measures the dissociation rate of an inhibitor from its target enzyme.
Objective: To determine the inhibitor's off-rate (k_off) and residence time on the target.
Methodology:
-
Enzyme-Inhibitor Complex Formation:
-
Rapid Dilution ("Jump"):
-
Monitoring Enzyme Activity:
-
Data Analysis:
-
Fit the progress curves of enzyme activity recovery to an appropriate kinetic model to determine the dissociation rate constant (k_off).[8][11] The residence time (τ) of the inhibitor is the reciprocal of the k_off (τ = 1/k_off). A short residence time is indicative of a rapidly reversible inhibitor.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the p300/CBP signaling pathway and the experimental workflows for assessing inhibitor reversibility.
Caption: p300/CBP signaling pathway and point of this compound inhibition.
Caption: Workflow for a washout experiment to assess inhibitor reversibility.
Caption: Workflow for a jump dilution assay to determine inhibitor off-rate.
References
- 1. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, p300/CBP Inhibitor | EpigenTek [epigentek.com]
- 4. This compound degrades Exportin-1 to modulate p300 chromatin occupancy and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
- 9. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of C646 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule C646 is a widely utilized potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP). These two proteins are critical transcriptional co-activators involved in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Validating the on-target effects of chemical probes like this compound is paramount in research and drug development. Cross-validation with genetic models, such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of p300 and CBP, provides a crucial methodology to confirm that the observed pharmacological effects are indeed due to the inhibition of the intended targets. This guide provides a comparative analysis of the effects of this compound versus genetic inhibition of p300 and CBP, supported by experimental data and detailed protocols.
Mechanism of Action: Pharmacological vs. Genetic Inhibition
This compound is a competitive inhibitor of p300/CBP with respect to acetyl-CoA, with a Ki (inhibition constant) of approximately 400 nM for p300.[1] It binds to the HAT domain of p300 and CBP, preventing the transfer of acetyl groups to histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at H3K18 and H3K27, which are key marks of active enhancers and promoters.
Genetic inhibition , through methods like siRNA, shRNA, or CRISPR-Cas9, leads to a direct reduction in the total cellular levels of p300 and/or CBP protein. This approach allows for the specific investigation of the roles of each paralog, revealing that while often redundant, they also possess non-redundant functions in regulating gene expression and cell phenotype.[3]
Signaling Pathways and Cellular Processes Affected
Both this compound treatment and genetic knockdown of p300/CBP impact a multitude of signaling pathways critical for cell fate and function. The diagram below illustrates some of the key pathways regulated by p300/CBP.
Caption: Key signaling pathways and cellular processes regulated by p300/CBP histone acetyltransferases.
Comparative Data: this compound vs. Genetic Knockdown
Direct comparative studies provide the most rigorous validation of a chemical probe's on-target effects. The following tables summarize quantitative data from studies that have compared the effects of this compound with those of p300 and/or CBP genetic knockdown in the same cellular context.
Table 1: Effects on Cell Viability and Proliferation
| Cell Line | Intervention | Endpoint | Result | Reference |
| Pancreatic Cancer (PSN1, MIAPaCa2) | This compound (20-40 µM, 72h) | Cell Viability (WST-8) | Dose-dependent decrease | [4] |
| siRNA (p300 & CBP) | Cell Viability (WST-8) | Significant decrease | [4] | |
| Ewing Sarcoma (SKES1, A4573, TC71) | siRNA (p300/CBP) | Cell Viability | Significant reduction | [5] |
| SU-DHL-10 (Lymphoma) | This compound | IC50 | 12.15 µM | [6] |
Table 2: Effects on Histone Acetylation and Gene Expression
| Cell Line | Intervention | Target | Result | Reference |
| Pancreatic Cancer (PSN1, MIAPaCa2) | This compound (40 µM, 72h) | H3K18ac, H3K27ac | Decreased | [4] |
| siRNA (p300 & CBP) | H3K18ac, H3K27ac | Decreased | [4] | |
| This compound (30 µM, 48h) | p300, CBP, PCAF mRNA | Decreased | [4] | |
| siRNA (p300 & CBP) | PCAF protein | Increased | [4] | |
| Ewing Sarcoma (SKES1, A4573) | siRNA (p300/CBP) | acH3K18, acH3K27 | Decreased | [5] |
| siRNA (p300/CBP) | EWS::FLI1 target genes | Decreased expression | [5] | |
| Goat Adipose-Derived Stem Cells | This compound | p300 protein | Decreased (0.69x of control) | [7] |
| This compound | TIP60, PCAF mRNA | Increased | [7] | |
| This compound | H3K9ac | Increased | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for this compound treatment and siRNA-mediated knockdown.
This compound Treatment Protocol (General)
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO.
-
Treatment: Dilute the this compound stock solution in fresh cell culture medium to the final desired concentration (e.g., 10-40 µM).
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24-72 hours).
-
Analysis: Harvest cells for downstream analysis (e.g., Western blotting, RT-qPCR, cell viability assays).
siRNA-Mediated Knockdown of p300/CBP Protocol
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute p300 and/or CBP specific siRNAs and a non-targeting control siRNA in serum-free medium.
-
Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNAs and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Analysis: Harvest cells to assess knockdown efficiency (e.g., by Western blotting or RT-qPCR) and for phenotypic assays.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical experimental workflow for cross-validating the effects of a pharmacological inhibitor with a genetic knockdown.
Caption: A generalized workflow for the cross-validation of a pharmacological inhibitor with genetic knockdown.
Logical Relationship: Pharmacological vs. Genetic Inhibition
The core principle of cross-validation lies in the logical expectation that if a pharmacological inhibitor is specific for its target, its effects should phenocopy the effects of genetically ablating that same target.
Caption: The logical framework for validating the on-target effects of this compound through genetic models.
Conclusion and Considerations
However, researchers should consider the following:
-
Non-redundant Functions of p300 and CBP: Genetic studies have revealed that p300 and CBP can have opposing roles in certain contexts.[3] this compound, as a dual inhibitor, will mask these individual contributions.
-
Off-Target Effects: While this compound is highly selective, at higher concentrations, it may exhibit off-target effects, including the inhibition of histone deacetylases (HDACs).[2][8]
-
Compensatory Mechanisms: The inhibition or knockdown of p300/CBP can sometimes lead to compensatory upregulation of other histone acetyltransferases, such as PCAF and TIP60, which can complicate the interpretation of results.[4][7]
-
Temporal Differences: The kinetics of pharmacological inhibition with this compound are rapid, whereas the effects of genetic knockdown are dependent on the rate of protein turnover and can be slower to manifest.
References
- 1. researchgate.net [researchgate.net]
- 2. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound‐Based Proteolysis Targeting Chimeras Degraders of the Lysine Acetyltransferases CBP and p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the histone acetylase inhibitor this compound on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The p300/CBP Inhibitor C646 and Its Inactive Analog C37 for Robust Control Experiments
In the realm of epigenetic research, the selective histone acetyltransferase (HAT) inhibitor C646 has emerged as a critical tool for elucidating the roles of the closely related transcriptional co-activators, p300 and CBP. To ensure the specificity of experimental findings attributed to the inhibition of p300/CBP by this compound, the use of a structurally similar but biologically inactive control compound is paramount. This guide provides a comprehensive comparison of this compound and its inactive analog, C37, furnishing researchers with the necessary data and protocols for conducting well-controlled and rigorously validated experiments.
Biochemical Activity: A Tale of Two Molecules
The defining difference between this compound and C37 lies in their ability to inhibit the enzymatic activity of p300/CBP. This compound is a competitive inhibitor of p300 with a reported inhibition constant (Ki) of 400 nM.[1][2] In stark contrast, its close analog, C37, is devoid of p300 HAT inhibitory activity in vitro.[3] This lack of enzymatic inhibition makes C37 an ideal negative control, as it possesses a similar chemical scaffold to this compound but lacks the thiol-reactive olefin moiety responsible for its inhibitory action.
| Compound | Target | Ki (nM) | In Vitro p300 HAT Inhibition | Reference |
| This compound | p300/CBP | 400 | Yes | [1][2] |
| C37 | p300/CBP | N/A | No | [3] |
Cellular Activity: Demonstrating On-Target Effects
The utility of C37 as a negative control is further solidified in cellular assays. Treatment of cells with this compound leads to a discernible decrease in histone H3 and H4 acetylation levels. Conversely, treatment with C37 under identical conditions produces no effect on histone acetylation, confirming that the observed effects of this compound are due to its on-target inhibition of p300/CBP.
Experimental Protocols
To facilitate the proper use of this compound and C37 in your research, detailed protocols for key experiments are provided below.
Histone Acetyltransferase (HAT) Activity Assay (Radioactive)
This assay is used to determine the in vitro inhibitory activity of compounds against p300/CBP.
Materials:
-
Recombinant p300 HAT domain
-
Histone H4 N-terminal 15-mer peptide substrate
-
[¹⁴C]-acetyl-CoA
-
This compound and C37 (or other test compounds) dissolved in DMSO
-
Reaction Buffer: 50 mM HEPES, pH 7.9, 5 mM DTT, 50 µg/ml BSA
-
Quenching solution: 1 M HCl
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the p300 HAT domain and the H4 peptide substrate in the reaction buffer.
-
Add varying concentrations of this compound or C37 to the reaction mixture. Ensure the final DMSO concentration is consistent across all samples.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [¹⁴C]-acetyl-CoA.
-
Incubate for 10 minutes at 30°C.
-
Stop the reaction by adding the quenching solution.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with 50 mM sodium phosphate buffer (pH 7.0) to remove unincorporated [¹⁴C]-acetyl-CoA.
-
Allow the paper to dry completely.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated [¹⁴C]-acetate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value for active compounds.
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of this compound and C37 to modulate histone acetylation in intact cells.
Materials:
-
Cell line of interest (e.g., C3H 10T1/2 mouse fibroblasts)
-
Cell culture medium and supplements
-
This compound and C37 dissolved in DMSO
-
Trichostatin A (TSA), an HDAC inhibitor (optional)
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against total Histone H3 and acetylated Histone H3 (e.g., H3K9ac)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or C37 for the desired time (e.g., 3 hours). Include a DMSO vehicle control.
-
Optional: For studying inducible acetylation, add TSA for the final 30 minutes of the incubation period.
-
Harvest the cells and extract histones using a histone extraction buffer.
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total H3 and acetylated H3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the acetylated histone signal to the total histone signal to determine the relative change in histone acetylation.
Visualizing the Experimental Logic
To clarify the roles of this compound and C37 in a typical experimental workflow, the following diagram illustrates the logical relationship between the compounds and the expected outcomes.
Caption: Experimental workflow using this compound and its inactive analog C37.
This guide underscores the importance of using C37 as a negative control in experiments involving the p300/CBP inhibitor this compound. By including this inactive analog, researchers can confidently attribute the observed biological effects to the specific inhibition of p300/CBP, thereby enhancing the validity and impact of their findings.
References
- 1. Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
C646: A Comparative Analysis of a Widely Used p300/CBP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of C646, a well-characterized small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This compound is a valuable tool for studying the roles of p300/CBP in various biological processes, including gene regulation, cell cycle control, and apoptosis.[1][2][3] This document will objectively compare the performance of this compound with other relevant inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison
This compound is a competitive inhibitor of p300 with a Ki of 400 nM.[1][4][5] While it is a potent and widely used tool, other inhibitors such as A-485 have been developed with significantly higher potency. The following tables summarize the quantitative data for this compound and its key comparators.
Table 1: In Vitro Potency of p300/CBP Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | p300 | 1600[4][6] | 400[1][4][5] | Competitive inhibitor. |
| CBP | - | - | Generally considered equipotent to p300. | |
| A-485 | p300 | 9.8[7] | - | Potent and selective inhibitor. |
| CBP | 2.6[7] | - | ||
| Compound 2 (covalent) | p300 | 166[8] | - | Covalent inhibitor based on A-485 scaffold. |
Table 2: Cellular Activity on Histone Acetylation
| Compound | Cell Line | Assay | Target | EC50 (nM) | Notes |
| This compound | PC-3 | High-content microscopy | H3K27Ac | Modest inhibition at 3h[9] | - |
| A-485 | PC-3 | High-content microscopy | H3K27Ac | 73[9] | Significantly more potent than this compound in cells. |
| PC-3 | High-content microscopy | H3K9Ac | >10,000[9] | Demonstrates selectivity for p300/CBP-mediated marks. | |
| Compound 2 (covalent) | PC-3 | High-content microscopy | H3K27Ac | 37[8] | More potent than the reversible inhibitor A-485. |
Selectivity and Off-Target Profile
While this compound is described as selective for p300/CBP over other HATs like PCAF, GCN5, and MOZ, it has been shown to exhibit off-target activity against histone deacetylases (HDACs) at higher concentrations.[2]
Table 3: Selectivity Profile of this compound
| Target | IC50 (µM) | Notes |
| p300 (HAT) | 1.6 [4][6] | Primary Target |
| PCAF (HAT) | >100 | Selective over PCAF. |
| GCN5 (HAT) | >100 | Selective over GCN5. |
| MOZ (HAT) | >100 | Selective over MOZ. |
| HDAC1 | >100 | No significant inhibition. |
| HDAC2 | 20.3 | Off-target inhibition. |
| HDAC3 | 11.4 | Off-target inhibition. |
| HDAC6 | 7.0 | Off-target inhibition. |
| HDAC8 | 31.5 | Off-target inhibition. |
Data for HDAC inhibition from van den Bosch et al., 2015.
Signaling Pathway Analysis: The NF-κB Pathway
p300/CBP are crucial coactivators in the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. This compound has been shown to inhibit the NF-κB pathway by blocking the acetylation of key components like the p65 subunit.[2][10]
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)
This protocol is adapted from Bowers et al., 2010.[11]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, and 40 µg/mL BSA.
-
Enzyme and Substrate Addition: Add 5 nM of recombinant p300 enzyme and 100 µM of H4-15 peptide substrate to the reaction mixture.
-
Inhibitor Incubation: Add this compound or other test compounds at various concentrations. Ensure the final DMSO concentration is below 5%. Incubate at 30°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding a 1:1 mixture of 12C-acetyl-CoA and 14C-acetyl-CoA to a final concentration of 20 µM.
-
Reaction Incubation: Incubate the reaction at 30°C for 10 minutes.
-
Quenching: Stop the reaction by adding 14% (w/v) SDS.
-
Analysis: Analyze the incorporation of 14C-acetyl into the histone peptide using Tris-Tricine SDS-PAGE followed by phosphorimaging.
Cellular Histone Acetylation Assay (High-Content Microscopy)
This protocol is based on the methods described by Lasko et al., 2017.[9]
-
Cell Culture and Treatment: Plate cells (e.g., PC-3) in a 96-well plate and allow them to adhere. Treat the cells with this compound, A-485, or other inhibitors at various concentrations for the desired time (e.g., 3 hours).
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the specific histone modification of interest (e.g., anti-H3K27ac). Follow with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the histone modification signal within the nuclear region. Normalize the signal to the control (DMSO-treated) cells.
Experimental Workflow Diagram
Conclusion
This compound remains a valuable and widely used chemical probe for investigating the biological functions of p300/CBP. Its selectivity for p300/CBP over other HAT family members is a key advantage. However, researchers should be aware of its off-target effects on HDACs, particularly at concentrations above 10 µM. For studies requiring higher potency and cellular efficacy, newer inhibitors like A-485 and its covalent counterparts may be more suitable alternatives. The choice of inhibitor should be guided by the specific experimental context, including the required potency, selectivity, and desired duration of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The histone acetyltransferase p300 inhibitor this compound reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of C646: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the histone acetyltransferase (HAT) inhibitor C646, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical and safety information for the correct management and disposal of this compound waste.
This compound (CAS 328968-36-1) is a potent laboratory chemical that requires careful handling throughout its lifecycle, including disposal. Safety Data Sheets (SDS) for this compound consistently identify it as a hazardous substance with multiple risk factors.
Summary of this compound Chemical and Hazard Data
For quick reference, the key identifiers and hazard information for this compound are summarized below.
| Property | Value |
| CAS Number | 328968-36-1 |
| Molecular Formula | C₂₄H₁₉N₃O₆ |
| Molecular Weight | 445.42 g/mol |
| Primary Hazards | - Harmful if swallowed (Acute oral toxicity)[1]- Causes skin irritation[1]- Causes serious eye irritation[1]- May cause respiratory irritation[1]- Very toxic to aquatic life with long-lasting effects[2] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents[3] |
| Decomposition | Under fire conditions, may decompose and emit toxic fumes[3] |
Experimental Protocols Referenced
The disposal procedures outlined below are based on established best practices for managing hazardous laboratory chemical waste and information derived from Safety Data Sheets for this compound. These are general guidelines and must be adapted to comply with all applicable local, state, and federal regulations.
Procedural Guide: Step-by-Step Disposal of this compound Waste
This section details the necessary procedures for safely handling and disposing of this compound waste, from the point of generation to final removal from the laboratory.
Step 1: Immediate Waste Segregation and Collection
Proper disposal begins at the point of waste generation. All materials contaminated with this compound must be treated as hazardous waste.
-
Identify Waste Streams: Categorize this compound waste into the following streams:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, tubes), and absorbent materials (e.g., vermiculite, sand) used for spill cleanup.
-
Liquid Waste: Unused or expired this compound solutions, and solvent rinsates from cleaning contaminated glassware. Note the solvent used (e.g., DMSO, ethanol).
-
Sharps Waste: Contaminated needles, syringes, or glass slides.
-
Empty Containers: Original this compound containers.
-
-
Use Designated Waste Containers:
-
Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.
-
Containers must be made of a material compatible with the waste (e.g., polyethylene for many solvents).
-
Ensure containers have secure, leak-proof lids and are kept closed except when adding waste.
-
Place contaminated sharps directly into a designated, puncture-resistant sharps container.
-
Step 2: Waste Labeling and Storage
Accurate labeling and safe storage are critical for regulatory compliance and preventing accidental exposure or incompatible mixing.
-
Labeling:
-
Affix a hazardous waste label to each container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and the full names of any solvents or other chemicals in the mixture.
-
The approximate concentration or percentage of each component.
-
The specific hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of laboratory personnel and near the point of generation.
-
Crucially, segregate this compound waste from incompatible materials. Do not store this compound waste containers alongside strong acids, bases, or strong oxidizing/reducing agents to prevent dangerous chemical reactions.[3]
-
Utilize secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks or spills.
-
Step 3: Disposal of Empty Containers
The original this compound container, even when "empty," must be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (one that can dissolve this compound, such as DMSO or ethanol).
-
Collect Rinsate: The solvent rinsate from this process is now considered hazardous liquid waste and must be collected in the appropriate liquid waste container.
-
Deface Label: After triple rinsing and air-drying, completely deface or remove the original manufacturer's label.
-
Final Disposal: The decontaminated container can now typically be disposed of in the regular laboratory glass or solid waste stream, in accordance with institutional policy.
Step 4: Arranging for Final Disposal
This compound waste must not be disposed of down the drain or in the regular trash.[2] Final disposal must be handled by trained professionals.
-
Contact Environmental Health & Safety (EHS): When waste containers are full or have been in storage for the maximum allowable time per institutional guidelines, contact your institution's EHS department to schedule a waste pickup.
-
Provide Documentation: Have all necessary documentation, including the contents of the waste containers, ready for the EHS personnel.
-
Final Disposal Method: The primary recommended method for the final disposal of this compound is incineration .[4] This should be performed in a licensed hazardous waste incinerator equipped with an afterburner and scrubber to handle potentially toxic fumes emitted during decomposition.[3][4]
Mandatory Visualizations
To aid in understanding the procedural flow, the following diagrams illustrate the key decision-making and operational pathways for this compound disposal.
Caption: Workflow for proper this compound hazardous waste disposal.
Caption: Decision pathway for disposing of empty this compound containers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
